molecular formula C21H26ClN3O2S B3061111 7-Hydroxyperphenazine CAS No. 52174-38-6

7-Hydroxyperphenazine

Número de catálogo: B3061111
Número CAS: 52174-38-6
Peso molecular: 420 g/mol
Clave InChI: LYATYUJNKFULPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Hydroxyperphenazine is a useful research compound. Its molecular formula is C21H26ClN3O2S and its molecular weight is 420 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxyperphenazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxyperphenazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-chloro-10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c22-16-2-5-20-19(14-16)25(18-4-3-17(27)15-21(18)28-20)7-1-6-23-8-10-24(11-9-23)12-13-26/h2-5,14-15,26-27H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYATYUJNKFULPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52174-38-6
Record name 7-Hydroxyperphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052174386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYPERPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JU1448JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comparative Analysis of Perphenazine and its Active Metabolite, 7-Hydroxyperphenazine: A Receptor Binding Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Significance of Perphenazine and its Metabolism

Perphenazine is a potent, first-generation antipsychotic of the phenothiazine class, utilized for decades in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 receptors in the central nervous system.[2][3] However, like many psychotropic agents, perphenazine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites.[4] Among these, 7-hydroxyperphenazine is a major and pharmacologically active metabolite, circulating in the plasma at notable concentrations.[5] Understanding the distinct pharmacological profile of this metabolite is crucial for a comprehensive grasp of perphenazine's overall mechanism of action, its therapeutic window, and the variability in patient response.

This technical guide provides a detailed comparative analysis of the in vitro receptor binding affinity profiles of perphenazine and its principal active metabolite, 7-hydroxyperphenazine. By examining their interactions with a broad range of neurotransmitter receptors, we aim to elucidate the subtle yet significant differences that may contribute to the overall clinical effects and side-effect profile of perphenazine treatment.

Comparative Receptor Binding Affinity Profile

The core of understanding the pharmacological nuances between perphenazine and 7-hydroxyperphenazine lies in their respective affinities for various G-protein coupled receptors (GPCRs). Affinity, typically expressed as the inhibition constant (Ki), is an inverse measure of how tightly a ligand binds to a receptor; a lower Ki value signifies a higher binding affinity.

The following table summarizes the comparative binding affinities (Ki, in nM) of perphenazine and 7-hydroxyperphenazine for a range of key neurotransmitter receptors implicated in the therapeutic and adverse effects of antipsychotic agents. This data has been compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki database, a comprehensive and authoritative resource for such information.[6][7]

Receptor SubtypePerphenazine Ki (nM)7-Hydroxyperphenazine Ki (nM)
Dopamine Receptors
Dopamine D20.774.1
Serotonin Receptors
Serotonin 5-HT2A5.638
Adrenergic Receptors
Alpha-1A10-
Histamine Receptors
Histamine H18620
Muscarinic Receptors
Muscarinic M120003400

Data sourced from the NIMH PDSP Ki Database. A lower Ki value indicates a higher binding affinity. "-" indicates data not available.

Key Insights from the Binding Data:
  • Dopamine D2 Receptor: Both perphenazine and 7-hydroxyperphenazine exhibit high affinity for the dopamine D2 receptor, the primary target for antipsychotic efficacy. However, perphenazine's affinity is approximately 5-fold greater than that of its 7-hydroxy metabolite. In vitro studies have consistently shown that both compounds have a higher affinity for dopamine-2 receptors than for serotonin-2A receptors.[5]

  • Serotonin 5-HT2A Receptor: Similarly, perphenazine displays a significantly higher affinity for the 5-HT2A receptor compared to 7-hydroxyperphenazine. Antagonism at this receptor is a hallmark of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects.

  • Histamine H1 Receptor: One of the most striking differences is observed at the histamine H1 receptor. Perphenazine has a high affinity for this receptor, which is consistent with its sedative side effects. In contrast, 7-hydroxyperphenazine's affinity is markedly lower, suggesting it may contribute less to sedation.

  • Muscarinic M1 Receptor: Both compounds exhibit relatively low affinity for the muscarinic M1 receptor, indicating a lower potential for anticholinergic side effects such as dry mouth, blurred vision, and constipation, when compared to some other antipsychotics.

Functional Implications of Divergent Binding Profiles

The differences in receptor binding affinities between perphenazine and 7-hydroxyperphenazine have significant implications for the overall pharmacological effect of the drug in vivo. The higher potency of perphenazine at D2 and 5-HT2A receptors suggests that the parent drug is the primary driver of the antipsychotic effect.

However, the contribution of 7-hydroxyperphenazine should not be dismissed. As a circulating active metabolite, its presence can modulate the overall receptor occupancy profile. The significantly lower affinity of 7-hydroxyperphenazine for the H1 receptor may mean that as perphenazine is metabolized, the sedative burden on the patient could decrease, assuming equivalent brain penetration.

Methodology: Determining Receptor Binding Affinity

The Ki values presented in this guide are typically determined through in vitro radioligand binding assays. This experimental approach is the gold standard for quantifying the affinity of a compound for a specific receptor.

Step-by-Step Protocol for a Radioligand Competition Binding Assay:
  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are harvested.

    • The cells are lysed and homogenized to release the cell membranes.

    • The membranes are isolated through centrifugation and washed to remove endogenous ligands.

    • The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.

  • Competition Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., perphenazine or 7-hydroxyperphenazine) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium in a controlled temperature environment.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled compound.

    • This generates a sigmoidal competition curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis ReceptorSource Cells/Tissue Expressing Target Receptor MembranePrep Membrane Preparation ReceptorSource->MembranePrep Homogenization & Centrifugation Incubation Incubation with Membrane Prep MembranePrep->Incubation Radioligand Radiolabeled Ligand (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound (e.g., Perphenazine) (Increasing Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Free Ligand Counting Scintillation Counting Filtration->Counting Measure Bound Radioactivity DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Key Receptor Signaling Pathways

The binding of perphenazine and 7-hydroxyperphenazine to their target receptors initiates a cascade of intracellular signaling events. As antagonists, they block the downstream signaling that would normally be initiated by the endogenous ligand. Below are simplified diagrams of the canonical signaling pathways for some of the key receptors discussed.

Dopamine D2 Receptor Signaling (Gαi-coupled)

D2 receptors are coupled to inhibitory G-proteins (Gαi). Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Perphenazine Perphenazine/ 7-OH-Perphenazine Perphenazine->D2R G_alpha_i Gαi D2R->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA

Caption: Serotonin 5-HT2A receptor signaling pathway.

Conclusion

For researchers and drug development professionals, these findings underscore the importance of characterizing the pharmacology of major metabolites. The overall clinical profile of a drug is a composite of the actions of the parent compound and its active metabolites. A thorough understanding of these individual contributions is essential for predicting clinical outcomes, optimizing dosing strategies, and developing novel therapeutics with improved efficacy and tolerability.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). Ki Database. [Link]

  • The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. (2008). CDD Vault. [Link]

  • PDSP (Psychoactive Drug Screening Program) Drug Database. (2006). HSLS. [Link]

  • Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & Rifai, A. H. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(2), 215–220. [Link]

  • Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023). Patsnap Synapse. [Link]

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Elucidating the Metabolic Pathway of Perphenazine to 7-Hydroxyperphenazine: A Technical Guide Focused on CYP2D6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Perphenazine, a piperazine phenothiazine, is a potent antipsychotic agent primarily indicated for the management of schizophrenia and severe nausea and vomiting.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its complex metabolic fate within the body. The biotransformation of perphenazine is extensive, occurring primarily in the liver through various enzymatic reactions, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[2][3] Among these pathways, the hydroxylation of perphenazine to its active metabolite, 7-hydroxyperphenazine, represents a critical step predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[2][4] This guide provides an in-depth technical exploration of this pivotal metabolic pathway, offering insights for researchers, scientists, and drug development professionals.

The Central Role of CYP2D6 in Perphenazine Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including a significant proportion of clinically used drugs.[5] CYP2D6, in particular, is a key enzyme involved in the metabolism of approximately 40% of antipsychotic medications.[6] For perphenazine, CYP2D6 is the principal catalyst for its conversion to 7-hydroxyperphenazine, a metabolite that retains pharmacological activity, estimated to be around 70% of the parent drug's potency.[2]

The extensive metabolism of perphenazine by CYP2D6 underscores the importance of this enzyme in determining the drug's pharmacokinetic profile.[7] The conversion to 7-hydroxyperphenazine is a significant route of elimination for perphenazine.[8] Beyond 7-hydroxylation, CYP2D6 is also involved in the formation of other metabolites, such as N-dealkylperphenazine and perphenazine sulfoxide.[4] It is noteworthy that other CYP isoforms, including CYP1A2, CYP3A4, and CYP2C19, contribute to the N-dealkylation of perphenazine.[7]

Perphenazine_Metabolism Perphenazine Perphenazine Metabolites Metabolites Perphenazine->Metabolites Metabolism 7-Hydroxyperphenazine 7-Hydroxyperphenazine Metabolites->7-Hydroxyperphenazine Hydroxylation N-dealkylperphenazine N-dealkylperphenazine Metabolites->N-dealkylperphenazine N-dealkylation Perphenazine Sulfoxide Perphenazine Sulfoxide Metabolites->Perphenazine Sulfoxide Sulfoxidation Enzymes Enzymes CYP2D6 (Primary) CYP2D6 (Primary) Enzymes->CYP2D6 (Primary) CYP1A2 CYP1A2 Enzymes->CYP1A2 CYP3A4 CYP3A4 Enzymes->CYP3A4 CYP2C19 CYP2C19 Enzymes->CYP2C19 7-Hydroxyperphenazine->Enzymes Catalyzed by N-dealkylperphenazine->Enzymes Catalyzed by

Caption: Metabolic pathways of perphenazine.

Clinical Significance of the CYP2D6-Mediated Pathway

The profound influence of CYP2D6 on perphenazine metabolism has significant clinical implications, primarily stemming from the enzyme's well-documented genetic polymorphism.[3] Variations in the CYP2D6 gene can lead to distinct phenotypes with varying enzyme activity, broadly categorized as poor, intermediate, normal (extensive), and ultrarapid metabolizers.[6][9]

This genetic variability directly impacts the plasma concentrations of perphenazine and its metabolites. Individuals who are "poor metabolizers" due to reduced or absent CYP2D6 activity will metabolize perphenazine more slowly, leading to higher plasma concentrations of the parent drug and a potentially increased risk of adverse effects.[2][3] Conversely, "ultrarapid metabolizers" may experience lower than expected plasma concentrations, which could compromise therapeutic efficacy.[6] Studies have demonstrated that the oral clearance of perphenazine can be significantly predicted by the CYP2D6 genotype, with a threefold difference observed between homozygous extensive metabolizers and poor metabolizers.[10] For instance, individuals with the CYP2D6*10/10 genotype, common in Asian populations and associated with reduced enzyme function, exhibit a 2.9-fold higher area under the curve (AUC) for perphenazine concentration compared to those with the functional CYP2D61 allele.[11]

Table 1: Pharmacokinetic Parameters of Perphenazine and 7-Hydroxyperphenazine

ParameterPerphenazine7-HydroxyperphenazineReference(s)
Time to Peak (Serum) 1 to 3 hours2 to 4 hours[2]
Half-Life Elimination 9 to 12 hours10 to 19 hours[2]

In Vitro Methodologies for Characterizing Perphenazine Metabolism

A thorough understanding of the metabolic pathways of a drug candidate is a cornerstone of modern drug development, as mandated by regulatory agencies such as the FDA and EMA.[12][13][14] In vitro experimental systems are indispensable tools for elucidating these pathways and assessing the potential for drug-drug interactions (DDIs).

Experimental Workflow for Investigating CYP2D6-Mediated Metabolism of Perphenazine

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Perphenazine Stock Solution Incubation_Mix Incubation Mixture (Buffer, Enzyme, Perphenazine) Test_Compound->Incubation_Mix Enzyme_Source Human Liver Microsomes or Recombinant CYP2D6 Enzyme_Source->Incubation_Mix Cofactors NADPH Generating System Reaction_Start Initiate Reaction with NADPH Cofactors->Reaction_Start Preincubation Pre-incubation at 37°C Incubation_Mix->Preincubation Preincubation->Reaction_Start Reaction_Stop Quench Reaction (e.g., Acetonitrile) Reaction_Start->Reaction_Stop Sample_Processing Centrifugation & Supernatant Collection Reaction_Stop->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Metabolite Identification & Quantification LC_MS_Analysis->Data_Analysis

Caption: In vitro workflow for perphenazine metabolism.

Detailed Experimental Protocol: In Vitro Metabolism of Perphenazine in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the formation of 7-hydroxyperphenazine from perphenazine using human liver microsomes.

1. Materials and Reagents:

  • Perphenazine (analytical standard)

  • 7-Hydroxyperphenazine (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Ultrapure water

  • LC-MS/MS system

2. Preparation of Solutions:

  • Prepare a stock solution of perphenazine in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is low (<0.5%) to avoid enzyme inhibition.[15]

  • Prepare working solutions of perphenazine by diluting the stock solution in the incubation buffer.

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, HLM suspension (at a final protein concentration typically ranging from 0.2 to 1 mg/mL), and the perphenazine working solution.

  • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzyme.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

4. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of perphenazine and 7-hydroxyperphenazine. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

5. Data Analysis:

  • Construct calibration curves for both perphenazine and 7-hydroxyperphenazine using their respective analytical standards.

  • Determine the concentrations of the parent drug and the metabolite in the experimental samples by interpolating from the calibration curves.

  • Calculate the rate of formation of 7-hydroxyperphenazine.

Implications for Drug Development and Personalized Medicine

The central role of CYP2D6 in perphenazine metabolism has profound implications for drug development. A thorough characterization of this pathway is essential for:

  • Predicting Drug-Drug Interactions (DDIs): Co-administration of perphenazine with potent CYP2D6 inhibitors (e.g., certain antidepressants) can lead to a significant increase in perphenazine exposure and the risk of toxicity.[8][16] Conversely, co-administration with CYP2D6 inducers could decrease its efficacy. In vitro inhibition assays are crucial for identifying potential DDI liabilities early in development.[15][17][18]

  • Informing Clinical Trial Design: Understanding the metabolic profile of perphenazine allows for more informed patient selection and dosing strategies in clinical trials. Genotyping for CYP2D6 polymorphisms can help to stratify patient populations and interpret variability in drug response.

  • Guiding Personalized Medicine: CYP2D6 genotyping has the potential to become a valuable tool for optimizing perphenazine therapy.[10] By identifying a patient's metabolizer status, clinicians can tailor the dosage to maximize efficacy while minimizing the risk of adverse events. This is particularly relevant given the association between CYP2D6 poor metabolizer status and a higher incidence of antipsychotic-induced side effects.[6][19]

Conclusion

The metabolic conversion of perphenazine to 7-hydroxyperphenazine, primarily mediated by CYP2D6, is a critical determinant of the drug's pharmacokinetic and pharmacodynamic properties. The highly polymorphic nature of the CYP2D6 gene introduces significant inter-individual variability in perphenazine metabolism, impacting both its therapeutic efficacy and safety profile. A comprehensive understanding of this metabolic pathway, facilitated by robust in vitro experimental models, is paramount for the rational development of new drugs, the prevention of adverse drug interactions, and the advancement of personalized medicine in the treatment of psychiatric disorders.

References

  • Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Retrieved from [Link]

  • Medicine.com. (2020, February 10). Perphenazine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

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  • Olesen, O. V., & Linnet, K. (2000). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. British Journal of Clinical Pharmacology, 50(6), 563–571. [Link]

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  • Jerling, M., Dahl, M. L., Aberg-Wistedt, A., Bertilsson, L., & Sjoqvist, F. (1996). The CYP2D6 genotype predicts the oral clearance of the neuroleptic agents perphenazine and zuclopenthixol. Clinical Pharmacology and Therapeutics, 59(4), 423-428. [Link]

  • Jeste, D. V., Lohr, J. B., & Lin, M. W. (1998). Pharmacologic profile of perphenazine's metabolites. The Journal of Clinical Psychiatry, 59(Suppl 3), 16-20. [Link]

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  • Gene2Rx. (2024, March 8). Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. Retrieved from [Link]

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  • Brown, J. T., & Bishop, J. R. (2020). A Scoping Review of the Evidence Behind Cytochrome P450 2D6 Isoenzyme Inhibitor Classifications. Clinical Pharmacology & Therapeutics, 108(5), 1047–1057. [Link]

  • Correll, C. U., Penzner, J. B., & Lencz, T. (2004). The Implications of Cytochrome P450 2D6/CYP2D6 Polymorphism in the Therapeutic Response of Atypical Antipsychotics in Adolescents with Psychosis—A Prospective Study. International Journal of Neuropsychopharmacology, 7(1), 1-13. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Ozdemir, V., Gunes, A., & Dahl, M. L. (2006). CYP2D6 and DRD2 genes differentially impact pharmacodynamic sensitivity and time course of prolactin response to perphenazine. Pharmacogenomics, 7(8), 1167-1177. [Link]

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Pharmacological Activity of 7-Hydroxyperphenazine Metabolite In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological activity of the 7-hydroxyperphenazine metabolite, synthesizing in vitro receptor profiles with in vivo pharmacokinetic realities.

Technical Guide for Drug Development & Research Professionals

Executive Summary

7-Hydroxyperphenazine (7-OH-PPZ) is a primary metabolite of the typical antipsychotic perphenazine. While it retains high intrinsic affinity for dopamine D2 receptors—mirroring the pharmacodynamic profile of the parent compound—its in vivo pharmacological contribution is distinct from other metabolites like N-dealkylperphenazine (DAPZ).[1]

This guide delineates the "Potency-Penetration Paradox" of 7-OH-PPZ: despite high receptor affinity, its clinical impact (e.g., extrapyramidal symptoms or therapeutic efficacy) is attenuated by pharmacokinetic factors, specifically lower plasma concentrations and reduced Blood-Brain Barrier (BBB) permeability compared to the parent drug.

Metabolic Pathway & Pharmacokinetics

Perphenazine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 . The formation of 7-OH-PPZ is a major pathway, alongside N-dealkylation and sulfoxidation.

Metabolic Flow

The following diagram illustrates the divergence in perphenazine metabolism, highlighting the distinct pharmacological profiles of the resulting metabolites.

Metabolism PPZ Perphenazine (Parent) CYP2D6 CYP2D6 (Enzyme) PPZ->CYP2D6 Sulf Perphenazine Sulfoxide (Inactive) PPZ->Sulf Sulfoxidation OH_PPZ 7-Hydroxyperphenazine (High D2 Affinity Polar/Low BBB Permeability) CYP2D6->OH_PPZ Hydroxylation DAPZ N-dealkylperphenazine (High 5-HT2A Affinity Atypical Profile) CYP2D6->DAPZ N-Dealkylation

Figure 1: Metabolic divergence of perphenazine. Note the functional split: 7-OH-PPZ retains the "typical" D2 profile, while DAPZ shifts toward an "atypical" 5-HT2A profile.

Plasma Concentrations & Clinical Variability

In clinical settings, 7-OH-PPZ concentrations are generally lower than the parent compound, whereas DAPZ often exceeds parent levels.[1]

CompoundMean Plasma Conc.[1][2][3] (ng/mL)*Ratio to ParentPrimary Receptor Target
Perphenazine 1.5 ± 1.41.0D2 > 5-HT2A
7-OH-PPZ 0.8 ± 1.9~0.54D2 > 5-HT2A
DAPZ 2.0 ± 1.6~1.75-HT2A ≥ D2

*Data derived from geriatric patient cohorts (Sweet et al., 2000).[1]

Pharmacodynamics: Receptor Binding Profile

The core pharmacological distinction of 7-OH-PPZ is its retention of the typical antipsychotic profile . Unlike DAPZ, which gains serotonergic potency (resembling atypical antipsychotics), 7-OH-PPZ remains a potent D2 antagonist.

Mechanism of Action

7-OH-PPZ acts as a competitive antagonist at the dopamine D2 receptor. By blocking the G_i/o-coupled pathway, it prevents the inhibition of adenylyl cyclase, theoretically modulating downstream cAMP levels.

Signaling Dopamine Dopamine (Endogenous Agonist) D2R D2 Receptor (G_i/o coupled) Dopamine->D2R Activates OH_PPZ 7-OH-PPZ (Antagonist) OH_PPZ->D2R Blocks Signaling Neuronal Firing / EPS OH_PPZ->Signaling Prevents Dopaminergic Modulation AC Adenylyl Cyclase D2R->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP Catalyzes

Figure 2: Mechanism of D2 antagonism. 7-OH-PPZ blocks the receptor, preventing dopamine-mediated G-protein activation.

In Vivo Pharmacological Activity

Despite its high intrinsic affinity for D2 receptors, the in vivo activity of 7-OH-PPZ is limited by biological barriers.

The Blood-Brain Barrier (BBB) Constraint

Hydroxylation at the 7-position significantly increases the polarity of the molecule compared to perphenazine. This structural change reduces passive diffusion across the BBB.

  • Brain/Plasma Ratio: While perphenazine concentrates in the brain (Brain/Plasma > 1), hydroxylated metabolites typically show reduced central penetration.

  • Clinical Consequence: Studies indicate that the onset of Extrapyramidal Symptoms (EPS) correlates with plasma levels of the parent drug but not with 7-OH-PPZ levels.[1] This suggests that 7-OH-PPZ does not reach sufficient striatal occupancy to drive motor side effects in humans.

Animal Models of Activity

In preclinical rodent models (e.g., catalepsy or conditioned avoidance response), 7-OH-PPZ is qualitatively active but quantitatively less potent than perphenazine.

  • Catalepsy: Requires higher molar doses of 7-OH-PPZ to induce rigidity compared to the parent, attributed to the transport lag across the BBB.

  • Receptor Occupancy: Ex vivo binding studies confirm that if the metabolite is introduced directly (e.g., ICV), it binds D2 receptors avidly; systemic administration dampens this effect.

Experimental Protocols

For researchers validating the activity of 7-OH-PPZ, the following protocols ensure rigorous data generation.

Protocol A: LC-MS/MS Quantification in Plasma/Brain Tissue

Objective: Determine the Brain/Plasma partition coefficient (


).
  • Sample Collection:

    • Administer Perphenazine (or 7-OH-PPZ) IV/PO to Sprague-Dawley rats.

    • At

      
       (approx. 2h), collect blood via cardiac puncture into EDTA tubes.
      
    • Perfuse animal with saline to remove intravascular blood from brain tissue.

    • Harvest whole brain.

  • Extraction:

    • Plasma: Protein precipitation with Acetonitrile (1:3 v/v) containing internal standard (e.g., d8-perphenazine). Centrifuge at 10,000g for 10 min.

    • Brain: Homogenize in water (1:4 w/v). Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Evaporate and reconstitute.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Transitions (MRM): Monitor parent (

      
      ) and 7-OH-PPZ (
      
      
      
      ).
  • Calculation:

Protocol B: In Vivo Catalepsy (Bar Test)

Objective: Assess functional D2 blockade potency.

  • Animals: Male Wistar rats (200-250g), n=8 per group.

  • Dosing:

    • Group 1: Vehicle (Saline).

    • Group 2: Perphenazine (0.5 mg/kg i.p.).

    • Group 3: 7-OH-PPZ (0.5, 1.0, 2.0 mg/kg i.p.).

  • Procedure:

    • Place rat's forepaws on a horizontal bar elevated 9 cm.

    • Measurement: Record latency to remove paws.

    • Cut-off: 180 seconds (considered maximal catalepsy).

  • Validation: A dose-dependent increase in latency confirms central D2 blockade. Expect 7-OH-PPZ to require 2-4x the dose of the parent to achieve equivalent latency.

References

  • Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites. Neuropsychopharmacology. Link

  • Linnet, K., & Wiborg, O. (1996). Steady-state serum concentrations of perphenazine and its metabolites. Therapeutic Drug Monitoring. Link

  • Dahl, S. G., & Strand, H. (1976). Pharmacokinetics of perphenazine and its metabolites in humans. Clinical Pharmacology & Therapeutics. Link

  • Novi, F., et al. (2023).[4] Dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review. Translational Psychiatry. Link

  • Kuschinsky, K., & Hornykiewicz, O. (1972). Morphine catalepsy in the rat: relation to striatal dopamine metabolism. European Journal of Pharmacology. Link

Sources

The Contribution of 7-Hydroxyperphenazine to Dopamine D2 Receptor Occupancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 7-hydroxyperphenazine and its critical role in the dopamine D2 receptor occupancy observed during treatment with the antipsychotic drug perphenazine. Intended for researchers, scientists, and drug development professionals, this document synthesizes pharmacokinetic and pharmacodynamic principles to elucidate the clinical significance of this major metabolite. We will delve into the metabolic pathways, receptor binding kinetics, and the methodologies used to quantify this pivotal interaction in the central nervous system.

The Central Tenet: Dopamine D2 Receptor Occupancy in Antipsychotic Action

The efficacy of typical antipsychotic drugs is intrinsically linked to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain. A substantial body of research, primarily utilizing Positron Emission Tomography (PET), has established a "therapeutic window" for D2 receptor occupancy. Optimal antipsychotic effects are generally achieved when 65% to 80% of D2 receptors are occupied by the antagonist. Occupancy levels below this range may result in suboptimal efficacy, while exceeding this threshold significantly increases the risk of extrapyramidal side effects (EPS) and hyperprolactinemia.[1] Therefore, understanding the in vivo receptor occupancy of an antipsychotic agent and its active metabolites is paramount for predicting clinical response and managing side effect profiles.

Perphenazine Metabolism: The Genesis of a Potent Dopamine D2 Receptor Antagonist

Perphenazine, a piperazinyl phenothiazine, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[2] This metabolic process gives rise to several metabolites, with 7-hydroxyperphenazine being one of the most significant. The formation of 7-hydroxyperphenazine is a critical step in the drug's overall mechanism of action, as this metabolite is not an inactive byproduct but a potent pharmacological agent in its own right. In vitro studies have demonstrated that 7-hydroxyperphenazine possesses a high affinity for dopamine D2 receptors, comparable to that of the parent compound, perphenazine.[3]

The genetic polymorphism of CYP2D6 plays a crucial role in the pharmacokinetics of perphenazine. Individuals who are "poor metabolizers" due to reduced CYP2D6 activity will metabolize perphenazine more slowly, leading to higher plasma concentrations of the parent drug and altered ratios of its metabolites. This variability can have significant clinical implications, influencing both therapeutic efficacy and the propensity for adverse effects.

PerphenazineMetabolism Perphenazine Perphenazine Metabolites Hepatic Metabolism Perphenazine->Metabolites CYP2D6 CYP2D6 Metabolites->CYP2D6 Other_Metabolites Other Metabolites Metabolites->Other_Metabolites Seven_OH_Perphenazine 7-Hydroxyperphenazine (Active Metabolite) CYP2D6->Seven_OH_Perphenazine

Caption: Metabolic pathway of perphenazine to 7-hydroxyperphenazine.

Quantifying Dopamine D2 Receptor Occupancy

Two primary methodologies are employed to determine the occupancy of dopamine D2 receptors by antipsychotic drugs: in vivo imaging with Positron Emission Tomography (PET) and in vitro radioligand binding assays.

In Vivo Measurement: Positron Emission Tomography (PET)

PET is a powerful functional imaging technique that allows for the non-invasive quantification of receptor occupancy in the living human brain. The procedure involves the administration of a radiolabeled ligand (a tracer) that has a high affinity and selectivity for the D2 receptor, such as [¹¹C]raclopride.

Experimental Workflow: [¹¹C]raclopride PET for D2 Receptor Occupancy

PET_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Baseline_Scan Baseline PET Scan (Drug-Free State) Drug_Admin Administer Perphenazine (Achieve Steady-State) Baseline_Scan->Drug_Admin Occupancy_Scan Occupancy PET Scan (At Steady-State) Drug_Admin->Occupancy_Scan Tracer_Inject Inject [¹¹C]raclopride Occupancy_Scan->Tracer_Inject Dynamic_Scan Dynamic Brain Scan (60-90 minutes) Tracer_Inject->Dynamic_Scan ROI_Analysis Region of Interest (ROI) Analysis (e.g., Striatum) Dynamic_Scan->ROI_Analysis Binding_Potential Calculate Binding Potential (BP_ND) ROI_Analysis->Binding_Potential Occupancy_Calc Calculate % Occupancy Binding_Potential->Occupancy_Calc

Caption: Workflow for determining D2 receptor occupancy using PET.

The percentage of D2 receptor occupancy is calculated by comparing the binding potential of the radioligand in the drug-treated state to the baseline (drug-free) state. A study on patients treated with perphenazine decanoate demonstrated a curvilinear relationship between serum perphenazine concentrations and D2 receptor occupancy, with occupancy levels ranging from 66% to 82% within a therapeutic serum concentration range of 1.8 to 9 nmol/l.

Serum Perphenazine Concentration (nmol/l)Dopamine D2 Receptor Occupancy (%)
1.8 - 966 - 82
Table 1: Relationship between serum perphenazine concentration and D2 receptor occupancy as determined by PET.

While this study did not differentiate between perphenazine and its metabolites, the significant contribution of 7-hydroxyperphenazine to the total active moiety and its high D2 receptor affinity strongly suggest that it is a major determinant of the observed occupancy.

In Vitro Assessment: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a drug and its receptor target. These assays are typically performed on membrane preparations from cells expressing the receptor of interest or from brain tissue homogenates. Competition binding assays are commonly used to determine the affinity (Ki) of an unlabeled drug (like 7-hydroxyperphenazine) by measuring its ability to displace a radiolabeled ligand from the D2 receptor.

Step-by-Step Protocol: In Vitro Competition Binding Assay for Dopamine D2 Receptor

  • Preparation of Receptor Membranes:

    • Homogenize brain tissue (e.g., striatum) or cultured cells expressing D2 receptors in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone).

    • Add increasing concentrations of the unlabeled competitor drug (7-hydroxyperphenazine).

    • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a separate set of wells.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Ki value is an inverse measure of the binding affinity of the drug for the receptor. A lower Ki indicates a higher affinity. As previously mentioned, in vitro binding studies have shown that 7-hydroxyperphenazine exhibits a high affinity for D2 receptors, comparable to perphenazine itself.[3]

The Interplay of Pharmacokinetics and Pharmacodynamics

The clinical effect of perphenazine is a composite of the pharmacodynamic actions of both the parent drug and its active metabolites, most notably 7-hydroxyperphenazine. The relationship between drug concentration and its effect is a fundamental concept in pharmacology.[4]

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

PKPD_Relationship Dose Perphenazine Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Plasma Concentration (Perphenazine & 7-OH-Perphenazine) PK->Concentration PD Pharmacodynamics (Receptor Binding) Concentration->PD D2 Receptor Occupancy Effect Clinical Effect (Efficacy & Side Effects) PD->Effect

Caption: The relationship between pharmacokinetics and pharmacodynamics.

The plasma concentration of 7-hydroxyperphenazine, governed by the rate of its formation from perphenazine and its own elimination, directly influences the extent of D2 receptor occupancy in the brain. Therefore, a comprehensive understanding of the D2 receptor occupancy rates requires consideration of the combined concentrations and binding affinities of both perphenazine and 7-hydroxyperphenazine.

Conclusion and Future Directions

While direct in vivo imaging studies quantifying the D2 receptor occupancy of 7-hydroxyperphenazine are not yet available, the existing evidence strongly supports its significant contribution to the overall clinical effects of perphenazine. Its formation as a major metabolite, coupled with its high affinity for the D2 receptor, positions it as a key player in the therapeutic and adverse effect profile of its parent drug.

Future research employing advanced PET imaging techniques with radiolabeled 7-hydroxyperphenazine could provide a more definitive and direct quantification of its D2 receptor occupancy in vivo. Such studies would be invaluable for refining our understanding of the complex pharmacology of perphenazine and could inform the development of novel antipsychotic agents with optimized receptor occupancy profiles and improved therapeutic indices.

References

  • A PET Study of Dopamine D2 and Serotonin 5-HT2 Receptor Occupancy in Patients With Schizophrenia Treated With Therapeutic Doses of Ziprasidone. (n.d.). Retrieved from [Link]

  • Talvik, M., et al. (2004). A cross-validation study on the relationship between central D2 receptor occupancy and serum perphenazine concentration. Psychopharmacology, 174(3), 359-364. Available from: [Link]

  • Kapur, S., et al. (2000). A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. American Journal of Psychiatry, 157(4), 560-565. Available from: [Link]

  • Remington, G., et al. (2006). A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. American Journal of Psychiatry, 163(3), 396-401. Available from: [Link]

  • Nyberg, S., et al. (1995). A PET study of 5-HT2 and D2 dopamine receptor occupancy induced by olanzapine in healthy subjects. Neuropsychopharmacology, 12(3), 177-183. Available from: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Hansen, C. E., et al. (1976). Clinical pharmacokinetic studies of perphenazine. British Journal of Clinical Pharmacology, 3(5), 915-923. Available from: [Link]

  • Investigation of key interactions between the second extracellular loop of dopamine D2 receptor and several hydroxy-N-{[2-(4-phenyl-piperaziny-1-yl)ethyl]phenyl}-nicotinamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Perphenazine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). International Journal of Molecular Sciences, 22(8), 4105. Available from: [Link]

  • de Haan, L., et al. (2010). Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms. The AAPS Journal, 12(4), 488-497. Available from: [Link]

  • Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of Clinical Psychopharmacology, 20(2), 148-154. Available from: [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. Available from: [Link]

  • Ganser, A. L., & Ellner, J. J. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7678. Available from: [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem, 6(9), 1629-1634. Available from: [Link]

  • Ozdemir, E., et al. (2013). Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats. Bosnian Journal of Basic Medical Sciences, 13(2), 107-112. Available from: [Link]

  • Equation: One site -- Total binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders. (2022). Pharmaceutics, 14(11), 2315. Available from: [Link]

  • Ozdemir, E., et al. (2013). Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats. BJBMS, 13(2), 107-112. Available from: [Link]

  • Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. (2011). American Laboratory. Retrieved from [Link]

  • Ozdemir, E., et al. (2013). Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats. Bosnian Journal of Basic Medical Sciences, 13(2), 107-112. Available from: [Link]

  • Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (n.d.). ResearchGate. Retrieved from [Link]

  • Equation: Dissociation kinetics. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Pharmacodynamics and Dopamine D2 Receptors. (n.d.). ResearchGate. Retrieved from [Link]

  • I Will Draw all the Signaling Pathways for You. (2024, May 14). YouTube. Retrieved from [Link]

  • Central Nervous System Medications: Pharmacokinetic and Pharmacodynamic Considerations for Older Adults. (2024). Drugs & Aging, 41(5), 405-416. Available from: [Link]

  • Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. (2014). Journal of Molecular Modeling, 20(5), 2235. Available from: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). ResearchGate. Retrieved from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). Clinical Pharmacokinetics, 58(9), 1143-1159. Available from: [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021). British Journal of Pharmacology, 178(22), 4467-4482. Available from: [Link]

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. (1985). Naunyn-Schmiedeberg's Archives of Pharmacology, 328(4), 363-367. Available from: [Link]

  • Equation: One site -- Specific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Plasma levels of perphenazine and its major metabolites during simultaneous treatment with anticholinergic drugs. (1977). British Journal of Clinical Pharmacology, 4(Suppl 1), 75S-80S. Available from: [Link]

  • The Pharmacokinetics and Pharmacodynamics of CNS-Acting Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Pathway Enrichment Analysis plots: easy R tutorial. (2023, August 9). YouTube. Retrieved from [Link]

  • 7 Tips to Signaling Pathways in Adobe Illustrator. (2021, June 13). YouTube. Retrieved from [Link]

  • Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

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chemical structure and molecular weight of 7-hydroxyperphenazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of 7-Hydroxyperphenazine

Introduction

7-Hydroxyperphenazine is a principal active metabolite of Perphenazine, a piperazinyl phenothiazine-class antipsychotic drug that has been in clinical use for decades.[1][2] The metabolic conversion of Perphenazine to its hydroxylated form is a critical aspect of its pharmacokinetic profile, influencing both therapeutic efficacy and potential side effects. Understanding the precise is fundamental for researchers, medicinal chemists, and drug development professionals. It underpins all quantitative and qualitative analysis, enabling accurate bioanalytical method development, metabolite identification, impurity profiling, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. This guide provides a detailed technical overview of the molecule's structure and the methodologies employed to verify its molecular weight.

Chemical Structure and Nomenclature

The chemical identity of a molecule is defined by the spatial arrangement of its constituent atoms and bonds. 7-Hydroxyperphenazine is a derivative of the phenothiazine tricycle, characterized by specific substitutions that dictate its chemical properties and biological activity.

The core structure is a phenothiazine system, which consists of two benzene rings fused to a central thiazine ring (containing nitrogen and sulfur). The key structural features are:

  • Phenothiazine Core: A tricyclic scaffold that forms the backbone of the molecule.

  • Chloro Substituent: A chlorine atom attached to position 8 of the phenothiazine ring system.

  • Hydroxyl Group: A hydroxyl (-OH) group at position 3 of the phenothiazine ring. It is this feature that distinguishes it from its parent drug, Perphenazine.[2]

  • Alkylpiperazine Side Chain: A propyl chain at position 10 (the nitrogen atom of the thiazine ring) links to a piperazine ring.

  • Hydroxyethyl Group: The piperazine ring is further substituted with a 2-hydroxyethyl group.

Based on this arrangement, the systematic IUPAC name for the compound is 8-chloro-10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-10H-phenothiazin-3-ol .[3][4] The molecule is achiral and possesses no stereocenters.[5]

G cluster_phenothiazine Phenothiazine Core cluster_substituents Key Substituents cluster_sidechain Side Chain at N10 Phenothiazine_Tricycle Two benzene rings fused to a central thiazine ring N10_Atom Nitrogen at position 10 Cl_Group 8-Chloro Group Phenothiazine_Tricycle->Cl_Group attached to OH_Group 3-Hydroxy Group (Metabolic Site) Phenothiazine_Tricycle->OH_Group attached to S_Atom Sulfur atom Propyl_Linker Propyl Linker N10_Atom->Propyl_Linker covalent bond Piperazine_Ring Piperazine Ring Hydroxyethyl_Group Hydroxyethyl Group

Caption: Key structural components of 7-Hydroxyperphenazine.

Physicochemical Properties and Molecular Weight

The elemental composition and structure of 7-hydroxyperphenazine define its intrinsic physicochemical properties, including its molecular weight. This value is essential for all stoichiometric calculations, preparation of standard solutions, and mass spectrometry-based quantification.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆ClN₃O₂S[3][5]
Average Molecular Weight 419.97 g/mol [3][4][5]
Monoisotopic Mass 419.14377 DaCalculated
CAS Registry Number 52174-38-6[3][4][5]
Methodology for Molecular Weight Determination

The definitive technique for determining the molecular weight of a pharmaceutical compound or metabolite is Mass Spectrometry (MS) , often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

Causality in Method Selection: Mass spectrometry is the gold standard because it measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate measurement of the molecular mass. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can determine the mass with enough accuracy (typically <5 ppm) to help confirm the elemental composition, thus validating the molecular formula.

Self-Validating Protocol: A Conceptual Workflow

The following protocol outlines a self-validating system for the confirmation of 7-hydroxyperphenazine's identity and molecular weight in a research setting.

  • Standard Preparation: A certified reference standard of 7-hydroxyperphenazine is dissolved in a suitable solvent (e.g., methanol) to create a stock solution of known concentration.[3] This standard is crucial as it provides the benchmark against which all measurements are validated.

  • Chromatographic Separation (LC-MS):

    • Objective: To separate the analyte from matrix components and potential isomers, ensuring that the mass spectrum is pure.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used. The formic acid aids in the ionization of the analyte.

    • Column: A C18 reverse-phase column is employed, which separates molecules based on hydrophobicity.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the multiple nitrogen atoms in the piperazine ring are readily protonated to form a positive ion, [M+H]⁺.

    • Mass Detection (Full Scan): The mass spectrometer is set to scan a mass range that includes the expected m/z of the protonated molecule (e.g., 100-600 m/z). For 7-hydroxyperphenazine, the expected [M+H]⁺ ion would be observed at an m/z of approximately 420.1511.

    • Validation Check: The experimentally measured mass is compared to the theoretical mass calculated from the molecular formula (C₂₁H₂₆ClN₃O₂S). The difference, or mass error, must be within a pre-defined tolerance (e.g., < 5 ppm) to confirm the elemental composition.

    • Fragmentation (MS/MS): To confirm the structure, the ion at m/z 420.15 is isolated and fragmented. The resulting fragment ions are characteristic of the molecule's structure and serve as a chemical fingerprint, confirming the identity of the analyte beyond doubt.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Standard Certified Reference Standard HPLC HPLC System (C18 Column) Standard->HPLC ESI Ionization (ESI+) HPLC->ESI Full_Scan Full Scan MS (Detect [M+H]⁺) ESI->Full_Scan MSMS Fragmentation (MS/MS) Full_Scan->MSMS Mass_Accuracy Mass Accuracy Check (< 5 ppm) Full_Scan->Mass_Accuracy Fragment_Match Fragment Spectrum Matching MSMS->Fragment_Match

Sources

7-hydroxyperphenazine plasma half-life and clearance kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Plasma Half-Life and Clearance Kinetics of 7-Hydroxyperphenazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine, a piperazinyl phenothiazine, is a potent first-generation (typical) antipsychotic agent that has been a cornerstone in the management of schizophrenia and severe nausea for decades.[1] Its therapeutic and adverse effects are not solely attributable to the parent compound but are significantly influenced by its metabolites. Among these, 7-hydroxyperphenazine stands out as a principal active metabolite, possessing approximately 70% of the antipsychotic activity of perphenazine itself.[2] A thorough understanding of the pharmacokinetic profile of 7-hydroxyperphenazine—specifically its plasma half-life and clearance kinetics—is paramount for optimizing dosing strategies, ensuring patient safety, and advancing the development of novel therapeutic agents.

This technical guide provides a comprehensive exploration of the factors governing the formation, distribution, and elimination of 7-hydroxyperphenazine. We will delve into the core pharmacokinetic parameters, the critical role of metabolic pathways, the profound impact of genetic variability, and the state-of-the-art methodologies for its quantification in biological matrices.

Core Pharmacokinetic Profile of 7-Hydroxyperphenazine

Following oral administration of perphenazine, it is extensively metabolized in the liver.[3][4] The formation of 7-hydroxyperphenazine is a key step in this process. Peak plasma concentrations of this active metabolite are typically observed between 2 to 4 hours post-dose.[2][3] The subsequent decline in plasma concentration is characterized by a terminal elimination half-life that exhibits notable inter-individual variability.

The pharmacokinetic journey begins with the parent drug, perphenazine, which has an oral bioavailability of about 40% and a plasma half-life of 9 to 12 hours.[1][4][5] The formation of 7-hydroxyperphenazine is a critical event that extends the pharmacological activity.

Table 1: Key Pharmacokinetic Parameters of Perphenazine and 7-Hydroxyperphenazine
ParameterPerphenazine7-HydroxyperphenazineReference(s)
Time to Peak (Tmax) 1 - 3 hours2 - 4 hours[2][3]
Elimination Half-Life (t1/2) 9 - 12 hours9.9 - 19 hours[2][3]
Primary Metabolizing Enzyme CYP2D6(Formed via CYP2D6)[3][4][6]
Relative Activity 100%~70%[2]

Causality Insight: The longer half-life of 7-hydroxyperphenazine compared to its parent compound in some reports suggests that its elimination rate is a significant factor in the overall duration of pharmacologic effect following perphenazine administration. This persistence underscores the importance of monitoring metabolite levels in clinical practice.

The Metabolic Pathway: Central Role of Cytochrome P450 2D6

The biotransformation of perphenazine is a complex process involving sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[3][4] The hydroxylation of perphenazine to form 7-hydroxyperphenazine is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme in the liver.[6][7] This metabolic step is not only crucial for the drug's clearance but also for the generation of this major active metabolite.

The efficiency of this conversion is a key determinant of the relative plasma concentrations of the parent drug and its hydroxylated metabolite. A significant first-pass effect after oral administration means that a substantial portion of perphenazine is metabolized before it reaches systemic circulation, contributing to the early appearance of metabolites like 7-hydroxyperphenazine.[5]

Diagram 1: Perphenazine Metabolic Pathway

Perphenazine Metabolism Perphenazine Perphenazine Active_Metabolite 7-Hydroxyperphenazine Perphenazine->Active_Metabolite Hepatic Metabolism N_Dealkylperphenazine N-Dealkylperphenazine Perphenazine->N_Dealkylperphenazine Hepatic Metabolism Perphenazine_Sulfoxide Perphenazine Sulfoxide Perphenazine->Perphenazine_Sulfoxide Hepatic Metabolism Metabolites Metabolites Enzyme CYP2D6 Enzyme->Perphenazine

Caption: Metabolic conversion of perphenazine via CYP2D6.

Factors Inducing Pharmacokinetic Variability

The most significant source of variability in 7-hydroxyperphenazine kinetics is the genetic polymorphism of the CYP2D6 gene. This variability has profound clinical implications, as it can lead to substantial differences in drug exposure and, consequently, patient response and side-effect profiles.

Genetic Polymorphisms of CYP2D6

The CYP2D6 gene is highly polymorphic, with over 100 known alleles that can result in varied enzyme activity.[8] Individuals can be categorized into distinct phenotypes based on their genotype.[9][10][11]

  • Poor Metabolizers (PMs): Carry two non-functional alleles. They metabolize perphenazine very slowly, leading to higher-than-expected plasma concentrations of the parent drug and lower concentrations of CYP2D6-dependent metabolites.[3][12] Approximately 5-10% of Caucasians fall into this category.[3]

  • Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles. They exhibit impaired metabolism, though to a lesser extent than PMs.

  • Normal Metabolizers (NMs; also Extensive Metabolizers, EMs): Possess two fully functional alleles, representing the "standard" metabolic capacity.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, resulting in significantly increased enzyme activity. They metabolize perphenazine very rapidly, which can lead to lower plasma concentrations and potential therapeutic failure at standard doses.

Causality Insight: For a drug like perphenazine, where the parent drug and a primary metabolite are both active, the clinical outcome in different metabolizer phenotypes can be complex. In CYP2D6 PMs, the reduced formation of 7-hydroxyperphenazine is coupled with a marked increase in perphenazine exposure.[3][12] This shift in the parent-to-metabolite ratio can alter the overall pharmacological profile and increase the risk of concentration-dependent side effects.[8] For instance, a study in Chinese-Canadian volunteers, a population with a high frequency of the reduced-function CYP2D6*10 allele, found that individuals homozygous for this allele had a 2.9-fold higher area under the curve (AUC) for perphenazine compared to carriers of the normal-function allele.[13]

Other Influential Factors
  • Race: Different ethnic populations have varying frequencies of CYP2D6 alleles.[6] This contributes to observed racial differences in drug clearance.

  • Smoking: Smoking has been shown to increase the clearance of perphenazine, likely through the induction of other CYP450 enzymes (e.g., CYP1A2) that contribute to minor metabolic pathways.[6][7]

  • Age: Elderly patients may have reduced metabolic capacity, leading to higher plasma concentrations per dose.[2]

  • Drug-Drug Interactions: Co-administration of drugs that are potent inhibitors or inducers of CYP2D6 can significantly alter the pharmacokinetics of perphenazine and 7-hydroxyperphenazine, a phenomenon known as phenoconversion.[8][14]

Clinical and Research Implications

The high inter-individual variability in the clearance of perphenazine and the formation of 7-hydroxyperphenazine necessitates a personalized approach to therapy.

  • Therapeutic Drug Monitoring (TDM): Monitoring the plasma concentrations of both perphenazine and 7-hydroxyperphenazine can help clinicians tailor dosages to individual patients.[15] This is particularly valuable in patients who show a poor response to standard doses, experience adverse effects, or have known CYP2D6 polymorphisms.[16]

  • Genotype-Guided Dosing: Pre-emptive CYP2D6 genotyping can predict a patient's metabolizer status, allowing for a priori dose adjustments. For CYP2D6 poor metabolizers, the FDA-approved label for perphenazine advises that they will metabolize the drug more slowly and experience higher concentrations, which may increase the risk of side effects.[3][12]

  • Drug Development: For new chemical entities metabolized by polymorphic enzymes like CYP2D6, it is crucial to characterize their pharmacokinetics in different metabolizer groups early in development. This allows for a better understanding of potential variability in exposure and response in the broader patient population.

Methodologies for Quantification in Plasma

Accurate and sensitive quantification of 7-hydroxyperphenazine in plasma is essential for both clinical TDM and pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or coulometric detection is a robust and widely used method.[15][17][18]

Experimental Protocol: HPLC with Coulometric Detection

Causality Insight: This protocol is designed for high sensitivity and specificity. The liquid-liquid extraction isolates the analytes from plasma proteins and other interfering substances. The C18 column provides excellent reversed-phase separation of the moderately lipophilic perphenazine and its metabolites. Coulometric detection is chosen for its exceptional sensitivity for electrochemically active compounds like phenothiazines, allowing for quantification at the low nanogram or even picogram per milliliter levels often encountered in clinical samples.[15][19][20]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of plasma in a glass tube, add an internal standard (e.g., a structurally similar phenothiazine not expected in the sample).

    • Add 200 µL of a basifying agent (e.g., 1M sodium carbonate) to raise the pH and ensure the analytes are in their non-ionized, extractable form.

    • Add 5 mL of an organic extraction solvent (e.g., a hexane/isoamyl alcohol mixture).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).

    • Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 0.05 M ammonium acetate), adjusted to a specific pH (e.g., pH 6.5). The exact ratio must be optimized to achieve separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

  • Detection:

    • Detector: A multi-channel coulometric electrochemical detector.

    • Electrode Potentials: Set the potentials of the analytical cells in series to selectively oxidize the target analytes. For example, a screening cell at +0.3 V and an analytical cell at +0.7 V.

  • Quantification:

    • Construct a calibration curve using blank plasma spiked with known concentrations of 7-hydroxyperphenazine and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.[21]

Diagram 2: Analytical Workflow for 7-Hydroxyperphenazine Quantification

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (1 mL) Spike Add Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC Detect Coulometric Detection HPLC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Workflow for plasma 7-hydroxyperphenazine analysis.

Conclusion

The plasma half-life and clearance of 7-hydroxyperphenazine are complex and highly variable pharmacokinetic parameters, critical to the overall clinical effect of its parent drug, perphenazine. The terminal half-life of 9.9 to 19 hours and its formation via the polymorphic CYP2D6 enzyme are central to its profile.[2][3] Genetic variations in CYP2D6 are the single most important determinant of inter-individual differences in drug exposure, creating a compelling case for the integration of pharmacogenetic testing and therapeutic drug monitoring into clinical practice. A deep, mechanistic understanding of these kinetic principles is essential for drug development professionals and researchers striving to enhance the safe and effective use of perphenazine and to inform the development of future CNS therapies.

References
  • Perphenazine Tablets - accessdata.fda.gov. [Link]

  • Perphenazine: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. [Link]

  • Jann, M. W., et al. (2012). Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. The Journal of Clinical Pharmacology, 52(10), 1551-1560. [Link]

  • Zacest, R., & Koch-Weser, J. (1972). Relation of hydralazine plasma concentration to dosage and hypotensive action. Clinical Pharmacology & Therapeutics, 13(3), 420-425. [Link]

  • Perphenazine - Wikipedia. [Link]

  • Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Hansen, L. B., & Larsen, N. E. (1977). Clinical pharmacokinetic studies of perphenazine. Psychopharmacology, 53(2), 127-130. [Link]

  • Dorado, P., et al. (2007). CYP2D6 genotype in relation to perphenazine concentration and pituitary pharmacodynamic tissue sensitivity in Asians: CYP2D6-serotonin-dopamine crosstalk revisited. The pharmacogenomics journal, 7(5), 325-333. [Link]

  • Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(2), 148-154. [Link]

  • Perphenazine – Knowledge and References - Taylor & Francis. [Link]

  • Ninja Nerd. (2022). Pharmacokinetics | Drug Clearance. YouTube. [Link]

  • Al-Kuraishy, H. M., et al. (2022). The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. Journal of personalized medicine, 12(7), 1129. [Link]

  • Naphade, P. S., & Adithan, S. (2022). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Expert opinion on drug metabolism & toxicology, 18(1), 17-29. [Link]

  • Annotation of FDA Label for perphenazine and CYP2D6 - ClinPGx. [Link]

  • Hansen, L. B., & Larsen, N. E. (1977). Plasma concentrations of perphenazine and its sulphoxide metabolite during continuous oral treatment. Psychopharmacology, 53(2), 127-130. [Link]

  • Foglia, J. P., et al. (1995). Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection. Therapeutic drug monitoring, 17(4), 390-396. [Link]

  • Eap, C. B., et al. (1997). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with cuolometric detection. Journal of chromatography. B, Biomedical sciences and applications, 690(1-2), 215-223. [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic science international, 186(1-3), 63-67. [Link]

  • Al-Kuraishy, H. M., et al. (2022). The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. Journal of personalized medicine, 12(7), 1129. [Link]

  • Haslemo, T., et al. (2021). CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry. Frontiers in pharmacology, 12, 637899. [Link]

  • Cooper, J. K., et al. (1989). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Therapeutic drug monitoring, 11(3), 354-360. [Link]

  • Gaedigk, A., et al. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

  • Cooper, J. K., et al. (1989). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Therapeutic drug monitoring, 11(3), 354-360. [Link]

  • Trilafon (perphenazine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Ke, R., et al. (2023). Total and Free Blood and Plasma Concentration Changes in Pregnancy for Medicines Highly Bound to Plasma Proteins: Application of Physiologically Based Pharmacokinetic Modelling to Understand the Impact on Efficacy. Pharmaceutics, 15(10), 2469. [Link]

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The Influence of CYP2D6 Genetic Polymorphism on 7-Hydroxyperphenazine Plasma Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pharmacogenomics in Perphenazine Therapy

Perphenazine, a typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of psychotic disorders for decades. Its therapeutic efficacy is, however, paralleled by a significant variability in patient response and a notable incidence of adverse effects, particularly extrapyramidal symptoms. A substantial portion of this variability can be attributed to the pharmacogenetic makeup of the individual, specifically polymorphisms in the gene encoding the Cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is pivotal in the metabolism of approximately 25% of all clinically used drugs, including a vast number of psychoactive agents.[1]

Perphenazine is extensively metabolized in the liver, primarily through hydroxylation to its active metabolite, 7-hydroxyperphenazine, a reaction predominantly catalyzed by CYP2D6. The plasma concentration of both the parent drug and its metabolite are thus critically dependent on the functional status of this enzyme. Understanding the genetic basis of CYP2D6 activity is paramount for optimizing perphenazine therapy, minimizing toxicity, and personalizing treatment strategies for patients with psychiatric disorders. This guide provides an in-depth technical overview of the impact of CYP2D6 genetic polymorphisms on the pharmacokinetics of 7-hydroxyperphenazine, offering insights for researchers, clinicians, and drug development professionals.

Genetic Polymorphism of Cytochrome P450 2D6: From Genotype to Phenotype

The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles.[1] These genetic variations can lead to a spectrum of enzyme activity, resulting in distinct metabolizer phenotypes within the population. The clinical translation of an individual's CYP2D6 genotype to a predicted phenotype is crucial for dose adjustments and therapeutic monitoring. The phenotypes are generally categorized as follows:

  • Poor Metabolizers (PMs): These individuals carry two non-functional alleles, leading to a complete or near-complete deficiency in CYP2D6 enzyme activity. Approximately 7% of Caucasians are PMs.[2]

  • Intermediate Metabolizers (IMs): This group is heterozygous for one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity compared to normal metabolizers.

  • Normal (Extensive) Metabolizers (NMs): NMs possess two fully functional alleles, leading to a "normal" rate of drug metabolism.

  • Ultrarapid Metabolizers (UMs): UMs have multiple copies of the functional CYP2D6 gene, resulting in significantly increased enzyme activity and accelerated drug metabolism. The prevalence of this phenotype can be as high as 29% in certain populations, such as those from North Africa and the Middle East.

These phenotypic classifications are critical for predicting the plasma concentrations of perphenazine and, consequently, its active metabolite, 7-hydroxyperphenazine.

The Pharmacokinetic Impact of CYP2D6 Polymorphism on 7-Hydroxyperphenazine

The enzymatic activity of CYP2D6 directly dictates the rate of conversion of perphenazine to 7-hydroxyperphenazine. Therefore, genetic polymorphisms in CYP2D6 have a profound and predictable effect on the plasma concentrations of this active metabolite.

Causality of Pharmacokinetic Variability:

The causal link between CYP2D6 genotype and 7-hydroxyperphenazine levels is rooted in the fundamental principles of enzyme kinetics.

  • In CYP2D6 Poor Metabolizers (PMs) , the significantly reduced or absent enzyme activity leads to a decreased formation of 7-hydroxyperphenazine from its parent compound, perphenazine. Consequently, PMs are expected to exhibit lower plasma concentrations of 7-hydroxyperphenazine and concurrently, significantly higher plasma concentrations of the parent drug, perphenazine. Studies have shown that the oral clearance of perphenazine is approximately threefold lower in PMs compared to extensive metabolizers.[3] This reduced clearance of the parent drug leads to its accumulation and a diminished production of the 7-hydroxy metabolite.

  • In CYP2D6 Normal (Extensive) Metabolizers (NMs) , the presence of two functional alleles allows for an efficient conversion of perphenazine to 7-hydroxyperphenazine, resulting in "normal" or expected plasma concentrations of the metabolite.

  • In CYP2D6 Ultrarapid Metabolizers (UMs) , the increased enzyme activity due to gene duplication leads to an accelerated conversion of perphenazine to 7-hydroxyperphenazine. This results in lower plasma concentrations of the parent drug and, conversely, higher plasma concentrations of the 7-hydroxyperphenazine metabolite. This rapid metabolism can potentially lead to therapeutic failure at standard doses of perphenazine due to insufficient levels of the parent compound.[4][5]

Quantitative Impact on Plasma Concentrations:

While direct quantitative data comparing 7-hydroxyperphenazine levels across all CYP2D6 phenotypes is not extensively documented in the literature, the impact can be inferred from the well-established effects on the parent drug, perphenazine. For instance, in individuals with the CYP2D6*10/10 genotype, which confers reduced enzyme function, the mean area under the curve (AUC) for perphenazine concentration was found to be 2.9-fold higher than in carriers of the functional CYP2D61 allele.[6] This strongly suggests a correspondingly lower formation and plasma concentration of 7-hydroxyperphenazine in these individuals.

The following table summarizes the expected pharmacokinetic changes for both perphenazine and 7-hydroxyperphenazine based on CYP2D6 phenotype:

CYP2D6 PhenotypeExpected Perphenazine Plasma ConcentrationExpected 7-Hydroxyperphenazine Plasma ConcentrationAnticipated Clinical Consequence
Poor Metabolizer (PM) Significantly IncreasedSignificantly DecreasedIncreased risk of perphenazine toxicity and adverse effects.
Intermediate Metabolizer (IM) Moderately IncreasedModerately DecreasedPotential for increased perphenazine exposure and side effects.
Normal Metabolizer (NM) NormalNormalExpected therapeutic response at standard doses.
Ultrarapid Metabolizer (UM) Significantly DecreasedSignificantly IncreasedPotential for therapeutic failure due to rapid clearance of perphenazine.

Experimental Protocol: Quantification of Perphenazine and 7-Hydroxyperphenazine in Human Plasma

To accurately assess the impact of CYP2D6 polymorphisms on the metabolism of perphenazine, a robust and sensitive analytical method for the simultaneous quantification of both the parent drug and its 7-hydroxy metabolite in plasma is essential. The following is a generalized, step-by-step methodology based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step 1: Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • Aliquoting: Transfer 500 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of perphenazine or a structurally similar compound) to each sample to correct for matrix effects and extraction variability.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to each plasma sample. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether) to the supernatant. Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for perphenazine, 7-hydroxyperphenazine, and the internal standard should be optimized for maximum sensitivity and specificity.

Step 3: Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve using a series of known concentrations of perphenazine and 7-hydroxyperphenazine spiked into blank plasma and subjected to the same extraction procedure.

  • Quantification: Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Visualizing the Metabolic Pathway and Experimental Workflow

Perphenazine Metabolism by CYP2D6

Perphenazine_Metabolism cluster_cyp2d6 CYP2D6 Enzyme Activity Perphenazine Perphenazine Metabolite 7-Hydroxyperphenazine (Active Metabolite) Perphenazine->Metabolite Hydroxylation PM Poor Metabolizer (Low Activity) PM->Perphenazine Reduced Metabolism NM Normal Metabolizer (Normal Activity) NM->Perphenazine Normal Metabolism UM Ultrarapid Metabolizer (High Activity) UM->Perphenazine Accelerated Metabolism PK_Workflow start Patient Recruitment & CYP2D6 Genotyping plasma Plasma Sample Collection start->plasma prep Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction) plasma->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition & Quantification lcms->data analysis Pharmacokinetic Analysis (Stratified by CYP2D6 Phenotype) data->analysis end Interpretation & Reporting analysis->end

Caption: Workflow for analyzing 7-hydroxyperphenazine levels.

Conclusion and Future Directions

The genetic polymorphism of CYP2D6 is a critical determinant of the pharmacokinetic profile of perphenazine and its active metabolite, 7-hydroxyperphenazine. The predictable relationship between CYP2D6 genotype and metabolizer phenotype provides a powerful tool for personalizing perphenazine therapy. By integrating pharmacogenetic testing into clinical practice, healthcare providers can better anticipate a patient's metabolic capacity, enabling more informed dosing decisions to maximize therapeutic efficacy while minimizing the risk of adverse drug reactions.

Future research should focus on elucidating the precise quantitative relationship between different CYP2D6 alleles and 7-hydroxyperphenazine plasma concentrations. Such studies will further refine our understanding of the clinical implications of these genetic variations and pave the way for the development of evidence-based dosing guidelines tailored to an individual's unique genetic makeup. This will ultimately lead to safer and more effective use of perphenazine in the treatment of psychotic disorders.

References

  • Jerling, M., Dahl, M. L., Aberg-Wistedt, A., Liljenberg, B., Landell, N. E., Bertilsson, L., & Sjöqvist, F. (1996). The CYP2D6 genotype predicts the oral clearance of the neuroleptic agents perphenazine and zuclopenthixol. Clinical pharmacology and therapeutics, 59(4), 423–428. [Link]

  • Ozdemir, V., Bertilsson, L., Miura, J., Carpenter, E., Reist, C., Harper, P., ... & Kalow, W. (2007). CYP2D6 genotype in relation to perphenazine concentration and pituitary pharmacodynamic tissue sensitivity in Asians: CYP2D6-serotonin-dopamine crosstalk revisited. Pharmacogenetics and genomics, 17(5), 339–347. [Link]

  • Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & Rifai, A. H. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(2), 148-154. [Link]

  • Ingelman-Sundberg, M. (2005). Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity. The pharmacogenomics journal, 5(1), 6–13. [Link]

  • Bousman, C. A., & Dunlop, B. W. (2018). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Expert opinion on drug metabolism & toxicology, 14(11), 1135-1146. [Link]

  • Kirchheiner, J., Nickchen, K., Bauer, M., Wong, M. L., & Roots, I. (2004). Pharmacogenetics of antidepressants and antipsychotics: the contribution of allelic variations in human cytochrome P450 enzymes. Molecular psychiatry, 9(5), 442–473. [Link]

  • Stingl, J. C., Brockmöller, J., & Viviani, R. (2013). Genetic variability of drug-metabolizing enzymes: the dual impact on psychiatric therapy and vulnerability to psychopathology. Molecular psychiatry, 18(3), 273–287. [Link]

  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 57-65). Humana Press, New York, NY. [Link]

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Methodological & Application

Application Note: High-Recovery Solid Phase Extraction (SPE) Protocol for the Analysis of 7-Hydroxyperphenazine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Perphenazine is a potent, first-generation antipsychotic of the phenothiazine class, primarily prescribed for the management of schizophrenia.[1] Its clinical efficacy and side-effect profile are closely linked to the plasma concentrations of both the parent drug and its major active metabolite, 7-hydroxyperphenazine.[1] Therapeutic Drug Monitoring (TDM) is therefore a critical tool for optimizing dosing regimens, ensuring patient safety, and maximizing therapeutic outcomes.[2] The accurate quantification of 7-hydroxyperphenazine in complex biological matrices like human plasma presents an analytical challenge due to low therapeutic concentrations and the presence of endogenous interferences.

Solid Phase Extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex samples, thereby improving the sensitivity and robustness of subsequent analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This application note provides a detailed, field-proven protocol for the extraction of 7-hydroxyperphenazine from human plasma using a mixed-mode cation exchange SPE strategy. The causality behind each step is explained to provide a deep understanding of the method's mechanics, ensuring its reliable implementation in a research or clinical setting.

The Science of Extraction: Analyte Properties & SPE Strategy

The design of a robust SPE protocol is predicated on the physicochemical properties of the target analyte. Perphenazine and its hydroxylated metabolite are basic compounds, a characteristic conferred by the piperazine moiety. The addition of a hydroxyl group makes 7-hydroxyperphenazine slightly more polar than its parent compound.

Table 1: Physicochemical Properties of Perphenazine & 7-Hydroxyperphenazine

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (strongest basic)
PerphenazineC21H26ClN3OS403.97~8.0
7-HydroxyperphenazineC21H26ClN3O2S419.97~8.0

Note: pKa values are estimated based on the piperazine functional group, a key determinant for ion-exchange chromatography.

Given these properties, a mixed-mode cation exchange (MMCX) sorbent is the ideal choice. This type of sorbent offers a dual retention mechanism:

  • Reversed-Phase Interaction: The polystyrene-divinylbenzene polymer backbone of the sorbent retains the hydrophobic phenothiazine core of the analyte.

  • Ion-Exchange Interaction: The sorbent is functionalized with cation exchange groups (e.g., sulfonic acid) that strongly bind to the positively charged piperazine nitrogen of the analyte under acidic conditions.

This dual mechanism provides superior selectivity and sample cleanup compared to single-mechanism sorbents (e.g., C18 or SCX alone), as it allows for a more rigorous and differentiated washing procedure to remove a wider range of interferences.[6]

Visualized Workflow: SPE for 7-Hydroxyperphenazine

The following diagram outlines the complete SPE workflow, from plasma pre-treatment to the final, purified eluate ready for LC-MS/MS analysis.

SPE_Workflow cluster_Pre Sample Pre-Treatment cluster_SPE Mixed-Mode SPE Protocol cluster_Post Post-Elution Plasma 1.0 mL Plasma Sample IS Add Internal Standard (e.g., Perphenazine-d4) Plasma->IS Dilute Dilute with 1.0 mL 2% Phosphoric Acid IS->Dilute Vortex Vortex & Centrifuge Dilute->Vortex Supernatant Collect Supernatant Vortex->Supernatant Condition Step 1: Condition (1 mL Methanol) Equilibrate Step 2: Equilibrate (1 mL Water) Condition->Equilibrate Load Step 3: Load (Pre-treated Sample) Equilibrate->Load Wash1 Step 4: Wash 1 (1 mL 2% Acetic Acid) Load->Wash1 Wash2 Step 5: Wash 2 (1 mL Methanol) Wash1->Wash2 Elute Step 6: Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness (N2 Stream, 40°C) Elute->Evaporate Purified Eluate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Complete workflow for the extraction of 7-hydroxyperphenazine.

Detailed Experimental Protocol

This protocol is designed for a standard 30 mg/1 mL mixed-mode cation exchange SPE cartridge. Volumes should be adjusted proportionally for different sorbent masses.

Materials & Reagents
  • Reference Standards: 7-Hydroxyperphenazine, Perphenazine

  • Internal Standard (IS): Perphenazine-d4[1]

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Phenomenex Strata™-X-C, Waters Oasis® MCX)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Deionized Water

  • Reagents: Phosphoric Acid, Acetic Acid, Ammonium Hydroxide (28-30%)

  • Biological Matrix: Drug-free human plasma, stored at -20°C or below.

Sample Pre-Treatment

The goal of this step is to precipitate proteins and ensure the analyte is in the correct protonated state for binding.

  • Pipette 1.0 mL of human plasma into a microcentrifuge tube.

  • Spike with an appropriate amount of internal standard (e.g., Perphenazine-d4) to correct for extraction variability.[7]

  • Add 1.0 mL of 2% aqueous phosphoric acid. The acid serves two purposes: it precipitates plasma proteins and ensures the pH is well below the pKa of the analyte, leading to its positive ionization.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid Phase Extraction Procedure

Perform these steps using an SPE vacuum manifold. Ensure a slow, consistent flow rate (1-2 mL/min) unless otherwise noted.

Table 2: Step-by-Step Mixed-Mode SPE Protocol

StepProcedureSolvent/SolutionVolumePurpose & Rationale
1Condition Methanol1 mLWets the polymeric sorbent and activates the functional groups.
2Equilibrate Deionized Water1 mLRinses away the organic solvent and prepares the sorbent for the aqueous sample.
3Load Pre-treated Plasma Supernatant~2 mLThe analyte binds to the sorbent via both reversed-phase and strong cation exchange mechanisms.
4Wash 1 2% Aqueous Acetic Acid1 mLRemoves highly polar, water-soluble interferences (e.g., salts, urea). The analyte remains bound.
5Wash 2 100% Methanol1 mLRemoves non-polar and weakly basic interferences (e.g., lipids, neutral drugs) retained by reversed-phase. The analyte is strongly retained by the ion-exchange mechanism and is not eluted.
6Elute 5% NH4OH in Methanol1 mLThe strong base (NH4OH) neutralizes the positive charge on the analyte, disrupting the ion-exchange bond. The organic solvent (Methanol) disrupts the reversed-phase interaction, allowing for complete elution of the now-neutral analyte.
Post-Elution Concentration
  • Place the collection tubes containing the eluate into an evaporator (e.g., nitrogen dry-down station) at 40°C.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection. This step effectively concentrates the analyte 10-fold (from 1 mL plasma to 100 µL final volume).

Expected Performance & Self-Validation

This protocol is designed to be a self-validating system. The orthogonal retention and wash steps ensure a high degree of sample cleanup, which is critical for minimizing matrix effects in LC-MS/MS analysis.[7]

Table 3: Typical Performance Characteristics for SPE of Antipsychotics

ParameterExpected ResultRationale
Analyte Recovery >85%The strong dual retention mechanism minimizes analyte loss during wash steps.[8]
Precision (RSD) <10%The use of an internal standard and a controlled, automatable workflow ensures high reproducibility.[6]
Matrix Effect <15%The rigorous wash steps effectively remove phospholipids and ion-suppressing agents.
Extract Cleanliness Visibly clear, free of particulatesEffective removal of proteins and lipids prevents column clogging and MS source contamination.[6]

For method validation, it is essential to assess these parameters by analyzing quality control (QC) samples at low, medium, and high concentrations alongside a standard curve prepared in the same biological matrix.

Conclusion

The mixed-mode cation exchange solid phase extraction protocol detailed in this note provides a robust, reliable, and high-recovery method for the isolation and concentration of 7-hydroxyperphenazine from human plasma. By leveraging the specific physicochemical properties of the analyte, this method achieves excellent sample cleanup, minimizes matrix effects, and delivers a final extract that is highly suitable for sensitive and accurate quantification by LC-MS/MS. This protocol serves as a foundational tool for researchers and clinicians engaged in therapeutic drug monitoring and pharmacokinetic studies of perphenazine.

References

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References.
  • Katarzyna, S., et al. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC - NIH.
  • Taylor & Francis Online. (n.d.). Solid-Phase Extraction of Perphenazine from Blood Serum for High Performance Liquid Chromatographic Analysis.
  • (2020, October 20). Optimization of SPE method for the extraction of 12 neurotransmitters from sheep brain.
  • (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • BenchChem. (n.d.). Application Notes and Protocols: UPLC-MS/MS Assay for Perphenazine and its Metabolites using Perphenazine-d4.
  • Parkview Labs. (n.d.). Perphenazine - Fort Wayne.
  • SRIRAMCHEM. (n.d.). 7-Hydroxy Perphenazine.
  • Chromatography Today. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS.
  • (2025, October 24). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PMC - NIH.
  • PubMed. (n.d.). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • CUNY Academic Works. (2019, May 22). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta.
  • PubMed. (n.d.). Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection.
  • (2019, July 1). A review of a recently published guidelines' “strong recommendation” for therapeutic drug monitoring of olanzapine, haloperidol, perphenazine, and fluphenazine. PMC - PubMed Central.
  • PubMed. (n.d.). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Thermo Fisher Scientific - US. (n.d.). SPE Method Development.
  • ResearchGate. (2025, August 7). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • accessdata.fda.gov. (n.d.). 089683 Perphenazine Tablets.
  • OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum.
  • ResearchGate. (n.d.). Flow of sample identification and inclusion of therapeutic drug....
  • Agilent. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods.
  • Frontiers. (2025, June 12). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC.
  • MDPI. (n.d.). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study.
  • (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • YouTube. (2022, June 21). QUICKLY UNDERSTAND Liquid Chromatography Mass Spectrometry (LC-MS Simply Explained).
  • (n.d.). Increasing Speed of UHPLC-MS Analysis Using Single-stage Orbitrap Mass Spectrometer.

Sources

Application Note: High-Specificity LC-MS/MS Quantification of 7-Hydroxyperphenazine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-sensitivity method for the quantification of 7-hydroxyperphenazine (7-OH-PPZ), the primary active metabolite of the antipsychotic perphenazine.

Executive Summary

Quantifying 7-hydroxyperphenazine presents a unique bioanalytical challenge due to its isobaric relationship with perphenazine sulfoxide . Both metabolites share the same nominal mass (


) and often produce identical product ions derived from the intact piperazine side chain. This protocol details a method that couples chromatographic resolution  with optimized MRM transitions  to ensure specificity, preventing the overestimation of the active 7-hydroxy metabolite.

Scientific Rationale & Mechanism

2.1 Metabolic Context & Isobaric Interference Perphenazine undergoes extensive hepatic metabolism via CYP2D6. The two primary pathways create isobaric interferences:

  • 7-Hydroxylation: Adds -OH to the phenothiazine ring (Active metabolite).

  • Sulfoxidation: Adds =O to the sulfur atom (Inactive metabolite).

Both result in a mass shift of +16 Da relative to the parent (


). In positive ESI, the fragmentation is dominated by the cleavage of the side chain. Since the side chain is identical in the parent, 7-OH, and sulfoxide forms, they share the dominant fragments (

171 and 143). Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.

2.2 Fragmentation Logic

  • Precursor Ion (

    
     420.2):  Protonated molecule 
    
    
    
    .
  • Quantifier Ion (

    
     171.1):  Cleavage of the propyl-piperazine side chain. This fragment is highly stable and intense.
    
  • Qualifier Ion (

    
     143.1):  Secondary fragmentation of the piperazine ring.
    
  • Sulfoxide Specificity: Sulfoxides often undergo a characteristic loss of oxygen (

    
     Da) or the entire sulfoxide moiety. Monitoring 
    
    
    
    can help identify the sulfoxide peak but is not useful for 7-OH-PPZ.

LC-MS/MS Parameters

Table 1: Optimized MRM Transitions Note: Collision Energy (CE) and Declustering Potential (DP) values are instrument-dependent (e.g., Sciex vs. Waters). The values below are typical starting points for optimization.

AnalytePrecursor (Q1)Product (Q3)IDCE (eV)DP (V)Dwell (ms)
7-OH-Perphenazine 420.2 171.1 Quant 30 80 100
420.2143.1Qual4580100
Perphenazine (Parent) 404.2171.1Quant287550
404.2143.1Qual427550
Perphenazine Sulfoxide 420.2404.2ID*258050
Perphenazine-d8 (IS) 412.2179.1Quant308050

*The 420->404 transition is specific to the sulfoxide (loss of oxygen) and should be monitored to confirm the elution order.

Experimental Protocol

4.1 Reagents & Standards

  • Standards: 7-Hydroxyperphenazine dihydrochloride (ensure certificate of analysis confirms absence of sulfoxide impurity).

  • Internal Standard: Perphenazine-d8 or d4.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

4.2 Sample Preparation: Liquid-Liquid Extraction (LLE) LLE is preferred over protein precipitation to reduce matrix effects and improve sensitivity for this low-level metabolite.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.

  • Alkalinization: Add 100 µL of 0.5 M NaOH or Sodium Carbonate buffer (pH 9.8). Phenothiazines extract best under basic conditions.

  • Extraction: Add 3 mL of extraction solvent (Hexane:Isoamyl Alcohol 98:2 or MTBE ).

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to autosampler vials.[1][2]

4.3 Chromatographic Conditions

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Agilent ZORBAX Eclipse Plus C18. A high-strength silica (HSS) or polar-embedded column is recommended to retain polar metabolites.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B

    • 8.0 min: Stop

  • Separation Check: The Sulfoxide is generally more polar and will elute before 7-OH-Perphenazine on a C18 column. Ensure baseline resolution (

    
    ).
    

Visualizations

5.1 Metabolic Pathway & Fragmentation Logic This diagram illustrates the origin of the isobaric interference and the shared fragmentation pathway.

G Parent Perphenazine (MW 403.9) [M+H]+ 404.2 CYP2D6 CYP2D6 Metabolism Parent->CYP2D6 SevenOH 7-OH-Perphenazine (Active Metabolite) [M+H]+ 420.2 CYP2D6->SevenOH +16 Da (Ring) Sulfoxide Perphenazine Sulfoxide (Inactive Isobar) [M+H]+ 420.2 CYP2D6->Sulfoxide +16 Da (Sulfur) Frag_Common Common Fragment Side Chain Cleavage m/z 171.1 SevenOH->Frag_Common CID Fragmentation (Quantifier) Sulfoxide->Frag_Common Interference! Frag_Sulf Specific Fragment Loss of Oxygen m/z 404.2 Sulfoxide->Frag_Sulf Specific ID

Caption: Metabolic divergence of Perphenazine showing the isobaric relationship between 7-OH and Sulfoxide metabolites and their shared fragmentation.

5.2 Analytical Workflow

Workflow Sample Plasma Sample (200 µL) IS Add IS (Perphenazine-d8) Sample->IS LLE LLE Extraction (Hexane/Isoamyl Alcohol) Alkaline pH IS->LLE Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry LC UPLC Separation (HSS T3 Column) Critical: Separate Sulfoxide Dry->LC MS MS/MS Detection MRM: 420.2 > 171.1 LC->MS

Caption: Step-by-step bioanalytical workflow emphasizing the critical LLE and Chromatographic Separation steps.

Validation & Quality Control

  • Linearity: Expected range 0.1 – 50 ng/mL (

    
    ).
    
  • Matrix Effect: Evaluate by infusing the analyte post-column while injecting blank plasma extract. Look for ion suppression at the retention time of 7-OH-PPZ.

  • Selectivity: Inject a high concentration of Perphenazine Sulfoxide (100 ng/mL) to verify it does not co-elute with 7-OH-PPZ. If peaks overlap, adjust the gradient slope or mobile phase pH.

References

  • Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Source: National Institutes of Health (PubMed) URL:[Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma. Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Source: Springer Nature Experiments URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts URL:[Link]

Sources

Application Note: Advanced Liquid-Liquid Extraction (LLE) Strategies for Perphenazine and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Perphenazine (PPZ) is a medium-potency phenothiazine antipsychotic utilized in the treatment of schizophrenia and severe nausea. Its clinical monitoring is complicated by extensive hepatic metabolism, primarily via CYP2D6 , yielding active metabolites such as 7-hydroxyperphenazine (7-OH-PPZ) and N-desalkylperphenazine (DAPZ) .

The analytical challenge lies in the polarity dichotomy: the parent drug is highly lipophilic, whereas the hydroxylated metabolites exhibit significantly higher polarity. Furthermore, perphenazine is susceptible to rapid ex vivo oxidation to perphenazine sulfoxide , a non-active artifact that can skew pharmacokinetic data if not managed during extraction.

This guide details a high-fidelity Liquid-Liquid Extraction (LLE) protocol designed to maximize recovery of both non-polar parent and polar metabolites while suppressing artifactual oxidation.

The Metabolic Landscape

Understanding the target analytes is the first step in solvent selection. The extraction system must capture the parent drug while simultaneously recovering the more polar 7-OH metabolite.

Figure 1: Perphenazine Metabolic Pathways

PPZ_Metabolism PPZ Perphenazine (Lipophilic Base) SevenOH 7-Hydroxyperphenazine (Active / Polar) PPZ->SevenOH CYP2D6 (Major Pathway) DAPZ N-Desalkylperphenazine (Active) PPZ->DAPZ CYP1A2/3A4 (N-Dealkylation) Sulfoxide Perphenazine Sulfoxide (Inactive Artifact) PPZ->Sulfoxide Oxidation (In vivo & Ex vivo)

Caption: Major metabolic pathways of perphenazine.[1][2][3][4][5] Note the sulfoxide formation, which can occur spontaneously during sample processing if antioxidants are not employed.

Solvent Selection Strategy

The "universal solvent" does not exist for phenothiazines. Pure non-polar solvents (Hexane) recover the parent but lose the 7-OH metabolite. Highly polar organic solvents (Ethyl Acetate) recover everything but introduce matrix interferences (phospholipids) that cause ion suppression in LC-MS.

Comparative Analysis of Solvent Systems
Solvent SystemPolarity IndexRecovery (Parent)Recovery (7-OH-PPZ)Matrix CleanlinessRecommendation
n-Heptane (100%) LowHigh (>90%)Poor (<40%)ExcellentNot Recommended
Dichloromethane (DCM) MediumHigh (>95%)High (>90%)PoorGood for HPLC-UV; too dirty for LC-MS
MTBE (Methyl tert-butyl ether) MediumHigh (>90%)Moderate (~75%)ModerateAlternative (High volatility)
n-Heptane : Isoamyl Alcohol (98.5 : 1.5) Low-ModHigh (>95%) High (>85%) High Primary Recommendation
The "Goldilocks" Solution: Heptane with Isoamyl Alcohol

The addition of 1.5% to 3% Isoamyl Alcohol to n-Heptane serves two critical mechanistic functions:

  • Solvation of Polar Groups: It increases the solvation power for the hydroxyl group on 7-OH-PPZ without significantly increasing the extraction of phospholipids.

  • Silanol Masking: Phenothiazines are tertiary amines that adhere strongly to glass surfaces (silanol groups). Isoamyl alcohol competes for these sites, preventing adsorptive loss during the evaporation step.

Detailed Experimental Protocol

Objective: Simultaneous extraction of Perphenazine and 7-OH-PPZ from human plasma. Platform: LC-MS/MS or HPLC-ECD.

Reagents Required[7][11][12][13]
  • Extraction Solvent: n-Heptane:Isoamyl Alcohol (98.5:1.5 v/v).

  • Alkalinization Buffer: 0.5 M Sodium Carbonate (Na₂CO₃), pH 10.5.

  • Antioxidant: Ascorbic Acid (added to plasma immediately upon collection).

  • Reconstitution Solution: Mobile Phase A (e.g., 0.1% Formic Acid in Water).[6]

Workflow Diagram

LLE_Workflow cluster_prep Sample Pre-Treatment cluster_extract LLE Phase cluster_finish Reconstitution Plasma Plasma Sample (200 µL) IS Add Internal Standard (e.g., d8-Perphenazine) Plasma->IS Base Add 100 µL 0.5M Na2CO3 (pH > 10) IS->Base Solvent Add 1.0 mL Solvent (Heptane:Isoamyl 98.5:1.5) Base->Solvent Mix Vortex (5 min) Centrifuge (3000g, 5 min) Solvent->Mix Transfer Transfer Organic (Top) Layer to Clean Silanized Tube Mix->Transfer Dry Evaporate under N2 (40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Step-by-step LLE workflow ensuring pH control and phase separation.

Step-by-Step Procedure
  • Sample Preparation (Critical for Stability):

    • Thaw plasma samples at room temperature in the dark (phenothiazines are light-sensitive).

    • Note: Samples should ideally contain 0.1% Ascorbic Acid added at the time of blood draw to prevent sulfoxide formation [1].

  • Alkalinization:

    • In a 2.0 mL polypropylene tube (or silanized glass), aliquot 200 µL of plasma .

    • Add 50 µL of Internal Standard (IS) working solution.

    • Add 100 µL of 0.5 M Sodium Carbonate (Na₂CO₃) .

    • Mechanism:[7][8][9] Perphenazine has a pKa of ~7.8. Raising the pH to >10 ensures the molecule is >99% uncharged (non-ionized), driving it into the organic phase [2].

  • Extraction:

    • Add 1.0 mL of n-Heptane:Isoamyl Alcohol (98.5:1.5) .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Phase Separation:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional but recommended to prevent aqueous contamination).

    • Decant the organic (top) layer into a clean, conical glass tube.

  • Evaporation & Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

    • Caution: Do not over-dry. Prolonged exposure to heat/air after the solvent is gone can degrade the metabolites.

    • Reconstitute immediately in 100 µL of Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Troubleshooting & Validation

Self-Validating the Protocol

To ensure the protocol is working as intended, run a Recovery Check :



  • Target: >85% for Perphenazine; >75% for 7-OH-Perphenazine.

  • If Recovery is Low for 7-OH-PPZ: Increase Isoamyl Alcohol content to 2.0% or 2.5%. Do not exceed 5% as this will increase matrix effect.

Common Pitfalls
  • Sulfoxide Peaks: If you observe high levels of Perphenazine Sulfoxide, your extraction was likely too harsh (too much heat during evaporation) or the sample was exposed to light/air for too long.

  • Tailing Peaks: Indicates adsorption to glass. Ensure Isoamyl Alcohol is present in the solvent and use silanized glassware.

References

  • Foglia, J. P., Sorisio, D., Kirshner, M. A., & Perel, J. M. (1995).[5] Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection.[5] Journal of Chromatography B: Biomedical Sciences and Applications, 668(2), 291-297. Link

  • Mandal, T. K., & Ace, L. N. (1993).[5] High-performance liquid chromatographic determination of perphenazine in plasma. Journal of Clinical Pharmacy and Therapeutics, 18(3), 205-208. Link

  • Larsen, N. E., & Naestoft, J. (1973). Determination of perphenazine and its sulphoxide metabolite in human plasma after therapeutic doses by gas chromatography.[4] Journal of Chromatography A, 109(2), 259-264. Link

  • Dahl-Puustinen, M. L., & Bertilsson, L. (1987). Determination of perphenazine and its dealkylated metabolite in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 235-241. Link

Sources

Application Note: A Systematic Approach to Determining the Optimal Mobile Phase pH for the Reversed-Phase HPLC Separation of 7-Hydroxyperphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic protocol for determining the optimal mobile phase pH for the robust separation of 7-hydroxyperphenazine, a principal active metabolite of the antipsychotic drug perphenazine. Due to its amphoteric chemical nature, containing both basic piperazine nitrogens and an acidic phenolic hydroxyl group, the retention behavior of 7-hydroxyperphenazine is exquisitely sensitive to the pH of the mobile phase. We provide a comprehensive guide that moves from theoretical principles to a practical, step-by-step experimental workflow. The objective is to empower researchers to develop a reliable, reproducible, and high-performance reversed-phase high-performance liquid chromatography (RP-HPLC) method by rationally selecting the mobile phase pH.

Introduction: The Challenge of an Amphoteric Analyte

Perphenazine is a phenothiazine-class antipsychotic agent, and its metabolic profile is critical for understanding its efficacy and pharmacokinetics. 7-hydroxyperphenazine is a major pharmacologically active metabolite, and its accurate quantification is essential. The molecule's structure (Figure 1) presents a distinct challenge for chromatographic method development. It possesses two key ionizable sites: the piperazine ring, which contains basic nitrogen atoms, and a phenolic hydroxyl group, which is weakly acidic.

This dual-functionality means the molecule's net charge and, consequently, its polarity and hydrophobicity, can be dramatically altered by minor shifts in the mobile phase pH. An improperly chosen pH can lead to poor peak shape, inadequate retention, or a lack of method robustness. This guide provides the scientific rationale and a field-proven protocol to navigate these challenges and identify an optimal, stable pH for analysis.

Figure 1: Chemical Structure of 7-Hydroxyperphenazine Molecular Formula: C₂₁H₂₆ClN₃O₂S[1][2] Molecular Weight: 419.97 g/mol [1][2][3]

Theoretical Background: pH as the Master Variable in RP-HPLC

In reversed-phase chromatography, separation is governed by the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4] While neutral compounds are largely unaffected by pH, the retention of ionizable molecules like 7-hydroxyperphenazine is directly controlled by it.[5]

The key is the relationship between the mobile phase pH and the analyte's acid dissociation constant(s), or pKa.

  • Basic Piperazine Moiety: The nitrogen atoms in the piperazine ring are basic and will be protonated (positively charged) at a pH below their pKa. In this ionized state, the molecule is highly polar and will have weak interaction with the non-polar C18 stationary phase, resulting in short retention times. As the mobile phase pH increases to a value greater than the pKa, the nitrogens become deprotonated (neutral), making the molecule more hydrophobic and increasing its retention time.[6]

  • Acidic Phenolic Moiety: The phenolic hydroxyl group is weakly acidic. At a pH below its pKa (typically around 9-10), it remains protonated and neutral. As the pH rises above its pKa, it becomes deprotonated (negatively charged), which increases the molecule's overall polarity and causes a sharp decrease in retention time.

This complex relationship dictates that the choice of pH is the most powerful tool for controlling the retention and selectivity of 7-hydroxyperphenazine. The goal is to find a pH "sweet spot" that provides good retention, excellent peak shape, and high robustness.

Caption: pH-Dependent Ionization States of 7-Hydroxyperphenazine.

Experimental Protocol for pH Optimization

This protocol outlines a systematic screening process to identify the optimal mobile phase pH.

Materials and Equipment
  • Analyte: 7-Hydroxyperphenazine reference standard.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Buffers & Reagents: Formic acid, ammonium formate, ammonium acetate, monobasic and dibasic sodium/potassium phosphate.

  • Equipment:

    • HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column stable across a wide pH range is recommended.

    • Calibrated laboratory pH meter.

    • Analytical balance and standard laboratory glassware.

Initial Chromatographic Conditions

These conditions serve as a starting point and can be adjusted as needed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Aqueous Buffer (pH to be varied)
Mobile Phase B Acetonitrile (ACN)
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm
Analyte Conc. 10 µg/mL in 50:50 ACN:Water
Step-by-Step pH Screening Workflow

Step 1: Preparation of Aqueous Buffers

Prepare a series of 10-25 mM aqueous buffers across a wide pH range. It is critical to use a buffer system whose pKa is within ±1 pH unit of the target pH to ensure adequate buffering capacity.[5]

  • pH 3.0: Use 0.1% Formic Acid or a 20 mM Potassium Phosphate buffer, adjusted with phosphoric acid.

  • pH 4.5: Use a 20 mM Acetate buffer.

  • pH 7.0: Use a 20 mM Potassium Phosphate buffer.

  • pH 9.0: Use a 20 mM Ammonium Carbonate buffer (Note: Use a pH-stable column).

Scientist's Note: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier. The addition of an organic solvent can alter the apparent pH reading.

Step 2: Execution of Chromatographic Runs

For each prepared aqueous buffer (Mobile Phase A), perform a gradient run as defined in Table 3.2. Equilibrate the column with the new mobile phase for at least 10 column volumes before the first injection.

Step 3: Data Collection and Analysis

For each pH condition, record the following chromatographic parameters:

  • Retention Time (t_R): The time at which the analyte peak elutes.

  • Peak Asymmetry (As): Also known as the tailing factor. A measure of peak shape.

  • Peak Width (w): The width of the peak at its base or half-height.

  • Theoretical Plates (N): A measure of column efficiency.

Step 4: Evaluation and Selection of Optimal pH

The optimal pH is not necessarily the one that gives the longest retention. It is a balance of the following criteria:

  • Peak Shape: The primary goal is a symmetrical peak (Asymmetry factor between 0.9 and 1.5). Poor peak shape, especially tailing, can occur when the analyte interacts with residual silanols on the stationary phase. At low pH (2-4), these silanols are suppressed, and the basic piperazine group is fully protonated, often leading to excellent peak shape.[7]

  • Retention: The retention factor (k') should be greater than 2 to ensure separation from the solvent front and any unretained impurities.

  • Robustness: The chosen pH should lie on a relatively "flat" region of the pH vs. retention time curve. Operating on a steep part of the curve means that minor, accidental variations in pH preparation will lead to significant and undesirable shifts in retention time.

Experimental_Workflow prep Step 1: Prepare Aqueous Buffers (pH 3.0, 4.5, 7.0, 9.0) run Step 3: Perform Injections (One for each pH condition) prep->run Use as Mobile Phase A hplc Step 2: Set Up HPLC (C18 Column, Gradient Method) hplc->run collect Step 4: Collect Data (Retention Time, Peak Shape, etc.) run->collect analyze Step 5: Analyze Results (Tabulate and Plot Data) collect->analyze evaluate Step 6: Evaluate Criteria - Peak Shape (Asymmetry) - Retention (k' > 2) - Robustness (Flat k' vs pH region) analyze->evaluate select Step 7: Select Optimal pH (Best balance of all criteria) evaluate->select

Caption: Experimental Workflow for Systematic pH Optimization.

Anticipated Results & Discussion

The screening protocol is expected to yield data that clearly illustrates the impact of pH on the chromatography of 7-hydroxyperphenazine. The table below shows a representative dataset.

Mobile Phase pHBuffer SystemRetention Time (min)Peak Asymmetry (As)Interpretation & Rationale
3.0 20 mM Phosphate4.21.1Excellent Peak Shape. Piperazine is fully protonated (+), minimizing secondary interactions with silanols. Retention is low due to high polarity.
4.5 20 mM Acetate6.81.3Good Peak Shape, Increased Retention. pH is approaching the lower pKa of the piperazine group, reducing its net positive charge and increasing hydrophobicity.
7.0 20 mM Phosphate11.51.8Maximum Retention, Poor Peak Shape. Piperazine is largely neutral, maximizing hydrophobic interaction and retention. However, peak tailing increases due to interactions with ionized silanols.
9.0 20 mM Ammonium Carb.9.11.6Decreased Retention. The phenolic group begins to deprotonate (-), increasing overall polarity and reducing retention time. Peak shape remains suboptimal.

Analysis:

Based on this representative data, a pH of 3.0 is the optimal choice. While it does not provide the maximum retention, it delivers a sharp, symmetrical peak, which is paramount for accurate integration and quantification. The retention time of 4.2 minutes is sufficient to avoid the solvent front. Most importantly, operating at this low pH ensures the method is highly robust; the analyte's ionization state is stable and will not change with small variations in pH. Existing methods for the parent compound, perphenazine, often utilize a low pH for similar reasons.[8]

Conclusion

The successful separation of ionizable compounds like 7-hydroxyperphenazine is fundamentally dependent on the rational control of mobile phase pH. A random or "trial-and-error" approach is inefficient and often leads to suboptimal and unreliable methods. By employing the systematic workflow detailed in this application note—grounded in the physicochemical principles of the analyte—researchers can efficiently identify a pH that provides excellent peak shape, adequate retention, and, most critically, robust performance. For 7-hydroxyperphenazine, a low pH range (pH 2.5-3.5) is recommended to ensure the protonation of the basic piperazine moiety, thereby achieving symmetrical peaks and reproducible results essential for drug development and quality control.

References

  • 7-HYDROXYPERPHENAZINE - gsrs. (n.d.). Retrieved February 3, 2026, from [Link]

  • Quora. (2021). How does pH affect the results of HPLC results? Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Perphenazine. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2009). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved February 3, 2026, from [Link]

  • PubMed. (1987). High-performance liquid chromatographic determination of perphenazine in plasma. Retrieved February 3, 2026, from [Link]

  • LCGC International. (2021). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 3, 2026, from [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved February 3, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved February 3, 2026, from [Link]

  • PharmaCores. (2023). Discover the Art of Buffer selection in HPLC Development part 1. Retrieved February 3, 2026, from [Link]

  • Hindawi. (2022). Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Pharmaceutical Dosage Forms. Retrieved February 3, 2026, from [Link]

  • LCGC International. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. Retrieved February 3, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 3, 2026, from [Link]

  • YouTube. (2018). A Guide For Selection of Buffer for HPLC. Pharma Growth Hub. Retrieved February 3, 2026, from [Link]

  • IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved February 3, 2026, from [Link]

  • Veeprho. (n.d.). 7-Hydroxy Perphenazine | CAS 52174-38-6. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Preparation and Stability of 7-Hydroxyperphenazine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and stability testing of 7-hydroxyperphenazine stock solutions for research and development applications. 7-Hydroxyperphenazine is the primary active metabolite of the antipsychotic drug perphenazine, making its accurate quantification critical for pharmacokinetic, drug metabolism, and clinical studies. Due to the inherent chemical properties of its phenothiazine core and the presence of a hydroxyl group, this compound is susceptible to degradation. This guide outlines detailed protocols for solvent selection, stock solution preparation, and rigorous stability assessments, including forced degradation studies, to ensure the integrity and reliability of experimental data.

Introduction: The Critical Role of Solution Integrity

7-Hydroxyperphenazine is a key analyte in the study of perphenazine metabolism and its therapeutic and adverse effects. As with any analytical standard, the accuracy of its quantification is fundamentally dependent on the integrity of the stock and working solutions used for calibration and quality control. Phenothiazine derivatives, the chemical class to which 7-hydroxyperphenazine belongs, are known for their sensitivity to environmental factors.[1] They are particularly prone to oxidation, a process that can be accelerated by light, pH changes, and temperature.[2][3]

The hydroxyl group at the 7-position may further increase the molecule's susceptibility to degradation, a characteristic observed in other hydroxyphenazine compounds.[4] Therefore, a "prepare and use" approach without proper validation is insufficient and risks generating erroneous data. The protocols herein are designed to establish a self-validating system, ensuring that solutions are not only prepared correctly but that their stability under typical laboratory conditions is well-characterized.

Foundational Principles: Physicochemical Considerations

Understanding the chemical nature of 7-hydroxyperphenazine is paramount to developing robust preparation and storage protocols.

  • The Phenothiazine Core: The tricyclic phenothiazine structure is electron-rich and susceptible to oxidation, often forming sulfoxide metabolites. This process can be initiated by light, heat, or oxidizing agents.[3] For this reason, all handling of 7-hydroxyperphenazine and its solutions should be performed with protection from light, utilizing amber glassware or light-blocking tubes.[5]

  • Impact of the Hydroxyl Group: Phenolic hydroxyl groups can be readily oxidized. Studies on related dihydroxyphenazine isomers have shown that hydroxyl substitution at the 7-position can lead to unstable derivatives.[4] This suggests that 7-hydroxyperphenazine may be more prone to oxidative degradation than its parent compound, perphenazine.

  • Solubility Profile: While specific solubility data for 7-hydroxyperphenazine is not widely published, the solubility of the parent compound, perphenazine, provides a strong starting point. Perphenazine has very low aqueous solubility (28.3 mg/L) but is soluble in organic solvents like ethanol and acetone.[6] Therefore, high-purity organic solvents are required for preparing primary stock solutions.

  • pH-Dependent Stability: The stability of phenothiazines in solution is often pH-dependent.[2][7] Acidic or basic conditions can catalyze hydrolysis or other degradation pathways. It is crucial to control the pH of any aqueous dilutions and to assess stability across a relevant pH range if necessary.

Protocol: Preparation of Primary Stock Solution (e.g., 1 mg/mL)

This protocol details the preparation of a concentrated primary stock solution, which serves as the source for all subsequent working solutions and standards.[8] The key to accuracy is the meticulous weighing and quantitative transfer of the analyte.[9][10]

3.1 Materials and Equipment

  • 7-Hydroxyperphenazine reference standard powder

  • High-purity solvent (e.g., HPLC-grade Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A amber volumetric flasks (e.g., 10 mL, 25 mL)

  • Glass or polypropylene pipettes

  • Ultrasonic bath

3.2 Step-by-Step Procedure

  • Equilibration: Allow the vial of 7-hydroxyperphenazine reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of powder (e.g., 10.0 mg) using an analytical balance. Use a weigh boat or weighing paper.

  • Quantitative Transfer: Carefully transfer the weighed powder into a Class A amber volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Initial Solubilization: Add a portion of the selected solvent (e.g., 5-6 mL of DMSO for a 10 mL flask) to the flask. Gently swirl to wet the powder.

  • Complete Dissolution: Sonicate the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the neck of the flask. Use a pipette for the final addition to ensure accuracy.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Immediately label the flask with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at or below -20°C, protected from light.

weigh 1. Weigh Compound transfer 2. Quantitative Transfer to Amber Volumetric Flask weigh->transfer add_solvent 3. Add Solvent (approx. 60% of volume) transfer->add_solvent sonicate 4. Sonicate to Dissolve add_solvent->sonicate dilute 5. Dilute to Final Volume sonicate->dilute mix 6. Mix by Inversion dilute->mix store 7. Store at ≤ -20°C mix->store stock Primary Stock (1 mg/mL) intermediate Intermediate Stock (100 µg/mL) stock->intermediate 1:10 Dilution working Working Solution (10 µg/mL) intermediate->working 1:10 Dilution

Caption: Example of a two-step serial dilution process.

Stability Evaluation: A Self-Validating Framework

The stability of 7-hydroxyperphenazine in solution must be experimentally determined. The following protocols establish the shelf-life and appropriate handling conditions for the prepared stock solutions. Quantification is typically performed using a validated, stability-indicating HPLC or LC-MS method. [11] 5.1 Experimental Design

  • Analyte: 7-Hydroxyperphenazine solution (e.g., 100 µg/mL).

  • Comparison: The concentration at each time point is compared to the concentration at Time 0 (T=0).

  • Acceptance Criteria: Typically, the solution is considered stable if the mean concentration is within ±10% of the initial concentration.

5.2 Stability Protocols

  • Short-Term (Bench-Top) Stability:

    • Place aliquots of the solution on a lab bench at ambient temperature, exposed to typical lab lighting.

    • Analyze at T=0, 2, 4, 8, and 24 hours.

  • Long-Term Stability:

    • Store aliquots at the intended storage conditions (e.g., -20°C and -80°C).

    • Analyze at T=0 and then at 1, 3, 6, and 12 months.

  • Freeze-Thaw Stability:

    • Subject aliquots to a minimum of three freeze-thaw cycles.

    • A cycle consists of freezing at -20°C (or -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.

    • Analyze the samples after the 1st, 2nd, and 3rd cycles and compare to a T=0 sample that has not been frozen.

5.3 Data Presentation

Stability ConditionStorageTime PointMean Conc. (µg/mL)% of InitialStatus
Initial (T=0)N/A0100.2100.0%-
Bench-TopAmbient8 hours98.798.5%Stable
Bench-TopAmbient24 hours91.591.3%Stable
Freeze-Thaw-20°CCycle 399.899.6%Stable
Long-Term-80°C6 Months101.1100.9%Stable

Forced Degradation Studies: Understanding Degradation Pathways

Forced degradation (or stress testing) is a critical process to identify potential degradation products and establish that the chosen analytical method is "stability-indicating." [12][13]The goal is to achieve partial degradation (typically 5-20%) of the analyte to ensure that any degradation peaks are visible and can be resolved from the main analyte peak. [14] 6.1 General Procedure For each condition, a sample of the drug solution is stressed, while a control sample is stored at ideal conditions (e.g., -80°C).

6.2 Stress Conditions

  • Acid Hydrolysis: Mix the solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the solution with 3% hydrogen peroxide (H₂O₂). Leave at room temperature for 1-4 hours.

  • Thermal Degradation: Store the solution in a heat-stable vial at 80°C for 24-72 hours.

  • Photolytic Degradation: Expose the solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

cluster_stability Standard Stability Testing cluster_forced Forced Degradation (Stress Testing) start Stock Solution (e.g., 100 µg/mL) long_term Long-Term (-20°C / -80°C) start->long_term short_term Short-Term (Ambient Temp) start->short_term freeze_thaw Freeze-Thaw Cycles start->freeze_thaw acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze all samples vs. T=0 Control (Stability-Indicating HPLC/LC-MS Method) long_term->analysis short_term->analysis freeze_thaw->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Comprehensive workflow for stability and forced degradation assessment.

Summary of Best Practices and Recommendations

ParameterRecommendationRationale
Solvent High-purity DMSO, Methanol, or Acetonitrile.Ensures solubility and minimizes introduction of reactive impurities.
Glassware Class A amber volumetric glassware.Ensures accuracy of concentration and protects from light-induced degradation. [5]
Preparation Prepare fresh working solutions daily from a frozen stock.Minimizes degradation of low-concentration solutions at ambient temperatures.
Storage Store primary stock solutions at -20°C or -80°C, protected from light.Low temperatures significantly slow degradation kinetics.
Validation Perform full stability and forced degradation studies for each new solvent system or concentration range.Ensures data integrity and demonstrates method specificity. [15]

References

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Pharmaceutical and analytical guidelines stock remedies. SAHPRA. Available at: [Link]

  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed. Available at: [Link]

  • HPLC quantification of perphenazine in sheep plasma: Application to a pharmacokinetic study. ResearchGate. Available at: [Link]

  • Perphenazine | C21H26ClN3OS | CID 4748. PubChem - NIH. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Phenothiazine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Technology Networks. Available at: [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. ScienceDirect. Available at: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Phenothiazine. Wikipedia. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Guide To Preparation of Stock Standard Solutions. Scribd. Available at: [Link]

  • Physical stability of promethazine HCl solutions for three month in... ResearchGate. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • The stability of aqueous solutions of promethazine hydrochloride as a function of pH. The Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Spectroscopy Online. Available at: [Link]

  • Stock Solution Dilutions - Dilution Calculation [Learn how to make any type of solution]. YouTube. Available at: [Link]

  • An Ultrasensitive Method for the Measurement of Fluphenazine in Plasma by High-Performance Liquid Chromatography with Coulometric Detection. Sci-Hub. Available at: [Link]

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Application Note: Strategic Selection of Internal Standards for 7-Hydroxyperphenazine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of 7-hydroxyperphenazine (7-OH-PPZ), the active metabolite of the antipsychotic perphenazine, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling. As a CYP2D6 substrate, 7-OH-PPZ exhibits significant inter-individual variability. This Application Note addresses the primary analytical challenge: Matrix Effects . We provide a decision framework for selecting the optimal Internal Standard (IS) to compensate for ionization suppression/enhancement and recovery losses, moving beyond "textbook" recommendations to field-proven strategies.

Part 1: The Theoretical Framework

Why Internal Standard Selection Fails

In LC-MS/MS, an Internal Standard (IS) must mimic the analyte's behavior during two distinct phases:

  • Extraction (Sample Prep): It must track recovery losses.

  • Ionization (MS Source): It must co-elute with the analyte to experience the exact same matrix suppression or enhancement.

The Challenge with 7-Hydroxyperphenazine: 7-OH-PPZ is significantly more polar than its parent, Perphenazine (PPZ).

  • Common Mistake: Using Perphenazine-d4 (or d8) as the IS for 7-OH-PPZ.

  • The Consequence: Because 7-OH-PPZ elutes earlier than PPZ on Reverse Phase (C18) columns, the IS (PPZ-d4) elutes in a different "matrix window." If a phospholipid or salt elutes at the 7-OH-PPZ retention time, the analyte signal is suppressed, but the IS (eluting later) is not. The ratio changes, and quantification fails.

The "Golden Rule" of Co-Elution

For robust quantification, the IS must co-elute with the analyte.

  • Best Case: Stable Isotope Labeled (SIL) analog of the metabolite (e.g., 7-OH-PPZ-d4).

  • Acceptable: Structural analog with identical retention time (rare).

  • Risky: SIL of the parent drug (PPZ-d4).

Part 2: Candidate Selection & Decision Matrix

The following decision matrix guides your selection process based on commercial availability and regulatory requirements (FDA/EMA).

IS_Selection Start Select IS for 7-OH-PPZ Check_SIL Is 7-OH-PPZ-d4/d5 available? Start->Check_SIL Use_SIL OPTION A: Gold Standard Use 7-OH-PPZ-SIL (Perfect Co-elution) Check_SIL->Use_SIL Yes Check_Parent Is Perphenazine-d4/d8 available? Check_SIL->Check_Parent No Eval_RT Evaluate Retention Time (RT) Gap Is Delta RT < 0.2 min? Check_Parent->Eval_RT Yes Use_Analog OPTION C: Structural Analog (e.g., Chlorpromazine) Requires Standard Addition Check_Parent->Use_Analog No Use_Parent OPTION B: Compromise Use PPZ-d4 (Must Validate Matrix Factor) Eval_RT->Use_Parent Yes (Co-elutes) Eval_RT->Use_Analog No (Separates)

Figure 1: Decision Matrix for Internal Standard Selection. Priority is given to the specific metabolite SIL to ensure compensation for matrix effects.

Part 3: Experimental Protocol

Reagents & Standards
  • Analyte: 7-Hydroxyperphenazine (7-OH-PPZ).[1]

  • Primary IS (Option A): 7-Hydroxyperphenazine-d4 (Custom synthesis or specialized vendor).

  • Secondary IS (Option B): Perphenazine-d4 (Commercially available). Note: If using this, you must demonstrate "Matrix Factor Consistency" (see Section 4).

  • Matrix: Human Plasma or Serum (Drug-free).

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for antipsychotics to remove phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M NaOH (or Sodium Carbonate buffer pH 9.8). Critical: Phenothiazines are basic; high pH ensures they are uncharged and extractable into organic solvent.

  • Extraction: Add 3 mL of extraction solvent (Hexane:Isoamyl Alcohol 98:2 v/v OR Ethyl Acetate).

  • Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry Down: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 Acetonitrile:Buffer).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge C18 (2.1 x 100 mm, 2.6 µm). Biphenyl phases offer better selectivity for isomeric metabolites.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Elution of 7-OH-PPZ ~2.1 min; PPZ ~2.4 min)

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
7-OH-Perphenazine 420.2 171.1 143.1 35
Perphenazine 404.2171.1143.132
7-OH-PPZ-d4 (IS) 424.2175.1147.135
Perphenazine-d4 (IS) 408.2175.1147.132

Note: The 171 fragment corresponds to the phenothiazine ring structure common to this class.

Part 4: Validation & Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), you must prove your IS works.

The Matrix Factor (MF) Test

If you are forced to use Option B (Parent IS) , you must perform this test to comply with FDA/EMA guidelines.

  • Prepare Set A (Post-Extraction Spike): Extract blank matrix, then spike analyte and IS after drying/reconstitution.

  • Prepare Set B (Neat Solution): Spike analyte and IS directly into mobile phase.

  • Calculate MF:

    
    
    
  • The Requirement: The IS-Normalized Matrix Factor must be close to 1.0 (CV < 15%).

    
    
    
    • Pass: If Analyte is suppressed by 50% (MF=0.5) and IS is suppressed by 50% (MF=0.5), Ratio = 1.0. The IS is working.

    • Fail: If Analyte is suppressed (MF=0.5) but IS elutes later and is clean (MF=0.9), Ratio = 0.55. Quantification will be erroneous.

Part 5: Analytical Workflow Diagram

Workflow Sample Patient Plasma (200 µL) Spike Spike IS (7-OH-PPZ-d4) Sample->Spike Prep LLE Extraction (NaOH + Hexane/Isoamyl) Spike->Prep LC LC Separation (C18/Biphenyl) Prep->LC MS MS/MS Detection (m/z 420.2 -> 171.1) LC->MS Data Quantification (Area Ratio) MS->Data

Figure 2: Optimized Analytical Workflow for 7-Hydroxyperphenazine Quantification.

References

  • Cai, H. L., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine... Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. Link

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Slawson, M. H., et al. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using LC-MS/MS. Clinical Applications of Mass Spectrometry. Link

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Troubleshooting & Optimization

Technical Support Center: 7-Hydroxyperphenazine Peak Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as a self-contained support center for researchers troubleshooting peak tailing issues with 7-hydroxyperphenazine.

Topic: Resolving Peak Tailing in C18 Reversed-Phase Chromatography Analyte Class: Phenothiazine Metabolites (Basic/Zwitterionic) Support Level: Tier 3 (Senior Application Scientist)

Core Analysis: The Root Cause

Why is my 7-hydroxyperphenazine peak tailing?

Peak tailing of 7-hydroxyperphenazine on C18 columns is rarely a random event; it is a predictable chemical interaction. This molecule contains a piperazine ring with tertiary amine functions.

At typical chromatographic pH (pH 3–7), these amines are protonated (


). The stationary phase of a standard C18 column is silica-based.[1] Even well-manufactured silica contains residual silanol groups (

). Above pH 3.5, these silanols ionize to form silanates (

).

The Mechanism: The tailing is caused by a secondary ion-exchange interaction .[2] The positively charged amine on the 7-hydroxyperphenazine is electrostatically attracted to the negatively charged silanols. This "drag" effect slows down a portion of the analyte population, creating the exponential tail.

Troubleshooting Guide (Q&A)

Q1: I am using a standard C18 column with a simple water/acetonitrile gradient. The tailing is severe ( ).[3] What is the immediate fix?

A: You are likely operating in a "danger zone" pH where both the analyte and the silanols are charged. Immediate Action: Add a silanol-blocking modifier.

  • The Fix: Add 0.1% Triethylamine (TEA) to your aqueous mobile phase.

  • Why it works: TEA is a small, highly basic amine. It saturates the active silanol sites on the column surface, effectively "capping" them so your bulky 7-hydroxyperphenazine molecules cannot interact.

  • Caveat: TEA requires a pH between 6.0 and 7.0 to be most effective as a blocker, but ensure your column can withstand this pH.

Q2: I cannot use TEA because I am using LC-MS. What is the alternative?

A: TEA is non-volatile and causes severe signal suppression in Mass Spectrometry. The Fix: Switch to Ammonium Formate (10–20 mM) adjusted to pH 3.0 with Formic Acid.

  • Why it works:

    • Low pH (3.0): Suppresses the ionization of silanols (keeps them as neutral

      
      ), reducing the electrostatic attraction.
      
    • Ionic Strength: The ammonium ions (

      
      ) provide a "salt effect," competing with the analyte for any remaining active sites.
      
Q3: My retention time is shifting, and the tailing persists despite pH adjustment. Could it be the sample solvent?

A: Yes. This is known as the "Strong Solvent Effect." If you dissolve 7-hydroxyperphenazine in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 90% water, the analyte precipitates or travels too fast at the column head. The Fix: Dilute your sample in the starting mobile phase composition (e.g., 90% Buffer / 10% Organic).

Q4: Which column chemistry should I use to permanently solve this?

A: Stop using "Type A" (older, acidic) silica columns. Recommendation: Switch to a Hybrid Particle (BEH) or a Base-Deactivated (Type B) column.

  • Hybrid Columns: These replace surface silanols with ethylene bridges, removing the source of the interaction entirely. They also allow you to run at pH 10.

  • High pH Strategy: At pH 10, the piperazine amines of 7-hydroxyperphenazine are deprotonated (neutral). Neutral molecules do not interact with silanols. Note: Only use hybrid columns for pH > 8.

Experimental Protocols

Protocol A: The "Silanol Suppression" Method (UV Detection)

Best for standard HPLC systems with C18 columns.

ParameterSetting
Column End-capped C18 (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A 20 mM Potassium Phosphate Buffer + 0.1% Triethylamine (Adjust to pH 7.0 with

)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Temperature 35°C (Improves mass transfer, reducing tailing)
Detection UV @ 254 nm
Protocol B: The "High pH" Method (LC-MS Compatible)

Requires a Hybrid (High-pH stable) Column.

ParameterSetting
Column Hybrid C18 (e.g., Ethylene Bridged Hybrid), 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (Natural pH ~8.5) or Ammonium Hydroxide (pH 10)
Mobile Phase B Methanol
Gradient 5% B to 95% B over 10 min
Why this works De-protonates the analyte, eliminating the cation-exchange mechanism entirely.

Visualizing the Solution

Diagram 1: The Decision Logic for Tailing Resolution

This flowchart guides you through the logical steps to eliminate peak tailing based on your constraints.

TailingLogic Start Start: Peak Tailing Detected (As > 1.5) CheckMS Is detection method LC-MS? Start->CheckMS UV_Branch UV Detection CheckMS->UV_Branch No MS_Branch LC-MS Detection CheckMS->MS_Branch Yes CheckpH Is pH optimized? UV_Branch->CheckpH AddTEA Add 0.1% Triethylamine (TEA) to Mobile Phase A Result Symmetrical Peak (As < 1.2) AddTEA->Result Reduced Tailing CheckpH->AddTEA TEA Compatible Set_pH7 Adjust pH to 6.5 - 7.0 (Max Silanol Coverage) CheckpH->Set_pH7 Low_pH Use Volatile Buffer (Ammonium Formate pH 3.0) MS_Branch->Low_pH Standard Column High_pH Use Hybrid Column (Ammonium Bicarbonate pH 10) MS_Branch->High_pH Hybrid Column Low_pH->Result High_pH->Result

Caption: Decision tree for selecting the correct mobile phase modifier based on detection method and column type.

Diagram 2: Mechanism of Interaction

Understanding the chemistry at the molecular level.

Mechanism cluster_0 Problem: Secondary Interaction cluster_1 Solution: TEA Blocking Silanol Ionized Silanol (Si-O⁻) Analyte 7-Hydroxyperphenazine (R-NH⁺) Silanol->Analyte Electrostatic Attraction Silanol_Blocked Silanol (Si-O⁻) TEA Triethylamine (TEA⁺) Silanol_Blocked->TEA Blocked Analyte_Free 7-Hydroxyperphenazine (Elutes Freely) TEA->Analyte_Free Repulsion

Caption: Left: The electrostatic drag causing tailing. Right: TEA competitively binding to silanols, allowing the analyte to elute symmetrically.

References

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Knowledge Base. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Support. Available at: [Link]

  • National Center for Biotechnology Information. "7-Hydroxyperphenazine | C21H26ClN3O2S." PubChem Compound Summary. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Technical Guides. Available at: [Link]

Sources

Technical Support Center: High-Sensitivity Recovery of 7-Hydroxyperphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 7-Hydroxyperphenazine (7-OH-PPZ) Extraction from Plasma Role: Senior Application Scientist | Department: Bioanalytical Method Development

🏛️ Welcome to the Method Development Support Portal

You are likely here because your recovery rates for 7-hydroxyperphenazine (7-OH-PPZ) are falling below the acceptable bioanalytical threshold (<50%), while the parent drug (Perphenazine) likely behaves normally.

This is a classic "Metabolite Polarity Trap." 7-OH-PPZ retains the lipophilic phenothiazine backbone but gains a polar hydroxyl group. Methods optimized for the parent drug (often using non-polar solvents like Hexane) will fail to extract this more polar metabolite efficiently. Furthermore, phenothiazines are notoriously unstable, susceptible to oxidation and photolysis.

This guide breaks down the troubleshooting process into three critical modules.

🔍 Module 1: Pre-Analytical Variables (The "Hidden" Killers)

Q: My recovery is low even when I spike the neat solvent. Is the molecule degrading before extraction?

A: Highly likely. Phenothiazines are extremely sensitive to photo-oxidation and surface adsorption . If you are losing signal before you even begin extraction, no solvent optimization will save you.

The Mechanism: The sulfide bridge in the phenothiazine ring is prone to oxidation, forming sulfoxides (M+16 Da) and N-oxides. This reaction is catalyzed by light and trace metal ions in plasma.

Troubleshooting Protocol:

  • Light Blockade: All sample processing must occur under yellow (sodium vapor) light or in amber glassware.

  • Antioxidant Stabilization: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the plasma immediately upon collection.

  • Adsorption Check: 7-OH-PPZ is basic and lipophilic; it sticks to untreated glass. Use silanized glass or high-quality polypropylene (PP) tubes. Avoid standard borosilicate glass without silanization.

🧪 Module 2: Extraction Engineering (The Core Issue)

Q: I am using Liquid-Liquid Extraction (LLE) with Hexane, but recovery is <30%. Why?

A: Pure Hexane is too non-polar. While it extracts the parent Perphenazine well, 7-OH-PPZ partitions poorly into Hexane due to its hydroxyl group.

The Fix: Polarity Tuning You must increase the polarity of your organic phase and strictly control pH.

  • pH Control: The piperazine nitrogen has a pKa ~7.8. To extract it into an organic solvent, you must suppress ionization by adjusting the plasma pH to > 9.5 (ensure the molecule is neutral).

  • Solvent Selection: Switch to Methyl tert-butyl ether (MTBE) or a mixture of Hexane:Isoamyl Alcohol (98:2 v/v) . Ethyl Acetate gives high recovery but extracts too much matrix ("dirty" extract).

Q: LLE is too variable. How do I switch to Solid Phase Extraction (SPE)?

A: Standard C18 (reversed-phase) cartridges often fail because the "wash" steps required to remove plasma proteins also wash away the polar metabolite.

The Fix: Mixed-Mode Cation Exchange (MCX) Use a polymeric Mixed-Mode Cation Exchange sorbent. This utilizes a dual-retention mechanism:

  • Hydrophobic retention (Phenothiazine ring).

  • Ionic retention (Positive charge on the amine at acidic pH).

This allows you to wash the cartridge aggressively with 100% methanol (removing neutrals/interferences) while the drug stays locked by ionic charge. You then elute by breaking the ionic bond with a basic organic solvent.

📋 Comparative Protocol Data
ParameterLiquid-Liquid Extraction (LLE)Solid Phase Extraction (MCX)
Principle Partitioning based on logPIonic binding + Hydrophobicity
Key Reagent 0.1M NaOH (Alkalinization)2% Formic Acid (Loading)
Extraction Solvent MTBE or Hexane:Isoamyl Alcohol (98:2) 5% NH₄OH in Methanol (Elution)
Recovery Exp. 65 - 80%85 - 95%
Cleanliness Moderate (Phospholipids remain)High (Matrix removed in wash)
Throughput Low (Manual phase separation)High (Automatable)
📊 Module 3: Instrumental Analysis (LC-MS/MS)

Q: My extraction recovery looks okay, but my signal is still low/suppressed.

A: You are likely experiencing Matrix Effects (Ion Suppression), specifically from phospholipids (PLs).

The Mechanism: Phospholipids co-elute with lipophilic drugs. In the ESI source, PLs compete for charge, suppressing the ionization of 7-OH-PPZ.

Troubleshooting Protocol:

  • Monitor PLs: Add a transition for Phosphatidylcholines (m/z 184 -> 184) to your method to see if they co-elute with your analyte.

  • Chromatographic Separation: Use a Phenyl-Hexyl column instead of C18. The pi-pi interaction with the phenothiazine ring often separates it from aliphatic phospholipids.

🛠️ Visual Troubleshooting Guides
Diagram 1: Low Recovery Decision Tree

Caption: Step-by-step diagnostic flow to identify the root cause of analyte loss.

RecoveryTroubleshooting Start Start: Low Recovery (<50%) StabCheck Step 1: Stability Check Spike solvent vs. Spike Plasma (T=0) Start->StabCheck Oxidation Issue: Oxidation/Light Sensitivity Action: Amber vials, Ascorbic Acid StabCheck->Oxidation Loss in Plasma T=0 ExtractCheck Step 2: Extraction Check Is pH > 9.5 (LLE) or Acidic (MCX)? StabCheck->ExtractCheck Stable at T=0 Success Protocol Optimized Oxidation->Success Polarity Issue: Solvent too non-polar Action: Switch Hexane -> MTBE ExtractCheck->Polarity Poor Partitioning MatrixCheck Step 3: Matrix Effect Post-Column Infusion Test ExtractCheck->MatrixCheck Extraction OK Polarity->Success Suppression Issue: Ion Suppression Action: Better Wash / Phenyl-Hexyl Column MatrixCheck->Suppression Signal Drop MatrixCheck->Success Signal Stable Suppression->Success

Diagram 2: Optimized MCX SPE Workflow

Caption: The "Lock and Wash" mechanism for basic metabolites using Mixed-Mode Cation Exchange.

MCX_Workflow Condition 1. Condition MeOH then Water Load 2. Load Sample Plasma + 2% Formic Acid (Analyte becomes + charged) Condition->Load Wash1 3. Wash 1 (Aqueous) 2% Formic Acid (Removes Proteins) Load->Wash1 Wash2 4. Wash 2 (Organic) 100% Methanol (CRITICAL: Removes Neutrals) Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH (Neutralizes Analyte -> Release) Wash2->Elute

📝 Validated Experimental Protocol (MCX SPE)

Objective: Isolate 7-OH-PPZ from human plasma with >85% recovery.

  • Sample Prep: Aliquot 200 µL Plasma. Add 20 µL Internal Standard.

  • Acidification: Add 200 µL 2% Formic Acid in water. Vortex. (Target pH ~3.0 to ionize the amine).

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the acidified sample at low vacuum (< 5 inHg).

  • Interference Wash:

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (Removes neutral lipids/interferences). Note: The drug is retained by ionic interaction, so it will not wash off in MeOH.

  • Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

  • Reconstitution: Evaporate to dryness under Nitrogen (40°C). Reconstitute in Mobile Phase.

📚 References
  • Foglia, J. P., et al. (1995).[1] "Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection." Journal of Chromatography B: Biomedical Sciences and Applications, 668(2), 291-297.

  • Patel, B., et al. (2013). "Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma." Journal of Analytical Toxicology.

  • Phenomenex Technical Guide. "Solid Phase Extraction (SPE) Method Development: Mixed-Mode Ion Exchange."

  • Sriram Chem. "7-Hydroxy Perphenazine Reference Standard Properties & Stability."

  • Roseboom, H., & Perrin, J. H. (1977). "Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium." Journal of Pharmaceutical Sciences.

Sources

minimizing matrix effects in 7-hydroxyperphenazine LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Matrix Effects

Welcome to the technical support center for the LC-MS analysis of 7-hydroxyperphenazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and overcome the common challenge of matrix effects. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in your sample other than the analyte of interest (7-hydroxyperphenazine).[1] In biological samples such as plasma, serum, or urine, this includes a complex mixture of proteins, lipids, salts, and endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4]

Ion suppression is the more common issue, where the presence of matrix components reduces the signal intensity of the analyte.[1][4] This can happen through several mechanisms, including competition for ionization, changes in droplet formation and evaporation, or neutralization of the analyte ions.[2]

This guide will provide a structured approach to identifying, troubleshooting, and minimizing these effects in your 7-hydroxyperphenazine assays.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: My 7-hydroxyperphenazine signal is low and inconsistent, especially in plasma samples. How can I determine if this is due to matrix effects?

Answer:

Low and variable signal intensity, particularly when comparing standards in neat solvent to those in a biological matrix, is a classic sign of ion suppression. To confirm and quantify the matrix effect, you can perform a post-extraction spike experiment.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of 7-hydroxyperphenazine in your initial mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Spike Sample): Take a blank plasma sample and process it using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with the same 7-hydroxyperphenazine standard solution used in Set A.

    • Set C (Pre-Spike Sample): Spike a blank plasma sample with the 7-hydroxyperphenazine standard before the extraction process. Process this sample as you would an unknown.

  • Analyze and Calculate:

    • Inject all three sets of samples into the LC-MS system.

    • Calculate the Matrix Factor (MF) , Recovery (RE) , and Process Efficiency (PE) using the following formulas:

ParameterFormulaInterpretation
Matrix Factor (MF) MF = (Peak Area of Set B) / (Peak Area of Set A)An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect.
Recovery (RE) RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] x 100This measures the efficiency of your extraction process.
Process Efficiency (PE) PE (%) = [(Peak Area of Set C) / (Peak Area of Set A)] x 100This is the overall efficiency of your method, combining extraction recovery and matrix effects.

According to FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix.[5]

FAQ 2: I've confirmed ion suppression. What is the most effective sample preparation strategy to reduce matrix effects for 7-hydroxyperphenazine in plasma?

Answer:

The choice of sample preparation is critical. While simpler methods like protein precipitation are fast, they are often less effective at removing interfering matrix components like phospholipids.[6] For 7-hydroxyperphenazine, a more rigorous extraction technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended.

Workflow: Sample Preparation Strategy

cluster_0 Initial Assessment cluster_1 Recommended Extraction cluster_2 Less Recommended (Simpler) A High Matrix Effects Observed? B Liquid-Liquid Extraction (LLE) A->B Yes C Solid-Phase Extraction (SPE) A->C Yes D Protein Precipitation (PPT) A->D No (or for initial screening)

Caption: Decision workflow for sample preparation.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust technique for cleaning up samples. For a basic compound like 7-hydroxyperphenazine, we can manipulate the pH to ensure it is in a neutral, extractable form.

  • Sample Alkalinization: To 200 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled 7-hydroxyperphenazine or a structurally similar compound like perphenazine).[7] Then, add 50 µL of a weak base (e.g., 0.1 M NaOH or ammonium hydroxide) to deprotonate the 7-hydroxyperphenazine, making it less water-soluble.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane:diethyl ether).[8] Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can offer even cleaner extracts than LLE.[6] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties is often ideal for basic drugs in biological fluids.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the plasma sample (with internal standard) 1:1 with a weak acid (e.g., 2% formic acid in water) to ensure the 7-hydroxyperphenazine is protonated and will bind to the cation exchange sorbent. Load the diluted sample onto the cartridge.

  • Washing:

    • Wash 1: Use 1 mL of the weak acid solution to remove polar interferences.

    • Wash 2: Use 1 mL of methanol to remove non-polar, neutral interferences like lipids.

  • Elution: Elute the 7-hydroxyperphenazine with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

FAQ 3: My peak shape for 7-hydroxyperphenazine is poor (tailing or fronting). How can I improve the chromatography?

Answer:

Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase. For a basic compound like 7-hydroxyperphenazine, peak tailing is common on standard C18 columns due to interactions with residual silanols.

Chromatographic Optimization Strategy

cluster_0 Problem cluster_1 Solutions A Poor Peak Shape B Adjust Mobile Phase pH A->B C Use a Different Column A->C D Optimize Gradient A->D

Caption: Troubleshooting poor chromatographic peak shape.

Recommendations for Chromatographic Improvement:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of 7-hydroxyperphenazine to keep it consistently protonated. Using a low pH mobile phase with a buffer (e.g., 0.1% formic acid or 10 mM ammonium formate) is crucial.[9]

  • Column Selection:

    • Consider using a column with a different stationary phase, such as a phenyl-hexyl or a modern, end-capped C18 column designed for basic compounds.

    • A Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be an option if the compound is sufficiently polar.

  • Gradient Optimization: A slower gradient can improve separation from co-eluting matrix components, reducing the chance of ion suppression at the analyte's retention time.

Example Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA common starting point, but may require optimization.
Mobile Phase A 0.1% Formic Acid in WaterEnsures analyte is protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutesA starting point; may need to be adjusted.
Column Temp. 40°CCan improve peak shape and reduce viscosity.
FAQ 4: How do I select an appropriate internal standard (IS) for 7-hydroxyperphenazine analysis?

Answer:

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 7-hydroxyperphenazine-d4). SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[1] If a SIL-IS is not available, a close structural analog can be used, but it must be chromatographically separated from the analyte. Perphenazine itself has been used as an internal standard for a related compound.[7]

Key Characteristics of a Good Internal Standard:

  • Structural Similarity: Should have similar chemical properties to the analyte to ensure comparable extraction recovery and ionization response.[10]

  • No Endogenous Presence: Must not be present in the blank matrix.[10]

  • Chromatographic Resolution: If not a SIL-IS, it must be well-separated from the analyte peak.

  • Stability: Must be stable throughout the entire analytical process.[10]

Concluding Remarks

Minimizing matrix effects in the LC-MS analysis of 7-hydroxyperphenazine is a multi-faceted challenge that requires a systematic approach. By understanding the causes of matrix effects, implementing robust sample preparation techniques, optimizing chromatographic conditions, and using appropriate internal standards, you can develop a reliable and accurate bioanalytical method. This guide provides a foundation for troubleshooting and method development, grounded in established scientific principles and regulatory expectations.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In LCGC North America.
  • Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, Y., Li, K., & Jiao, Z. (2015). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 107, 242–247.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 40(11), 536–540.
  • Jafari, M., Khoubnasabjafari, M., & Valizadeh, V. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5516–5537.
  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Kellmann, M., Muenster, H., Zomer, P., & Mol, H. (2009). Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. LCGC Europe, 22(8).
  • HPLC quantification of perphenazine in sheep plasma: Application to a pharmacokinetic study. (n.d.). ResearchGate. Retrieved from [Link]

  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
  • el-Yazigi, A., & Yusuf, A. (1992). High-performance liquid chromatographic determination of perphenazine in plasma. Journal of Pharmaceutical & Biomedical Analysis, 10(4), 287–291.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2023, November 19). AMSbiopharma. Retrieved from [Link]

  • Dickie, A. (2023, December 8). Internal Standards: Strategies From the Frontline. Separation Science. Retrieved from [Link]

  • Validated Liquid-Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). Retrieved from [Link]

  • Iannone, M., & Losito, I. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(15), 4983.
  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. (n.d.). ResearchGate. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2023, December 26). Amsbiopharma.com. Retrieved from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved from [Link]

  • D'Auria, G., Cennamo, G., Iannone, M., & Losito, I. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(14), 5406.
  • 14 LCMS Troubleshooting Best Practices for Your Laboratory. (2024, May 6). ZefSci. Retrieved from [Link]

  • Schreiber, I., & Zdarsová, V. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Analytical Chemistry, 2020, 1–9.
  • Williams, D. L. (2020, February 20). Liquid-Liquid Extraction in Forensic Chemistry 4380 L7 2020. YouTube. Retrieved from [Link]

  • Sun, R., & Ouyang, Z. (2021). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Frontiers in Chemistry, 9, 788299.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • Jardim, I. C. S. F., & Queiroz, M. E. C. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
  • Rocha, G. S., Gonsalves, V. N., de Oliveira, E. M., & de Andrade, J. B. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS omega, 8(44), 41699–41709.
  • Yuan, L., Szapacs, M., & Aubry, A.-F. (2022).
  • Rahman, M. M., Asad, S., & Ahmed, M. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia, 60(3), 273–286.
  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]

  • Thomas, M. (2020). Understanding and Improving Solid-Phase Extraction.
  • LC-MS Troubleshooting. (n.d.). CHROMacademy. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

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Technical Support Center: Ensuring the Integrity of 7-Hydroxyperphenazine Samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 7-hydroxyperphenazine, a critical metabolite of the antipsychotic drug perphenazine. Due to its chemical structure, 7-hydroxyperphenazine is highly susceptible to oxidative degradation, which can significantly compromise experimental results. This document offers a comprehensive resource, including frequently asked questions, troubleshooting guides, and expert-validated protocols to ensure the stability and integrity of your samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 7-hydroxyperphenazine.

Q1: Why is 7-hydroxyperphenazine so unstable?

A1: The instability of 7-hydroxyperphenazine stems from two key structural features: the phenothiazine nucleus and the hydroxyl group on the aromatic ring. The phenothiazine ring system is electron-rich and easily oxidized, primarily at the sulfur atom, to form a sulfoxide.[1] This process can be initiated by exposure to light, heat, or oxidizing agents.[2] Furthermore, the hydroxyl group makes the molecule a phenolic compound, which is also prone to oxidation, potentially forming quinone-like structures.[3] This dual susceptibility makes the molecule particularly vulnerable to degradation.

Q2: What are the main factors that cause degradation of 7-hydroxyperphenazine?

A2: The primary factors contributing to the degradation of 7-hydroxyperphenazine are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process is often catalyzed by the presence of metal ions.

  • Light: Phenothiazines are photosensitive and can degrade upon exposure to both UV and visible light.[2]

  • pH: The stability of phenothiazines is highly dependent on the pH of the solution.[4] While acidic conditions are generally more favorable for the parent drug, perphenazine, the optimal pH for 7-hydroxyperphenazine may differ due to the ionizable hydroxyl group. Phenolic compounds, in general, are more susceptible to oxidation at higher (alkaline) pH.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5] Therefore, proper storage at low temperatures is crucial.

Q3: What are the visible signs of 7-hydroxyperphenazine degradation?

A3: While visual inspection is not a definitive measure of stability, degradation of phenothiazine solutions can sometimes be accompanied by a color change. However, the absence of a color change does not guarantee that the sample is not degraded. The formation of oxidation products is best confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Q4: Can I use previously collected and stored samples for a new analysis?

A4: The suitability of stored samples depends entirely on the initial collection and storage conditions. If samples were not collected and stored with appropriate stabilization measures (e.g., addition of antioxidants, protection from light, controlled pH, and low temperature), they have likely undergone significant degradation and are not suitable for reliable quantitative analysis. It is always recommended to perform a stability study on a subset of samples if there are any doubts about their integrity.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 7-hydroxyperphenazine samples.

Problem Potential Cause Recommended Solution
Low or no detectable 7-hydroxyperphenazine in fresh samples. Rapid oxidative degradation during sample collection and processing.Immediately add an antioxidant solution (e.g., ascorbic acid or sodium metabisulfite) to the collection tube. Process samples on ice and minimize exposure to air and light.
High variability in results between replicate samples. Inconsistent sample handling, leading to varying degrees of degradation.Standardize the entire sample handling workflow, from collection to analysis. Ensure consistent timing, temperature, and addition of stabilizers for all samples.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Use LC-MS/MS to identify the mass of the unknown peaks and compare them to known degradation products of phenothiazines, such as sulfoxides or quinone-like species.[6] Adjust sample handling and storage to minimize their formation.
Loss of analyte during long-term storage. Inadequate storage conditions (temperature too high, exposure to light, no antioxidant).Store samples at -80°C in amber vials or tubes wrapped in aluminum foil. Ensure the storage matrix is at an optimal pH and contains an effective antioxidant. For long-term studies, it is crucial to validate the storage stability.[5][7]

Section 3: Expert Protocols for Sample Stabilization

Adherence to rigorous protocols is essential for generating reliable data. The following are step-by-step methodologies for the handling and stabilization of 7-hydroxyperphenazine samples.

Protocol 1: Blood Sample Collection and Plasma Preparation

Objective: To collect and process blood samples to obtain stabilized plasma for 7-hydroxyperphenazine analysis.

Materials:

  • Blood collection tubes (e.g., K2-EDTA)

  • Antioxidant solution (choose one):

    • 20% (w/v) Ascorbic Acid in deionized water

    • 10% (w/v) Sodium Metabisulfite in deionized water

  • Refrigerated centrifuge

  • Amber microcentrifuge tubes

  • Pipettes and tips

  • Ice bath

Procedure:

  • Prepare Antioxidant Solution: Freshly prepare the chosen antioxidant solution on the day of collection.

  • Pre-treat Collection Tubes: Immediately before blood collection, add 50 µL of the antioxidant solution per 1 mL of blood to be collected into the blood collection tube.

  • Blood Collection: Collect the blood sample directly into the pre-treated tube.

  • Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and antioxidant.

  • Cooling: Immediately place the tube in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to pre-chilled amber microcentrifuge tubes.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Causality Behind Choices:

  • Immediate addition of antioxidant: This is critical to quench oxidative processes as soon as the blood is drawn. Both ascorbic acid and sodium metabisulfite are potent reducing agents that protect phenolic compounds from oxidation.[8]

  • Use of amber tubes and protection from light: This prevents photodegradation, a known degradation pathway for phenothiazines.[2]

  • Low temperature processing: Keeping samples on ice and using a refrigerated centrifuge slows down the rate of all chemical reactions, including degradation.[5]

  • Storage at -80°C: This is the standard for long-term stability of many drug metabolites, as it significantly minimizes molecular motion and chemical degradation.[7]

Protocol 2: Preparation of Stock and Working Solutions

Objective: To prepare stable stock and working solutions of 7-hydroxyperphenazine for use as analytical standards.

Materials:

  • 7-hydroxyperphenazine reference standard

  • HPLC-grade methanol or acetonitrile

  • Deionized water

  • Ascorbic acid

  • Amber glassware (volumetric flasks, vials)

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of methanol (or acetonitrile) and deionized water (e.g., 50:50, v/v) containing 0.1% (w/v) ascorbic acid.

  • Stock Solution Preparation: Accurately weigh the 7-hydroxyperphenazine reference standard and dissolve it in the prepared solvent to achieve the desired concentration. Use an amber volumetric flask.

  • Working Solution Preparation: Prepare serial dilutions of the stock solution using the same antioxidant-containing solvent to create calibration standards and quality control samples.

  • Storage: Store all solutions in tightly sealed amber vials at -20°C or colder.

Causality Behind Choices:

  • Use of organic solvent: 7-hydroxyperphenazine is more soluble in organic solvents than in purely aqueous solutions.

  • Inclusion of ascorbic acid: This prevents oxidative degradation of the analyte in the solution.

  • Amber glassware: Protects the photosensitive compound from light-induced degradation.[2]

Section 4: Data and Visualizations

Table 1: Recommended Storage Conditions for 7-Hydroxyperphenazine Samples
Sample Type Short-Term Storage (≤ 24 hours) Long-Term Storage (> 24 hours) Key Considerations
Plasma/Serum 2-8°C in amber tubes with antioxidant-80°C in amber tubes with antioxidantAvoid freeze-thaw cycles.[5]
Stock/Working Solutions 2-8°C in amber vials-20°C or colder in amber vialsPrepare fresh working solutions regularly.
Diagram 1: Oxidative Degradation Pathway of 7-Hydroxyperphenazine

7-Hydroxyperphenazine 7-Hydroxyperphenazine Oxidative Stress (O2, Light, Metal Ions) Oxidative Stress (O2, Light, Metal Ions) 7-Hydroxyperphenazine->Oxidative Stress (O2, Light, Metal Ions) Sulfoxide Metabolite Sulfoxide Metabolite Oxidative Stress (O2, Light, Metal Ions)->Sulfoxide Metabolite Oxidation at Sulfur Quinone-like Species Quinone-like Species Oxidative Stress (O2, Light, Metal Ions)->Quinone-like Species Oxidation of Phenol cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_storage Storage cluster_analysis Analysis A 1. Add Antioxidant to Tube B 2. Collect Blood Sample A->B C 3. Mix Gently B->C D 4. Centrifuge at 4°C C->D E 5. Aliquot Plasma into Amber Tubes D->E F 6. Store at -80°C E->F G 7. Analyze by LC-MS/MS F->G

Caption: Recommended workflow for collecting and processing samples.

References

  • Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months. (2024). National Institutes of Health. [Link]

  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. (1975). PubMed. [Link]

  • Structure of the phenothiazine derivatives and related compounds [1 R1 = H]. (n.d.). ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. [Link]

  • Plasma concentrations of ascorbic acid in a cross section of the German population. (n.d.). National Institutes of Health. [Link]

  • LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. (2016). Hilaris Publisher. [Link]

  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (n.d.). National Institutes of Health. [Link]

  • Effect of Sodium Metabisulphite on the Stability of Ascorbic Acid in the Vitamin C Syrup. (n.d.). Semantic Scholar. [Link]

  • Effect of long-term phenothiazine treatment on drug metabolism. (1975). National Institutes of Health. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. (2009). ResearchGate. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2015). MDPI. [Link]

  • Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. (1989). MDPI. [Link]

  • (PDF) Stability of ascorbic acid in serum and plasma prior to analysis. (2019). ResearchGate. [Link]

  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (2015). ResearchGate. [Link]

  • Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of. (n.d.). CONICET. [Link]

  • Drug Metabolite Stability Assay Protocol in Whole Blood. (n.d.). Creative Bioarray. [Link]

  • Ascorbic Acid Mitigates the Sodium Metabisulphite Induced Neonatal Pathophysiology. (2022). Longdom Publishing. [Link]

  • 17.8: Plasma ascorbic acid (19.8). (2022). Medicine LibreTexts. [Link]

  • Stability of targeted metabolite profiles of urine samples under different storage conditions. (2016). Metabolomics. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). SciSpace. [Link]

  • Structure of the phenothiazine derivatives and related compounds [1 R1 = H]. (n.d.). ResearchGate. [Link]

  • Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent and antioxidant on green coconut water (Cocos nucifera) subjected to elevated thermal processing. (n.d.). International Food Research Journal. [Link]

  • Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage. (2005). ResearchGate. [Link]

  • Stability of diltiazem and its metabolites in plasma during storage. (1989). PubMed. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2015). National Institutes of Health. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). MDPI. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Semantic Scholar. [Link]

  • The Pharmacokinetics of Vitamin C. (2019). National Institutes of Health. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. [Link]

  • Drug Stability and Toxicology Testing. (n.d.). Aegis Sciences Corporation. [Link]

  • Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes. (2019). ResearchGate. [Link]

  • Electrochemical oxidation of hydroxylated phenothiazine and imipramine derivatives. (1979). PubMed. [Link]

  • Effect of L-Ascorbic Acid and Sodium Metabisulfite in the Inhibition of the Enzymatic Browning of Minimally Processed Apple. (2007). Science Alert. [Link]

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Technical Support Center: Optimizing Limit of Detection (LOD) for Trace Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the limit of detection (LOD) for the analysis of trace metabolites. This resource is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of analytical sensitivity. Here, we will delve into the nuances of experimental design and provide practical, field-tested advice to troubleshoot common challenges and systematically improve your detection limits.

The core principle of lowering the LOD is to maximize the signal-to-noise (S/N) ratio.[1] This can be achieved by increasing the analyte signal, decreasing the background noise, or ideally, a combination of both.[2][3] This guide is structured to walk you through a holistic approach, from sample collection to data analysis, ensuring every step is optimized for maximum sensitivity.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive from researchers embarking on trace metabolite analysis.

Q1: What is the fundamental difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[4] It's the point where you can confidently say the analyte is present. A common threshold for LOD is a signal-to-noise ratio of 3:1.[1] The Limit of Quantitation (LOQ), on the other hand, is the lowest concentration that can be not only detected but also quantified with a predefined level of precision and accuracy.[1][4] The generally accepted signal-to-noise ratio for LOQ is 10:1.[1][5]

Q2: How can I calculate the LOD for my assay?

A: There are several methods to determine LOD. One common approach is based on the standard deviation of the response and the slope of the calibration curve.[6] The formula recommended by the International Council for Harmonisation (ICH) is:

LOD = 3.3 * (σ / S)

Where:

  • σ (sigma) is the standard deviation of the blank response or the residual standard deviation of the regression line.

  • S is the slope of the calibration curve.[6][7]

For this method to be reliable, the calibration curve should be constructed using standards at concentrations near the expected LOD.[7]

Q3: My baseline is very noisy. What are the most common causes?

A: A noisy baseline is a significant contributor to a poor LOD.[8] Common culprits include:

  • Contaminated Solvents or Reagents: Using solvents that are not LC-MS grade can introduce a host of contaminants.[2]

  • Detector Issues: An unstable detector lamp (in UV-based detection) or a dirty ion source in a mass spectrometer can create significant noise.[9]

  • Electronic Interference: Proximity to other electronic equipment can sometimes introduce noise.[8]

  • Mobile Phase Issues: In LC-MS, using non-volatile buffers or additives can lead to ion suppression and a noisy baseline.[9] Highly volatile mobile phases are generally preferred to reduce baseline noise.[9]

Q4: Is it better to focus on increasing the signal or decreasing the noise?

A: A dual approach is always the most effective strategy.[2] However, the ease and impact of each can vary depending on your specific experimental setup. In many cases, reducing noise through measures like using high-purity solvents and rigorous system cleaning can provide substantial and immediate improvements.[2] Signal enhancement often requires more intricate method development, such as optimizing ionization parameters or chromatographic conditions.[10]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance on resolving specific issues that impede the achievement of low detection limits.

Guide 1: Troubleshooting High Background Noise in LC-MS

High background noise directly impacts the signal-to-noise ratio, making it difficult to detect trace-level metabolites.[8] This guide will walk you through a systematic process to identify and eliminate sources of noise.

Step-by-Step Troubleshooting Protocol:

  • Isolate the Source of the Noise:

    • Systematically bypass components. Start by removing the column and replacing it with a union. If the noise decreases significantly, the column is a likely contributor.

    • Run the pump with no flow to the mass spectrometer. If the noise persists in the MS, the issue is likely with the electronics or the detector itself.

    • Flow mobile phase directly from the pump to the MS. This helps determine if the noise is originating from the LC pump or the mobile phase.

  • Address Mobile Phase and Solvent Contamination:

    • Use only the highest purity solvents. Always use LC-MS grade water, acetonitrile, and methanol.[2]

    • Prepare fresh mobile phase daily. Contaminants can leach from storage containers or be introduced from the laboratory environment over time.

    • Filter all aqueous mobile phases. This removes particulate matter that can contribute to noise and system wear.

  • Optimize Mass Spectrometer Source Conditions:

    • Clean the ion source regularly. A dirty ion source is a primary cause of high background and poor sensitivity. Follow the manufacturer's protocol for weekly cleaning.[8]

    • Optimize gas flow rates and temperatures. The nebulizer and drying gas flow rates, as well as the desolvation temperature, should be optimized for your specific analytes and flow rate.[10] An improperly set desolvation temperature can lead to incomplete desolvation and increased noise.[10]

    • Check for leaks in the vacuum system. A vacuum leak can introduce air and other contaminants into the mass analyzer, increasing background noise.[8]

  • Data Acquisition and Processing:

    • Increase the detector time constant (for UV detectors). This can average out high-frequency noise but be cautious as an excessively long time constant can broaden peaks.[3]

    • Utilize advanced data processing algorithms. Modern software often includes sophisticated algorithms for baseline subtraction and noise filtering that can improve the S/N ratio post-acquisition.[11][12]

Guide 2: Enhancing Analyte Signal Through Sample Preparation

Effective sample preparation is paramount for trace analysis as it can concentrate the analyte of interest and remove interfering matrix components.[2]

Workflow for Sample Preparation Optimization:

Caption: Workflow for optimizing sample preparation to enhance analyte signal.

Detailed Protocols:

  • Protein Precipitation:

    • Application: Ideal for removing the bulk of proteins from biological fluids like plasma or serum.[2]

    • Protocol: Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of sample. Vortex thoroughly and incubate at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Collect the supernatant for analysis.

    • Causality: The organic solvent disrupts the hydration shell of proteins, causing them to aggregate and precipitate out of solution.

  • Liquid-Liquid Extraction (LLE):

    • Application: Separates analytes based on their differential solubility in two immiscible liquids.[2] Effective for removing highly polar or non-polar interferences.

    • Protocol: Mix the aqueous sample with an equal volume of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to separate (centrifugation can aid this process). Collect the layer containing your analyte of interest.

    • Causality: The partitioning of the analyte between the two phases is governed by its polarity and the LogP value.

  • Solid-Phase Extraction (SPE):

    • Application: A highly selective method for sample cleanup and concentration.[2] Can be tailored to a wide range of analytes and matrices.

    • Protocol:

      • Conditioning: Pass a solvent through the SPE cartridge to activate the stationary phase.

      • Loading: Load the sample onto the cartridge.

      • Washing: Pass a weak solvent through the cartridge to remove interfering compounds.

      • Elution: Elute the analyte of interest with a strong solvent.

    • Causality: SPE relies on the principles of chromatography to separate the analyte from the matrix based on differences in their physical and chemical properties.

  • Pre-concentration:

    • Application: To increase the analyte concentration before injection.[2]

    • Protocol: After extraction, evaporate the solvent under a gentle stream of nitrogen or using a centrifugal evaporator.[2] Reconstitute the dried extract in a smaller volume of mobile phase.

    • Causality: By reducing the volume of the final extract, the concentration of the analyte is proportionally increased, leading to a stronger signal upon injection.

Guide 3: Optimizing Chromatographic and Mass Spectrometric Parameters

Fine-tuning your LC-MS system is a critical step in maximizing sensitivity.[13]

Key Optimization Parameters:

Parameter CategorySpecific ParameterImpact on LODRecommended Action
Liquid Chromatography Column Particle SizeSmaller particles lead to sharper peaks and better resolution, improving S/N.[14]Consider using columns with sub-2 µm or core-shell particles for higher efficiency.[2]
Column Internal DiameterSmaller ID columns (e.g., nano-LC) increase analyte concentration at the detector.[2]For ultimate sensitivity, explore nano-LC (75-100 µm ID) or micro-LC.[2]
Mobile Phase pHCan significantly impact analyte retention and ionization efficiency.[2]Adjust the pH to ensure the analyte is in its desired ionic state for optimal retention and ionization.
Flow RateLower flow rates can enhance ionization efficiency in ESI.[2]Optimize for a balance between chromatographic performance and MS sensitivity.
Mass Spectrometry Ionization Source ParametersSpray voltage, gas flows, and temperatures directly affect the efficiency of ion formation.[2][15]Systematically optimize each parameter for your specific analyte and mobile phase composition.[16]
Collision Energy (for MS/MS)Affects the fragmentation of the precursor ion and the intensity of product ions.[8]Optimize to maximize the signal of the most abundant and specific product ion.
Dwell Time (for MRM)The time spent acquiring data for a specific transition.Increase dwell time for low-level analytes to improve signal intensity, but be mindful of the impact on the number of data points across the peak.

Experimental Workflow for Parameter Optimization:

Caption: Systematic workflow for optimizing LC-MS parameters to improve LOD.

References

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Chrom Tech. Retrieved January 23, 2024, from [Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. (2025, July 18). Cogent HPLC Columns. Retrieved January 23, 2024, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 23, 2024, from [Link]

  • Yu, T., Park, Y., Johnson, J. M., & Jones, D. P. (2016). Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. Bioinformatics, 32(10), 1591-1598. [Link]

  • CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) | Adwoa Biotech. (2022, December 29). YouTube. Retrieved January 23, 2024, from [Link]

  • Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International. Retrieved January 23, 2024, from [Link]

  • Kordecka, A., & Kruk, J. (2023). Sample Preparation for Metabolomic Analysis in Exercise Physiology. International Journal of Molecular Sciences, 24(13), 10989. [Link]

  • Al-Sari, I. A., & Al-Amri, J. F. (2020). Pretreating and normalizing metabolomics data for statistical analysis. In Metabolomics - Fundamentals and Applications. IntechOpen. [Link]

  • Kuhring, M., & Giera, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117704. [Link]

  • Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved January 23, 2024, from [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]

  • El-Shahawi, M. S., Hamza, A., Bashammakh, A. S., & Al-Saggaf, W. T. (2017). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Molecules, 22(10), 1663. [Link]

  • Acquaro, V. R., & Dolan, J. W. (2004). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 22(6), 546-554.
  • Bridges, N. E., & Jones, D. P. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Metabolites, 6(4), 36. [Link]

  • Regalado, E. L., & Welch, C. J. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-641.
  • Yu, T., Park, Y., Johnson, J. M., & Jones, D. P. (2016). Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. Bioinformatics, 32(10), 1591–1598. [Link]

  • Li, Y., & Li, L. (2021). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Frontiers in Chemistry, 9, 711629. [Link]

  • Fan, T. W. M. (2012). Considerations of Sample Preparation for Metabolomics Investigation. In Plant Metabolomics (pp. 3-14). Humana Press.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. Retrieved January 23, 2024, from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • Optimising-LC-MS-sensitivity. (n.d.). Element Lab Solutions. Retrieved January 23, 2024, from [Link]

  • Caracena, M. V., & Bicchi, C. (2021). Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Journal of Chromatography B, 1180, 122879. [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. Retrieved January 23, 2024, from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved January 23, 2024, from [Link]

  • What Factors Affect the Sensitivity of a Mass Spectrometer. (n.d.). MtoZ Biolabs. Retrieved January 23, 2024, from [Link]

  • Sample preparation: Metabolite extraction (tutorial 3/5). (2019, August 19). YouTube. Retrieved January 23, 2024, from [Link]

Sources

Technical Support Center: Optimizing Automated Assays for 7-Hydroxyperphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Metabolite Problem

7-Hydroxyperphenazine (7-OH-PPZ) presents a classic bioanalytical paradox: it is both lipophilic and basic. As the active metabolite of perphenazine, it retains the phenothiazine tricycle (high LogP ~3.5–4.0) while adding a hydroxyl group that increases hydrogen bonding potential.

In automated assays, this molecule exhibits a "memory effect" where it adsorbs to stainless steel and polymeric surfaces (rotor seals, injection needles) via two distinct mechanisms:

  • Hydrophobic Interaction: The tricyclic ring system binds to non-polar surfaces (Vespel, PEEK).

  • Ionic Interaction: The tertiary amine (pKa ~8.5) becomes protonated in standard acidic mobile phases, binding electrostatically to negatively charged silanols or metal oxides on hardware surfaces.

This guide provides a self-validating troubleshooting protocol to reduce carryover to <20% of the Lower Limit of Quantification (LLOQ).

Diagnostic Protocol: Isolating the Source[1][2]

Before changing solvents, you must locate the physical source of the carryover.[1][2] Carryover is rarely uniform; it resides in specific "hotspots."

The Zero-Column Test

Objective: Determine if carryover is originating from the Autosampler (Injector) or the Column/Mobile Phase.[1]

Protocol:

  • Remove the analytical column.[1][3][4]

  • Install a zero-dead-volume union (ZDV) in its place.

  • Run your standard high-concentration calibrator (ULOQ).

  • Immediately inject a double blank.

  • Analysis:

    • Scenario A: If the blank shows a peak >20% LLOQ → The carryover is in the Injector/Needle/Valve .

    • Scenario B: If the blank is clean → The carryover is on the Column (stationary phase retention) or Frit .

Visualizing the Troubleshooting Logic

(See Diagram below for the decision matrix)

CarryoverLogic Start Carryover Detected >20% LLOQ ZeroTest Perform Zero-Column Test (Replace Column with ZDV Union) Start->ZeroTest Result Inject ULOQ -> Inject Blank ZeroTest->Result BranchA Peak Present in Blank? Result->BranchA InjectorIssue Source: AUTOSAMPLER (Needle, Loop, Valve) BranchA->InjectorIssue YES (Peak Exists) ColumnIssue Source: COLUMN (Frits, Stationary Phase) BranchA->ColumnIssue NO (Clean Blank) Action1 Action: Optimize Needle Wash Change Rotor Seal Material InjectorIssue->Action1 Action2 Action: Implement Sawtooth Gradient Change Column Chemistry ColumnIssue->Action2

Figure 1: Decision matrix for isolating the physical location of 7-OH-PPZ carryover.

Chemical Solutions: The "Magic Mix" Strategy

Standard needle washes (e.g., 80:20 Methanol:Water) are often insufficient for phenothiazines. You need a Chaotropic Wash that disrupts both hydrophobic and ionic bonds.

Why Acidic Washes Fail

Most LC-MS methods use acidic mobile phases (Formic Acid). If your needle wash is also acidic, the 7-OH-PPZ remains protonated (positively charged) and "sticks" to negatively charged surfaces.

The Solution: Use a High-pH Organic Wash to deprotonate the amine (making it neutral) and dissolve the lipophilic skeleton.

Recommended Solvent Systems
Wash TypeCompositionMechanism of ActionEffectiveness for 7-OH-PPZ
Standard 100% MethanolSolvation onlyLow (Does not break ionic bonds)
Acidic 50% ACN / 0.1% Formic AcidSolvation + ProtonationVery Low (Increases ionic binding)
Basic (Recommended) 40:40:20 ACN:IPA:Water + 0.2% Ammonia Deprotonation + Chaotropic High (Neutralizes amine, dissolves lipids)
Aggressive 50:25:25 ACN:Acetone:DMSOStrong SolvationHigh (Use only if system compatible)
Implementation Protocol: Dual-Wash Setup

If your autosampler supports two wash solvents (Weak/Strong):

  • Strong Wash (Wash 1): 40:40:20 ACN:Isopropanol:Water + 0.2% Ammonium Hydroxide (

    
    ).
    
    • Volume: 3–5x Loop Volume.

    • Function: Dissolves the "sticky" residue.

  • Weak Wash (Wash 2): 90:10 Water:ACN + 0.1% Formic Acid.

    • Volume: 3–5x Loop Volume.

    • Function: Removes the ammonia and re-equilibrates the needle to initial mobile phase conditions to prevent peak distortion.

Hardware & Chromatographic Interventions[1][2][3][6][7][8][9][10][11]

If the wash solvents alone do not resolve the issue, hardware modification is required.[1]

Hardware Checklist
  • Rotor Seals: Phenothiazines adsorb strongly to Vespel. Upgrade to PEEK or Tefzel rotor seals.

  • Needle Material: Standard stainless steel needles have active sites. Use Platinum-coated or PEEK-lined needles if available.

  • Injection Port: Ensure the needle seat is not worn. A scratched needle seat creates a "pocket" for sample accumulation.

The "Sawtooth" Gradient Cleaning Step

If the carryover is column-based (Scenario B from the Zero-Column Test), the analyte is likely trapping on the column frit or head.

Protocol: Add a rapid "sawtooth" cycle at the end of your analytical run, after the analyte elutes but before re-equilibration.

  • Ramp: 95% Organic (ACN/MeOH) for 0.5 min.

  • Drop: 10% Organic for 0.2 min.

  • Ramp: 95% Organic for 0.5 min.

  • Final: Re-equilibrate.

Rationale: The rapid oscillation between aqueous and organic phases creates a "scrubbing" effect that dislodges stubborn hydrophobic compounds more effectively than a static high-organic hold.

Mechanism of Action Diagram

AdsorptionMechanism Analyte 7-OH-PPZ (Protonated Amine) Interaction Ionic & Hydrophobic Binding Analyte->Interaction Adsorbs Surface Steel/Vespel Surface (Negatively Charged) Surface->Interaction BasicWash Basic Wash (NH4OH) Interaction->BasicWash Apply Solvent NeutralAnalyte Neutral Analyte (Deprotonated) BasicWash->NeutralAnalyte pH Shift > pKa Desorption Desorption into Waste NeutralAnalyte->Desorption Wash Away

Figure 2: Mechanism of basic wash solvent effectiveness. By raising pH above the pKa (8.5), the analyte is neutralized, breaking the ionic bond with the hardware.

Frequently Asked Questions (FAQ)

Q: Can I just use 100% Acetonitrile as a wash? A: Likely not. While ACN is a strong solvent, it does not address the ionic interaction of the protonated amine. Without a pH modifier (Ammonia) or a chaotropic agent (IPA/Acetone), the 7-OH-PPZ may remain electrostatically bound to the steel needle.

Q: My carryover is erratic—sometimes high, sometimes low. Why? A: This usually indicates a mechanical wear issue rather than a chemical one. Check your Rotor Seal . As the seal wears, it creates microscopic grooves that trap varying amounts of sample. Replace the seal immediately.

Q: What is the target limit for carryover? A: Regulatory guidelines (FDA/EMA) generally require carryover in the blank following ULOQ to be ≤20% of the LLOQ response.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2. Available at: [Link]

  • Mitulovic, G. (2015).[1] Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. National Institutes of Health (PMC). Available at: [Link]

  • Dolan, J.W. (2010). Autosampler Carryover: The Gift that Keeps on Giving. LCGC North America. Available at: [Link]

  • Shimadzu Scientific Instruments. (2021). Solving Carryover Problems in HPLC. Technical Report. Available at: [Link]

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Validation & Comparative

7-Hydroxyperphenazine vs. N-Dealkylperphenazine: 5-HT2A Affinity Comparison Guide

[1]

Executive Summary

This technical guide analyzes the pharmacodynamic distinctions between the two primary metabolites of the typical antipsychotic perphenazine (PPZ) : 7-hydroxyperphenazine (7-OH-PPZ) and N-dealkylperphenazine (DAPZ) .[1]

While perphenazine is a potent D2 antagonist with a typical side effect profile, its metabolite DAPZ exhibits a unique, "atypical-like" receptor binding ratio (5-HT2A affinity > D2 affinity).[1] In contrast, 7-OH-PPZ retains the "typical" profile of the parent drug (D2 > 5-HT2A).[1] However, despite the favorable ratio of DAPZ, clinical data suggests it fails to confer atypical clinical benefits (e.g., reduced EPS), primarily due to its significantly lower absolute potency compared to the parent compound.

Metabolic Context & Chemical Origins

Perphenazine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 .[2] Understanding the formation of these metabolites is critical for interpreting their in vivo concentrations and potential clinical impact.

Metabolic Pathway Diagram

The following diagram illustrates the divergence in perphenazine metabolism leading to the two distinct pharmacophores.

PerphenazineMetabolismPPZPerphenazine(Parent Drug)CYP2D6CYP2D6(Primary Enzyme)PPZ->CYP2D6DAPZN-dealkylperphenazine(DAPZ)[Accumulates 1.5-2x in vivo]CYP2D6->DAPZN-dealkylationOHPPZ7-hydroxyperphenazine(7-OH-PPZ)[Lower Abundance]CYP2D6->OHPPZ7-hydroxylation

Figure 1: Divergent metabolic pathways of perphenazine mediated by CYP2D6.[1]

Pharmacodynamic Comparison: 5-HT2A vs. D2 Affinity

The "atypicality" of an antipsychotic is often predicted by the Meltzer Index , which posits that a high 5-HT2A:D2 affinity ratio (preferential 5-HT2A blockade) correlates with reduced extrapyramidal symptoms (EPS) and improved negative symptom treatment.[1]

Comparative Affinity Profile

The table below synthesizes data from competitive radioligand binding assays. Note that while specific

1
CompoundPrimary Target5-HT2A vs. D2 Ratio ProfileAbsolute PotencyClassification
Perphenazine (Parent) D2 (

nM)
Typical (D2 affinity >> 5-HT2A affinity)High Typical Antipsychotic
7-OH-PPZ D2 Typical (D2 affinity > 5-HT2A affinity)Low Inactive/Weak Metabolite
N-dealkylperphenazine (DAPZ) 5-HT2A Atypical-like (5-HT2A affinity > D2 affinity)Low Pseudo-Atypical Metabolite
Detailed Analysis
  • Perphenazine (Reference): Exhibits nanomolar affinity for D2 receptors (

    
     nM) and slightly lower affinity for 5-HT2A (
    
    
    nM).[1][3] This dominance of D2 blockade drives its high risk of EPS.
  • 7-Hydroxyperphenazine: Retains the pharmacodynamic "fingerprint" of the parent.[1] It binds more strongly to D2 than 5-HT2A, but its absolute affinity is significantly weaker than perphenazine, limiting its clinical contribution.[1]

  • N-dealkylperphenazine (DAPZ): Represents a pharmacologic inversion.[1] It binds with higher affinity to 5-HT2A receptors than to D2 receptors.[1][4][5] This profile mirrors that of clozapine or risperidone. However, its absolute potency at both receptors is low (high nanomolar

    
    ), meaning it cannot effectively compete with the potent parent drug for receptor occupancy at therapeutic doses.
    

Experimental Validation Protocol

To verify these affinity profiles in a drug discovery setting, a Radioligand Competition Binding Assay is the gold standard.

Protocol: 5-HT2A Competition Binding Assay

Objective: Determine the

Reagents & Materials
  • Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors (membranes prepared).[1]

  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol).[1]
    
  • Non-specific Binding (NSB) Determinant: Methysergide (

    
    ) or Risperidone (
    
    
    ).[1]
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid, pH 7.4.[1]
    
Workflow Steps
  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to achieve ~5-10

    
     protein/well.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Methysergide.

    • Test Compounds: Membrane + Radioligand + Serial dilutions of 7-OH-PPZ or DAPZ (

      
       to 
      
      
      ).
  • Incubation: Incubate plates for 60 minutes at 25°C (equilibrium).

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold wash buffer (50 mM Tris-HCl).
    
  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta counter.

Data Analysis

Calculate






1

Clinical Implications

Why does perphenazine remain a "typical" antipsychotic if it produces an "atypical" metabolite (DAPZ)?

  • Potency Mismatch: The parent drug (PPZ) is extremely potent. Even though DAPZ accumulates to concentrations 1.5–2x higher than PPZ in plasma (especially in the elderly), its affinity for the receptors is too weak to displace the parent drug or exert a dominant physiological effect.

  • Threshold Theory: To achieve "atypicality" (reduced EPS), 5-HT2A occupancy must be high while D2 occupancy remains within a therapeutic window (60-80%).[1] DAPZ fails to achieve significant 5-HT2A occupancy at clinically relevant doses of perphenazine.[1]

  • Metabolic Variability: 7-OH-PPZ levels are highly variable and generally lower than DAPZ.[1] Since 7-OH-PPZ mimics the parent's D2-heavy profile, it offers no protective benefit against EPS.[1]

Clinical Takeaway

Researchers designing novel analogs based on the perphenazine scaffold should note that N-dealkylation shifts selectivity toward 5-HT2A, potentially offering a route to atypicality.[1] However, future lead compounds must be optimized to increase absolute potency to be clinically viable as standalone atypical antipsychotics.

References

  • Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites.[5][6][7] Journal of Clinical Psychopharmacology, 20(2), 181-187.[1][5][7] Link

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Data Warehouse. NIMH. (Source for general Ki reference values). Link

  • TargetMol. Perphenazine Chemical Data & Binding Profile. Link

Technical Comparison Guide: Cross-Validation of 7-Hydroxyperphenazine Assays (ELISA vs. LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) of perphenazine, quantifying the active metabolite 7-hydroxyperphenazine is critical for assessing CYP2D6 metabolic status and preventing toxicity. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS ) remains the regulatory gold standard for specificity and sensitivity, Enzyme-Linked Immunosorbent Assays (ELISA ) offer attractive high-throughput capabilities.

This guide provides a rigorous cross-validation framework. Our comparative analysis indicates that while ELISA can serve as a rapid screening tool, it suffers from significant cross-reactivity with the parent compound due to the shared phenothiazine nucleus. Therefore, LC-MS/MS is mandatory for confirmatory PK profiling , while ELISA requires strict "matrix-matched" validation to be viable for large-scale population screening.

Scientific Context: The Metabolic Challenge

Perphenazine is extensively metabolized by CYP2D6 into 7-hydroxyperphenazine. Genetic polymorphisms in CYP2D6 (Poor vs. Ultra-rapid Metabolizers) cause massive inter-individual variability in metabolite-to-parent ratios.

  • The Analytical Risk: An ELISA targeting the tricyclic phenothiazine ring may detect both perphenazine and 7-hydroxyperphenazine indiscriminately.

  • The Requirement: To validate an ELISA for the metabolite, you must prove it does not cross-react with the parent drug, which is often present at higher concentrations.

Diagram 1: Metabolic Pathway & Analytical Targets

Metabolism Perphenazine Perphenazine (Parent Drug) CYP2D6 CYP2D6 Enzyme (Polymorphic) Perphenazine->CYP2D6 Substrate ELISA_Risk ELISA Risk: Cross-Reactivity (Shared Epitope) Perphenazine->ELISA_Risk Metabolite 7-Hydroxyperphenazine (Active Metabolite) CYP2D6->Metabolite Hydroxylation Metabolite->ELISA_Risk

Caption: CYP2D6-mediated conversion of Perphenazine.[1][2][3][4][5][6][7][8][9][10][11] The dashed red lines indicate the potential for antibody cross-reactivity due to structural similarity.

Methodological Deep Dive

Protocol A: LC-MS/MS (The Gold Standard)

Rationale: Mass spectrometry differentiates analytes by mass-to-charge ratio (m/z), eliminating the cross-reactivity issues inherent in immunoassays.

Instrument Configuration:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Workflow:

  • Sample Prep: Mix 100 µL plasma with 20 µL Internal Standard (Perphenazine-d4 or 7-OH-Perphenazine-d4).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) to remove phospholipids. Evaporate and reconstitute.

  • Chromatography: Gradient elution with 0.1% Formic Acid (A) and Acetonitrile (B).

  • Detection (MRM Transitions):

    • 7-OH-Perphenazine: 382.5

      
       142.4 (Quantifier), 382.5 
      
      
      
      171.1 (Qualifier).
    • Perphenazine (Parent):[4] 404.2

      
       171.1.
      
    • Internal Standard: Match deuterated analog.

Self-Validation Check: Ensure the retention time of the metabolite is distinct from the parent drug (isobaric interference is rare here, but ion suppression is possible).

Protocol B: ELISA (The Challenger)

Rationale: Validating a specific immunoassay requires proving that the antibody binds the hydroxyl group unique to the metabolite.

Critical Reagents:

  • Capture Antibody: Monoclonal antibody raised against 7-hydroxyperphenazine-BSA conjugate.

  • Detection: HRP-conjugated secondary antibody or competitive analog.

Step-by-Step Workflow:

  • Blocking: Coat 96-well plate with capture antibody; block with 5% BSA to prevent non-specific binding.

  • Incubation: Add 50 µL standard/sample. Incubate 1 hour at 37°C.

  • Wash: 5 cycles with PBS-Tween (0.05%).

  • Detection: Add TMB substrate. Stop reaction with 1N HCL.

  • Read: Absorbance at 450 nm.

Self-Validation Check (Crucial): You must run a "Cross-Reactivity Panel." Spike pure Perphenazine (parent) at 10x therapeutic concentration into the ELISA. If the signal > LLOQ, the assay is invalid for specific metabolite quantification.

Cross-Validation Workflow

To scientifically validate the ELISA against the LC-MS/MS, follow the FDA M10 Bioanalytical Method Validation guidelines.

Diagram 2: Cross-Validation Logic

Validation Samples Clinical Samples (n=40) (Spanning Low to High Conc.) Split Split Aliquots Samples->Split LCMS LC-MS/MS Analysis (Reference Method) Split->LCMS ELISA ELISA Analysis (Test Method) Split->ELISA Data_Processing Data Alignment LCMS->Data_Processing ELISA->Data_Processing Stats Statistical Analysis: 1. Bland-Altman Plot 2. Passing-Bablok Regression Data_Processing->Stats Decision Decision Gate: Is Concordance > 85%? Stats->Decision Valid ELISA Validated for Screening Decision->Valid Yes Invalid ELISA Invalid (Likely Cross-Reactivity) Decision->Invalid No

Caption: Workflow for validating the immunoassay against the mass spectrometry reference method.

Data Presentation & Analysis

Table 1: Performance Comparison
FeatureLC-MS/MS (Reference)ELISA (Test)Verdict
Specificity High (Mass + Retention Time)Low to Moderate (Antibody dependent)LC-MS Wins
LLOQ 0.1 ng/mL0.5 - 1.0 ng/mLLC-MS Wins
Throughput ~10 mins/sample96 samples / 2 hoursELISA Wins
Cost/Sample High (

$)
Low ($)ELISA Wins
Cross-Reactivity NegligibleRisk of Parent Drug InterferenceCritical Failure Point for ELISA
Statistical Criteria for Acceptance
  • Linearity:

    
     for both methods.
    
  • Bland-Altman Bias: The mean difference between ELISA and LC-MS/MS values should be within

    
    .
    
    • Insight: If ELISA consistently reads higher than LC-MS/MS, it indicates the antibody is cross-reacting with the parent drug (Perphenazine) or other metabolites.

  • Incurred Sample Reanalysis (ISR): 67% of repeated samples must be within 20% of the original value.

Troubleshooting & Expert Insights

The "Matrix Effect" Trap
  • ELISA: Plasma proteins can shield the epitope. Use a high-salt wash buffer or specific blocking agents if background noise is high.

  • LC-MS/MS: Phospholipids cause ion suppression. If your internal standard response varies >50% between samples, switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).

The "Metabolite Ratio" Issue

In Poor Metabolizers (PM) of CYP2D6, 7-hydroxyperphenazine levels will be very low, while Perphenazine levels will be high.

  • ELISA Failure Mode: The high concentration of parent drug may overwhelm the antibody's specificity, leading to a False Positive for the metabolite.

  • Solution: Always verify "High Parent / Low Metabolite" samples via LC-MS/MS.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[12][13][14] [Link]

  • Zhang, G., et al. (2007). Simultaneous determination of perphenazine and its metabolite 7-hydroxyperphenazine in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

  • Hendrickson, S.J., et al. (2015). Cross-reactivity in Immunoassays: Mechanisms and Clinical Implications. Clinical Chemistry. [Link]

  • Bland, J.M., & Altman, D.G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

USP Reference Standard Requirements for 7-Hydroxyperphenazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific regulatory and technical requirements for 7-hydroxyperphenazine purity, clarifying its status as a non-compendial standard and outlining the validation protocols required by USP <11> and FDA Bioanalytical Method Validation (BMV) guidelines.

A Guide to Non-Compendial Reference Material Qualification

Executive Summary: The "Missing" USP Standard

Critical Insight: As of early 2026, the United States Pharmacopeia (USP) does not list a specific "USP 7-Hydroxyperphenazine Reference Standard" in its official catalog. While USP provides standards for Perphenazine, Perphenazine Sulfoxide, and Perphenazine Related Compound B, the 7-hydroxy metabolite (a major active metabolite formed via CYP2D6) is not currently a compendial item [1].

Therefore, researchers cannot simply "buy" compliance. Instead, they must procure a Certified Reference Material (CRM) from a third-party vendor and qualify it as a Secondary Reference Standard according to USP General Chapter <11> and FDA M10 Bioanalytical Method Validation guidelines [2].

This guide compares the performance and data requirements of a Qualified Secondary Standard (required for regulatory submission) versus a Research-Grade Chemical (often insufficient for quantitative work).

Technical Comparison: Qualified CRM vs. Research Grade

In the absence of a USP RS, the burden of proof shifts to the analyst. You must demonstrate that your alternative standard is "authentic and traceable" [3].

Comparative Analysis of Purity Requirements
FeatureQualified Secondary Standard (CRM) Research-Grade Chemical Impact on Data Integrity
Primary Use GLP/GMP Quantitation (PK/PD studies, Release testing)Early discovery, qualitative IDHigh : Using research grade for quantitation introduces bias.
Purity Definition Mass Balance Purity (% w/w)Chromatographic Purity (Area %)Area % ignores water/salts, leading to overestimation of potency.
Water Content Measured via Karl Fischer (KF)Often unmeasured or "theoretical"7-OH-Perphenazine is hygroscopic; unmeasured water causes potency errors of 2-10%.
Counter-ion Stoichiometry confirmed (e.g., 2HCl)Assumed based on synthesisIncorrect salt form assumption alters molecular weight correction factors.
Traceability Traceable to primary standard (if available) or fully characterized via NMR/MS/ROIVendor Lot # onlyLack of traceability risks rejection during FDA/EMA audits.
The "Purity Trap": Area % vs. Mass Balance

A research-grade CoA might state "98.5% Purity (HPLC)." However, if the sample contains 4% water and 1% residual solvent, the true potency is:



Using the 98.5% value would result in a ~5% systematic error  in all calculated plasma concentrations.

Experimental Protocol: Self-Validating Qualification Workflow

Since you cannot rely on a USP label, you must execute a "Characterization Protocol" to validate your 7-hydroxyperphenazine standard.

Phase A: Structural Identity (The "Fingerprint")

Objective: Confirm the material is 7-hydroxyperphenazine and not an isomer (e.g., 8-hydroxy) or the sulfoxide.

  • 1H-NMR Spectroscopy:

    • Solvent: DMSO-d6.

    • Critical Signals: Look for the aromatic region changes characteristic of the phenol group at position 7.

    • Acceptance: Spectra must match the published structure or a library standard.

  • Mass Spectrometry (LC-MS/MS):

    • Parent Ion: m/z 420.15 (approx, depending on salt).

    • Fragmentation: Verify daughter ions characteristic of the piperazine side chain cleavage.

Phase B: Purity & Potency Assignment (The "Mass Balance")

Objective: Establish the "As-Is" potency for calculation.

Step 1: Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of Ammonium Acetate (pH 4.5) and Acetonitrile.

  • Detection: 254 nm.

  • Protocol: Inject 10 µg/mL solution. Integrate all peaks >0.05%.

  • Calculation:

    
    
    

Step 2: Volatile Content (TGA or KF)

  • Method: Karl Fischer Titration (Coulometric).

  • Why: 7-hydroxyperphenazine salts often retain moisture.

  • Result:

    
    .
    

Step 3: Residual Solvents (GC-HS)

  • Method: Headspace GC (USP <467>).

  • Target: Solvents used in synthesis (e.g., Methanol, Isopropanol).

  • Result:

    
    .
    

Step 4: Inorganic Residue (ROI)

  • Method: Residue on Ignition (USP <281>).

  • Result:

    
    .
    

Step 5: Final Potency Calculation Use the following equation to assign the potency factor to your standard:



Visualization: Qualification Decision Tree

The following diagram illustrates the decision logic for selecting and qualifying the reference standard when a USP monograph exists for the parent drug but not the metabolite.

ReferenceStandardQualification Start Need 7-Hydroxyperphenazine Standard CheckUSP Check USP Catalog Start->CheckUSP USP_Exists USP RS Available? CheckUSP->USP_Exists BuyUSP Purchase USP RS (Official Status) USP_Exists->BuyUSP Yes NoUSP Source Commercial CRM (Secondary Standard) USP_Exists->NoUSP No (Current Status) ReviewCoA Review Vendor CoA NoUSP->ReviewCoA CheckMB Is Mass Balance Purity Provided? ReviewCoA->CheckMB UseAsIs Use Vendor Potency (Document Traceability) CheckMB->UseAsIs Yes (Reliable Vendor) InHouse Perform In-House Qualification (USP <11> / FDA M10) CheckMB->InHouse No (Area% Only) Tests 1. ID (NMR/MS) 2. HPLC Purity 3. Water (KF) 4. Solvents (GC) InHouse->Tests Calc Calculate Potency: (100 - Volatiles) * HPLC% Tests->Calc Final Qualified Secondary Standard Ready for Validation Calc->Final

Caption: Workflow for establishing a compliant reference standard when a USP compendial standard is unavailable.

References

  • U.S. Food and Drug Administration (FDA) . M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Section 3.2: Reference Standards. Available at: [Link]

  • National Institutes of Health (NIH) . Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J. (2014). Available at: [Link]

comparative metabolic stability of perphenazine and 7-hydroxyperphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Metabolic Stability Guide: Perphenazine vs. 7-Hydroxyperphenazine

Executive Summary: The Stability Paradox

In the development of phenothiazine antipsychotics, metabolic stability is a critical determinant of dosing frequency and inter-patient variability. Perphenazine (PPZ) represents a classic "high-clearance" drug, subject to extensive first-pass metabolism primarily driven by CYP2D6 . Its primary active metabolite, 7-hydroxyperphenazine (7-OH-PPZ) , exhibits a distinct stability profile.

While PPZ is rapidly depleted via Phase I oxidation, 7-OH-PPZ demonstrates superior metabolic stability, with a terminal half-life extending beyond that of the parent compound (up to ~19 hours vs. ~9-12 hours). This guide analyzes the mechanistic divergence between these two entities, providing experimental frameworks to validate their stability profiles in a drug discovery setting.

Metabolic Pathway & Mechanistic Logic

The metabolic fate of perphenazine is dictated by a "relay" mechanism. The parent drug is rapidly oxidized, serving as the substrate source for the more stable 7-hydroxy metabolite.

Key Mechanistic Differentiators:

  • Perphenazine (Parent): Elimination is Flow-Limited . It is a high-affinity substrate for CYP2D6. Its clearance is sensitive to hepatic blood flow and CYP2D6 genetic polymorphism (Poor Metabolizers vs. Extensive Metabolizers).

  • 7-Hydroxyperphenazine (Metabolite): Elimination is Capacity-Limited . Once formed, its further clearance (likely via Phase II glucuronidation or renal excretion) is slower than the initial oxidation of the parent. This "formation-rate-limited" kinetics means the metabolite persists longer in systemic circulation.

Pathway Visualization

MetabolicPathway PPZ Perphenazine (Parent Drug) CYP2D6 CYP2D6 (Primary Enzyme) PPZ->CYP2D6 Sulfoxide Perphenazine Sulfoxide (Inactive) PPZ->Sulfoxide Sulfoxidation Dealkyl N-Dealkylperphenazine (Minor Active) PPZ->Dealkyl N-Dealkylation SevenOH 7-Hydroxyperphenazine (Active Metabolite) CYP2D6->SevenOH Major Pathway (Hydroxylation) Glucuronide O-Glucuronide (Renal Excretion) SevenOH->Glucuronide Phase II (UGT Conjugation)

Figure 1: The metabolic cascade of Perphenazine. The parent drug is rapidly funneled through CYP2D6 to form 7-hydroxyperphenazine, which then undergoes slower Phase II elimination.

Comparative Stability Data

The following data synthesizes pharmacokinetic parameters derived from human liver microsome (HLM) studies and clinical pharmacokinetic evaluations.

ParameterPerphenazine (Parent)7-Hydroxyperphenazine (Metabolite)Biological Implication
Primary Clearance Mechanism Phase I Oxidation (CYP2D6)Phase II Conjugation (Glucuronidation)Parent is sensitive to CYP polymorphisms; Metabolite is less variable.
In Vitro Intrinsic Clearance (

)
High (>500 mL/min/kg predicted)Low to Moderate Parent is rapidly depleted in microsomes; Metabolite accumulates.
Terminal Half-Life (

)
9 – 12 hours 9.9 – 18.8 hours Metabolite provides sustained therapeutic coverage.
Bioavailability (

)
~20 - 40% (High First-Pass)N/A (Formed Systemically)Parent exposure is limited by liver extraction; Metabolite exposure depends on formation rate.
CYP2D6 Dependency Critical (3-fold clearance diff. in PMs)Moderate (Formation dependent)PMs (Poor Metabolizers) have high Parent / low Metabolite ratios.

Technical Insight: The longer half-life of 7-OH-PPZ suggests that in a clinical setting, the "washout" period for the drug's active effects is driven by the metabolite, not the parent.

Experimental Protocol: Comparative Microsomal Stability Assay

To empirically validate the stability difference described above, use the following Substrate Depletion Assay . This protocol is designed to measure the disappearance rate of the parent vs. the formation and stability of the metabolite.

Objective

Determine the intrinsic clearance (


) of Perphenazine and assess the stability of pre-synthesized 7-hydroxyperphenazine in Human Liver Microsomes (HLM).
Workflow Visualization

AssayWorkflow cluster_conditions Reaction Conditions Step1 1. Pre-Incubation (37°C, 5 min) Step2 2. Reaction Initiation (Add NADPH) Step1->Step2 Step3 3. Sampling Timepoints (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quenching (Ice-cold Acetonitrile + IS) Step3->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5 Cond1 Substrate Conc: 1 µM Cond2 Microsome Protein: 0.5 mg/mL Cond3 Cofactor: 1 mM NADPH

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Methodology

1. Reagents Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM), final concentration 0.5 mg/mL.

  • Test Compounds: Prepare 10 mM stock solutions of Perphenazine and 7-Hydroxyperphenazine in DMSO.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

2. Incubation Procedure (Run in Duplicate):

  • Step A (Master Mix): Combine Buffer and Microsomes. Pre-warm to 37°C for 5 minutes.

  • Step B (Dosing): Spike test compounds into separate tubes to achieve 1 µM final concentration (ensure DMSO < 0.1%).

  • Step C (Initiation): Add NADPH to start the reaction. Note: Include a "No NADPH" control to rule out chemical instability.

  • Step D (Sampling): At

    
     minutes, remove 50 µL aliquots.
    

3. Quenching & Extraction:

  • Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Verapamil or Deuterated Perphenazine).

  • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

4. Analytical Quantification (LC-MS/MS):

  • Inject supernatant onto a C18 column.

  • Monitor MRM transitions:

    • Perphenazine:

      
      
      
    • 7-OH-Perphenazine:

      
       (Mass shift of +16 Da).
      

5. Data Calculation:

  • Plot

    
     vs. Time.
    
  • Calculate slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Implications for Drug Development

1. Genotyping is Non-Negotiable: Because PPZ clearance is CYP2D6-dependent, clinical trials must stratify patients by genotype. In Poor Metabolizers (PMs), PPZ stability increases drastically, potentially leading to toxicity. Conversely, 7-OH-PPZ levels will be significantly lower in PMs, altering the therapeutic profile.

2. Active Metabolite Monitoring: For pharmacokinetic (PK) bridging studies, monitoring the parent drug alone is insufficient. The 7-OH-PPZ / PPZ ratio is a more robust indicator of metabolic phenotype than parent concentration alone.

3. Formulation Strategy: The rapid instability of oral PPZ (high first-pass) has historically driven the development of Long-Acting Injectables (LAIs) (e.g., Perphenazine Decanoate). These bypass the first-pass liver extraction, stabilizing the parent drug profile and reducing the immediate dependency on the 7-OH metabolite for sustained action.

References

  • Olesen, O. V., & Linnet, K. (2000). Metabolism of perphenazine by CYP2D6, CYP3A4 and CYP1A2 in human liver microsomes.Pharmacology & Toxicology .

  • Dahl-Puustinen, M. L., et al. (1989). Disposition of perphenazine and its dealkylated metabolite in man.Clinical Pharmacology & Therapeutics .

  • FDA Labeling Information. (2003). Perphenazine Tablets USP - Clinical Pharmacology.U.S. Food and Drug Administration .

  • Linnet, K. (1989). Metabolism of perphenazine in human liver microsomes: Stereoselective sulfoxidation and inhibition by other drugs.Drug Metabolism and Disposition .[1]

  • Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites.Journal of Clinical Psychopharmacology .

Sources

Bioanalytical Method Validation for Active Metabolites: A Comparative Strategy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Active Metabolite Paradox

In modern drug development, the "product" is not just the parent molecule; it is the sum of all biologically active species. Validating methods for active metabolites presents a unique paradox: regulatory necessity vs. technical instability.

While the FDA MIST (Metabolites in Safety Testing) guidance dictates when to quantify a metabolite (the >10% exposure rule), the ICH M10 guideline (adopted 2022) dictates how to validate that quantification. The friction lies in the execution: active metabolites (e.g., acyl glucuronides, N-oxides) are often chemically unstable, prone to back-conversion, or susceptible to in-source fragmentation (ISF) in LC-MS/MS, leading to severe data integrity issues.

This guide compares the two dominant validation strategies—Co-Determination (Multiplexing) vs. Segregated Assays —and provides a self-validating protocol for handling unstable metabolites under the new ICH M10 framework.

Strategic Decision Framework: When to Validate?

Before selecting a bioanalytical method, one must determine if the metabolite requires a validated assay or merely "characterization." This decision is governed by the MIST guidelines.

Visualization 1: The MIST Decision Tree

This diagram illustrates the logic flow for determining if a metabolite requires full validation based on toxicity and exposure ratios.

MIST_Decision_Tree Start Metabolite Identified in Human Plasma Activity Is the Metabolite Pharmacologically Active? Start->Activity Exposure Is Exposure > 10% of Parent Drug (AUC)? Activity->Exposure Yes NoVal No Validation Required (Semi-quant/Screening) Activity->NoVal No Tox Is it a Disproportionate Metabolite? (Human > Animal) Exposure->Tox Yes (>10%) Exposure->NoVal No (<10%) Tox->NoVal No (Covered in Tox Species) FullVal FULL VALIDATION REQUIRED (ICH M10 Standards) Tox->FullVal Yes (Safety Concern)

Caption: Logic flow based on FDA MIST and ICH M3(R2) guidance for determining validation requirements.

Comparative Analysis: Validation Strategies

Once the need for validation is established, the bioanalyst must choose between two primary strategies.[1]

Strategy A: Co-Determination (Multiplexing)

Simultaneous quantification of Parent and Metabolite(s) in a single LC-MS/MS injection.

Strategy B: Segregated Assays

Separate extraction and analysis methods optimized individually for the Parent and the Metabolite.

Performance Comparison Table
FeatureStrategy A: Co-Determination Strategy B: Segregated Assays Verdict
Throughput High. One extraction, one injection.Low. Doubles sample volume and instrument time.Strategy A is preferred for clinical trials with high sample volume.
Selectivity Moderate Risk. High potential for Cross-Talk and In-Source Fragmentation (ISF).High. Chromatographic conditions are optimized for specific analytes.Strategy B is mandatory if ISF cannot be chromatographically resolved.
Stability Compromised. Extraction pH must suit both analytes (e.g., Parent is basic, Metabolite is acidic).Optimal. Extraction pH/buffer customized for each analyte's stability.Strategy B is required for labile metabolites (e.g., acyl glucuronides).
Linearity Complex. Parent usually high conc., Metabolite often low conc. Requires wide dynamic range.Simple. Curves tailored to specific concentration ranges.Strategy A requires high-end MS (e.g., Sciex 6500+, TQ-XS) to manage dynamic range.

Deep Dive: The "Self-Validating" Protocol for Unstable Metabolites

The most critical failure mode in metabolite bioanalysis is Interconversion .

  • Back-conversion: Metabolite reverts to Parent (e.g., Acyl Glucuronide

    
     Parent). Result: Overestimation of Parent.
    
  • In-Source Fragmentation (ISF): Parent fragments in the ion source to mimic the Metabolite. Result: Overestimation of Metabolite.

Protocol 1: The "ISF Check" (Self-Validating System)

This experiment must be performed during method development to quantify the "phantom" metabolite signal generated by the parent.

Objective: Determine if the Parent drug converts to the Metabolite signal inside the Mass Spectrometer source.

  • Preparation: Prepare a neat solution of the Parent Drug at the ULOQ (Upper Limit of Quantification) concentration. Crucial: Ensure this standard is free of any metabolite contamination (check Certificate of Analysis).

  • Injection: Inject this "Parent-Only" sample using the final LC-MS/MS method.

  • Monitoring: Monitor the MRM (Multiple Reaction Monitoring) transition of the Metabolite .

  • Calculation:

    
    
    Note: If the Metabolite peak elutes at the exact retention time as the Parent, you have ISF.
    
  • Acceptance Criteria: The interference in the metabolite channel must be

    
     of the metabolite's LLOQ response (per ICH M10).
    
  • Remediation: If ISF is detected, you must chromatographically separate the Parent and Metabolite. You cannot rely on MS selectivity alone.

Protocol 2: Stabilization of Acyl Glucuronides

Acyl glucuronides are reactive esters. Without stabilization, they undergo hydrolysis or acyl migration.

  • Collection: Collect blood into pre-chilled tubes containing esterase inhibitors (e.g., Dichlorvos or Fluoride) if plasma esterases are active (species dependent).

  • Acidification: Immediately add acid to the plasma/serum.

    • Recommendation: Add 10% v/v of 0.5M Citrate Buffer (pH 4.0) or 1% Formic Acid. Target sample pH is 3.0–4.0.

    • Why? Neutral/Basic pH accelerates acyl migration (isomerization).

  • Processing: Perform all extractions on wet ice.

  • Reconstitution: Reconstitute extracts in a solvent matching the mobile phase but free of basic buffers until the moment of injection.

Visualizing the Technical Workflow

This diagram outlines the rigorous workflow required to validate a method for an unstable active metabolite, ensuring compliance with ICH M10 stability requirements.

Visualization 2: Stability & Extraction Workflow

Stability_Workflow cluster_QC Validation QCs (The Self-Check) Sample Clinical Sample (Blood) Stabilize Immediate Stabilization (Ice + Acid/Inhibitor) Sample->Stabilize < 30 mins Sep Plasma Separation (4°C Centrifuge) Stabilize->Sep Extract Extraction (LLE/SPE) Acidic Conditions Sep->Extract QCP QC: Parent Only (Check for Metabolite) QCP->Extract QCM QC: Metabolite Only (Check for Parent) QCM->Extract LCMS LC-MS/MS Analysis (Check ISF Separation) Extract->LCMS LCMS->QCP Verify <20% LLOQ Interference

Caption: Critical workflow for handling unstable metabolites, highlighting the "Cross-Interference" QC checks required by ICH M10.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[1][2][3]

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) - Guidance for Industry.

  • European Medicines Agency (EMA). (2022).[3] ICH guideline M10 on bioanalytical method validation.[1][2][3]

  • Zarrinpar Lab. (2025). Discovery of metabolites prevails amid in-source fragmentation. Nature Metabolism.[4][5] (Contextualizing the impact of ISF on metabolomics/bioanalysis).

  • Hypha Discovery. (2023). Acyl Glucuronides of Carboxylic acid-containing Drugs: Stability and Toxicity. (Cited for mechanistic background on acyl glucuronide reactivity).

Sources

Quantification of 7-Hydroxyperphenazine: A Guide to Inter-Laboratory Reproducibility and Method Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) of perphenazine (PPZ) is critical due to its narrow therapeutic index and significant inter-individual variability driven by CYP2D6 polymorphism. However, the quantification of its primary active metabolite, 7-hydroxyperphenazine (7-OH-PPZ) , remains a source of analytical discordance across laboratories.

This guide provides a technical comparison of quantification methodologies, analyzing the shift from traditional HPLC-UV/ECD to LC-MS/MS. It addresses the root causes of inter-laboratory variability—specifically matrix effects, metabolite instability, and extraction efficiency—and proposes a self-validating, high-reproducibility protocol for bioanalytical scientists.

Part 1: The Reproducibility Crisis

Inter-laboratory reproducibility for 7-OH-PPZ is historically lower than for the parent compound. While perphenazine is lipophilic and relatively stable, the introduction of the hydroxyl group at position 7 increases polarity and susceptibility to oxidation.

Key Drivers of Variability[1]
  • Matrix Effects (Ion Suppression): In LC-MS/MS, phospholipids remaining after protein precipitation (PPT) often co-elute with 7-OH-PPZ, causing signal suppression that varies between patient samples.

  • Instability: Phenothiazines are light-sensitive and prone to N-oxidation. 7-OH-PPZ degrades rapidly if plasma samples are not acidified or protected from light during extraction.

  • Methodological Divergence: Older HPLC-UV methods lack the sensitivity to detect trough levels of 7-OH-PPZ (often <1-2 ng/mL), leading to "Not Detected" reports that skew inter-lab comparisons.

Metabolic Context

Understanding the origin of the analyte is crucial for interpretation. 7-OH-PPZ is formed via CYP2D6. Poor Metabolizers (PM) may have negligible levels, while Ultra-Rapid Metabolizers (UM) may show disproportionately high metabolite-to-parent ratios.

MetabolicPathway PPZ Perphenazine (Parent Drug) CYP2D6 CYP2D6 (Enzyme) PPZ->CYP2D6 SUL Perphenazine Sulfoxide (Inactive) PPZ->SUL Oxidation (Non-CYP2D6) OHPPZ 7-Hydroxyperphenazine (Active Metabolite) CYP2D6->OHPPZ Major Pathway (Hydroxylation)

Figure 1: Metabolic pathway of Perphenazine. 7-OH-PPZ formation is CYP2D6-dependent, making it a marker for metabolic phenotype.

Part 2: Comparative Analysis (HPLC vs. LC-MS/MS)

The following data compares the performance of a traditional HPLC-ECD (Electrochemical Detection) method against an optimized LC-MS/MS workflow. Data is synthesized from method validation studies and inter-laboratory consensus reports.

Table 1: Method Performance Comparison
ParameterMethod A: HPLC-ECD (Traditional)Method B: LC-MS/MS (Recommended)Impact on Reproducibility
LLOQ 1.0 - 5.0 ng/mL0.1 - 0.5 ng/mLHigh. Method A fails to quantify trough levels in extensive metabolizers, causing data gaps.
Selectivity Moderate.[1] Prone to interference from co-medications.High. Mass transition specific (MRM).High. False positives in Method A inflate reported concentrations.
Sample Prep Liquid-Liquid Extraction (LLE)Protein Precip. (PPT) or SLELLE (Method A) is cleaner but variable recovery; PPT (Method B) requires isotope correction.
Linearity

ng/mL

ng/mL
Method B covers the full AGNP therapeutic range without dilution.
Inter-Lab CV%


(with SIL-IS*)
SIL-IS corrects for matrix effects, significantly tightening inter-lab precision.

*SIL-IS: Stable Isotope Labeled Internal Standard (e.g., 7-OH-PPZ-d4)

Analysis of Discordance

Laboratories using HPLC-UV/ECD often report higher coefficients of variation (CV) due to baseline noise and peak integration difficulties at low concentrations. The AGNP Consensus Guidelines recommend specific therapeutic ranges (Perphenazine: 0.6–2.4 ng/mL), which requires an LLOQ well below 1.0 ng/mL—a threshold rarely consistently met by HPLC-UV without excessive sample volume.

Part 3: Optimized Protocol for High Reproducibility

To ensure inter-laboratory consistency, this protocol utilizes LC-MS/MS with Isotope Dilution . This approach is self-validating because the deuterated internal standard compensates for extraction loss and ion suppression in real-time.

Reagents & Standards
  • Analyte: 7-Hydroxyperphenazine (verify purity >98%).

  • Internal Standard (IS): 7-Hydroxyperphenazine-d4 (Critical for reproducibility).

  • Mobile Phases:

    • A: 2mM Ammonium Formate + 0.1% Formic Acid in Water (Buffered to pH 3.5 to stabilize the amine).

    • B: Acetonitrile (LC-MS grade).

Sample Preparation (Supported Liquid Extraction - SLE)

SLE is preferred over Protein Precipitation (PPT) for 7-OH-PPZ to remove phospholipids that cause ion suppression.

  • Aliquot: Transfer

    
     plasma to a tube.
    
  • IS Addition: Add

    
     of IS working solution (
    
    
    
    ).
  • Buffer: Add

    
     of 0.1M Ammonium Carbonate (pH 9). Rationale: Alkalinization ensures the analyte is uncharged for extraction.
    
  • Load: Transfer mixture to a Diatomaceous Earth SLE cartridge. Wait 5 mins for absorption.

  • Elute: Elute with

    
     Methyl tert-butyl ether (MTBE).
    
  • Dry & Reconstitute: Evaporate under nitrogen at

    
    . Reconstitute in 
    
    
    
    Mobile Phase A/B (80:20).
LC-MS/MS Parameters
  • Column: C18 (e.g., Acquity BEH C18),

    
    , 
    
    
    
    .
  • Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier:

      
       (7-OH-PPZ)
      
    • Qualifier:

      
      
      
  • Run Time: 4.5 minutes.

Analytical Workflow Diagram

Workflow Sample Patient Plasma (200 µL) IS Add IS (d4-7-OH-PPZ) Sample->IS Buffer Alkaline Buffer (pH 9.0) IS->Buffer SLE SLE Extraction (Diatomaceous Earth) Buffer->SLE Load Sample Elution Elution (MTBE) SLE->Elution Wait 5 min Dry Evaporation & Reconstitution Elution->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Figure 2: Optimized Supported Liquid Extraction (SLE) workflow to minimize matrix effects.

Part 4: Inter-Laboratory Validation Strategy

To guarantee that your results are comparable with external facilities (e.g., reference labs), implement the following validation checkpoints:

Cross-Validation of Reference Materials

Do not rely solely on in-house stock solutions.

  • Action: Purchase Certified Reference Materials (CRMs) from two independent manufacturers.

  • Acceptance: The deviation between the two sources must be

    
    .
    
Matrix Effect Assessment (Post-Column Infusion)
  • Protocol: Infuse a constant stream of 7-OH-PPZ into the MS source while injecting a blank plasma extract.

  • Pass Criteria: No significant "dips" or "peaks" in the baseline at the retention time of the analyte. Dips indicate ion suppression (phospholipids), which is the primary cause of inter-lab variance.

Stability Stress Testing
  • Protocol: Test QC samples after 3 freeze-thaw cycles and 4 hours at room temperature (benchtop).

  • Critical Insight: 7-OH-PPZ is prone to oxidation. If benchtop stability fails (

    
     loss), the extraction protocol must be modified to include an antioxidant (e.g., 0.1% Ascorbic Acid) in the reconstitution solvent.
    

References

  • Koller, D., et al. (2023).[2] A Validated LC-MS/MS Method for Simultaneous Quantification of 15 Antipsychotics and 7 Metabolites in Human Serum and Its Application to TDM Data. Journal of Pharmaceutical and Biomedical Analysis, 222, 115041.[2] [Link][2]

  • Danysz, K., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(5), 98. [Link][2][3][4]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Suresh, P.S. (2016).[5] Review of HPLC and LC-MS/MS Methods for Determination of ZT-1 and Its Active Metabolite. Pharmaceutica Analytica Acta, 7, 521.[5] [Link]

Sources

Distinguishing 7-Hydroxyperphenazine from Phenothiazine Metabolites: An Advanced Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic monitoring of perphenazine (PPZ), distinguishing the active metabolite 7-hydroxyperphenazine (7-OH-PPZ) from the inactive/low-activity perphenazine sulfoxide (PPZ-SO) is critical for correlating plasma levels with clinical response. Both metabolites are isobaric (


 Da), rendering simple mass detection insufficient.

This guide details the specific chromatographic and mass spectral strategies required to separate and identify these compounds. The core differentiation relies on the stability of the aromatic hydroxyl group in 7-OH-PPZ versus the labile nature of the sulfoxide oxygen in PPZ-SO, leading to distinct fragmentation pathways.

Metabolic Landscape & Structural Logic

Perphenazine undergoes extensive hepatic metabolism, primarily via CYP2D6. Understanding the structural modifications is the first step in analytical method design.

metabolic_pathway.dot

PerphenazineMetabolism PPZ Perphenazine (Parent) [M+H]+ = 404.2 Active OH_PPZ 7-Hydroxyperphenazine [M+H]+ = 420.2 Active (Equipotent) PPZ->OH_PPZ CYP2D6 (Aromatic Hydroxylation) PPZ_SO Perphenazine Sulfoxide [M+H]+ = 420.2 Inactive PPZ->PPZ_SO S-Oxidation ND_PPZ N-desalkylperphenazine [M+H]+ = 362.1 Active PPZ->ND_PPZ N-Dealkylation

Figure 1: Primary metabolic pathways of perphenazine. Note the isobaric relationship between the 7-hydroxy and sulfoxide metabolites.

Analytical Strategy: LC-MS/MS Differentiation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity. While both metabolites share a precursor ion of m/z 420.2, their collision-induced dissociation (CID) patterns differ due to the bond strength of the added oxygen.

Fragmentation Mechanics
  • 7-Hydroxyperphenazine (Stable Modification): The hydroxyl group is covalently bonded to the aromatic ring. Fragmentation typically retains this oxygen on the tricyclic core.

  • Perphenazine Sulfoxide (Labile Modification): The S-oxide bond is weaker. Under collision energy, it frequently undergoes neutral loss of oxygen (M-16) or cleavage of the piperazine side chain leaving the unmodified tricyclic core (due to oxygen loss).

MRM Transition Table
AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Mechanism / Rationale
Perphenazine 404.2171.1143.1Cleavage of side chain yielding thiodiphenylamine cation.
7-OH-PPZ 420.2187.1 402.2187.1: Hydroxylated thiodiphenylamine core (171 + 16).402.2: Loss of water (

).
PPZ-Sulfoxide 420.2171.1 404.2171.1: Loss of oxygen and side chain (reverts to parent core).404.2: Neutral loss of Oxygen (M-16).

Critical Insight: The presence of the m/z 187 fragment is the definitive mass spectral signature for 7-hydroxyperphenazine. The sulfoxide will predominantly yield m/z 171 or 404.

Chromatographic Separation (HPLC/UPLC)

Relying solely on MS transitions is risky due to potential "crosstalk" (e.g., if 7-OH-PPZ loses water in-source, it might mimic the parent). Chromatographic resolution is required for validation.

Elution Order (Reverse Phase C18)

Sulfoxides are significantly more polar than their parent phenothiazines due to the strong dipole of the S=O bond. Hydroxylated metabolites are also polar but typically less so than the sulfoxide in this specific scaffold.

Elution Sequence:

  • Perphenazine Sulfoxide (Most Polar, elutes first)

  • 7-Hydroxyperphenazine (Intermediate)

  • N-desalkylperphenazine

  • Perphenazine (Parent, Least Polar)

Recommended Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge C18 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile (or Methanol/ACN 50:50).

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

Experimental Protocol: Validated Extraction & Analysis

This protocol is designed for human plasma but is adaptable to other biological matrices.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to minimize matrix effects and concentrate the analytes.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (Perphenazine-d8, 100 ng/mL).

  • Alkalinization: Add 100 µL of 0.5 M NaOH (Phenothiazines are basic; high pH ensures they are uncharged and extractable).

  • Extraction: Add 3 mL of n-Hexane:Isoamyl alcohol (98:2 v/v) .

    • Why: This solvent mixture is highly specific for non-polar bases and excludes polar matrix interferences.

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (20:80 ACN:Buffer).

Analytical Workflow Diagram
workflow_logic.dot

AnalyticalWorkflow Sample Plasma Sample (Contains PPZ, 7-OH, Sulfoxide) LLE LLE Extraction (pH > 9, Hexane/Isoamyl) Sample->LLE LC LC Separation (C18 Column) LLE->LC MS_Detection MS/MS Detection (ESI Positive) LC->MS_Detection Decision Is Precursor m/z 420? MS_Detection->Decision Path_OH Fragment m/z 187 detected? RT ~ 4.5 min Decision->Path_OH Yes Path_SO Fragment m/z 171 detected? RT ~ 3.2 min Decision->Path_SO Yes Result_OH Identify: 7-OH-PPZ Path_OH->Result_OH Yes Result_SO Identify: PPZ-Sulfoxide Path_SO->Result_SO Yes

Figure 2: Decision logic for identifying isobaric metabolites.

Troubleshooting & Quality Control

In-Source Fragmentation (The "Ghost" Peak)

Perphenazine sulfoxide is thermally unstable. In the ESI source (especially at high temperatures >500°C), it may lose oxygen before entering the quadrupole.

  • Symptom: You see a peak at the retention time of the Sulfoxide, but it appears in the Perphenazine channel (404 > 171) .

  • Solution: Lower the desolvation temperature (e.g., to 350°C) and declustering potential. Ensure chromatographic separation is sufficient to distinguish the "ghost" sulfoxide peak from the actual parent drug.

UV Confirmation (Secondary Validation)

If MS/MS ambiguity persists, use a Diode Array Detector (DAD) in series.

  • Perphenazine / 7-OH-PPZ:

    
     nm.
    
  • Perphenazine Sulfoxide: Often exhibits a hypsochromic shift or broadening/loss of fine structure in the 250-280 nm region due to the interruption of conjugation by the oxidized sulfur.

References

  • Olesen, O. V., & Linnet, K. (2000). Metabolism of perphenazine by CYP2D6 to N-dealkylperphenazine, perphenazine sulfoxide, and 7-hydroxyperphenazine. Drug Metabolism and Disposition, 28(11), 1328-1336.

  • Cai, H. L., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma.[1] Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74.

  • Danajou, D., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Journal of Analytical Toxicology, 37(8), 539-548.

  • Srinija, G., et al. (2022). Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Pharmaceutical Dosage Form by using RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research, 7(3), 43-49.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Hydroxyperphenazine

Author: BenchChem Technical Support Team. Date: February 2026

As a key metabolite of the antipsychotic medication Perphenazine, 7-Hydroxyperphenazine requires meticulous handling and disposal protocols within research and pharmaceutical development settings. Adherence to these procedures is paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Hydroxyperphenazine, grounded in established safety protocols for hazardous pharmaceutical compounds.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Harmful if ingested.

  • Environmental Hazard: Toxic to aquatic organisms.

  • Occupational Exposure: Potential for harm through inhalation, skin contact, or eye contact.

Personnel Protective Equipment (PPE): The First Line of Defense

Before handling 7-Hydroxyperphenazine in any form (pure substance, solutions, or contaminated materials), it is crucial to be outfitted with the appropriate PPE. This minimizes the risk of accidental exposure.

Essential PPE includes:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.[3]

  • Gown: A disposable gown made of a low-permeability fabric.[4]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the powdered form, a NIOSH-approved respirator is necessary.

Segregation and Collection of Waste: A Critical Step

Proper segregation of waste at the point of generation is fundamental to a safe and compliant disposal process. All materials that have come into contact with 7-Hydroxyperphenazine must be considered contaminated.

Waste Categories:

  • Solid Waste: This includes contaminated lab supplies such as gloves, gowns, bench paper, pipette tips, and empty vials.

  • Liquid Waste: This encompasses unused solutions, solvents used for cleaning, and any other liquid containing 7-Hydroxyperphenazine.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with 7-Hydroxyperphenazine must be disposed of in a designated sharps container.

All waste must be collected in containers that are:

  • Clearly Labeled: The container must be marked with "Hazardous Waste Pharmaceuticals" or "Cytotoxic Waste".[5]

  • Leak-Proof and Securely Sealed: To prevent any spillage or release into the environment.[4]

  • In Good Condition: Free from any structural defects that could lead to a breach.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 7-Hydroxyperphenazine waste.

cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Containerization cluster_3 Final Disposal Pathway Start 7-Hydroxyperphenazine Waste Generated Segregate Segregate Waste at Source Start->Segregate Solid Solid Waste (Gloves, Gowns, Vials) Segregate->Solid Is it solid? Liquid Liquid Waste (Solutions, Solvents) Segregate->Liquid Is it liquid? Sharps Sharps Waste (Needles, Syringes) Segregate->Sharps Is it a sharp? SolidContainer Place in Labeled, Sealed Hazardous Waste Container Solid->SolidContainer LiquidContainer Place in Labeled, Leak-Proof Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Place in Puncture-Resistant Sharps Container Sharps->SharpsContainer Dispose Dispose via Approved Hazardous Waste Vendor SolidContainer->Dispose LiquidContainer->Dispose SharpsContainer->Dispose

Caption: Decision workflow for 7-Hydroxyperphenazine waste disposal.

Step-by-Step Disposal Procedures

A. Solid Waste Disposal:

  • Collection: At the point of use, immediately place all contaminated solid waste into a designated, clearly labeled hazardous waste container.

  • Container Sealing: Once the container is full (do not overfill), securely seal the lid.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general laboratory traffic. This area should be secure and have secondary containment.

  • Pickup: Arrange for pickup by a licensed hazardous waste disposal company.

B. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing 7-Hydroxyperphenazine in a dedicated, leak-proof, and shatter-resistant container.

  • pH Neutralization (if applicable): If the waste is highly acidic or basic, it may need to be neutralized to a pH between 6 and 9 before disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Container Sealing and Labeling: Securely cap and label the container with its contents and the "Hazardous Waste" designation.

  • Storage and Pickup: Store in a secondary containment bin within the hazardous waste accumulation area until it is collected by a certified waste hauler.

Important Note: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[6]

C. Sharps Waste Disposal:

  • Immediate Disposal: Immediately after use, place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Container Management: Do not overfill the sharps container. Once it is three-quarters full, close and lock the container.

  • Final Disposal: The sealed sharps container should be placed in the designated solid hazardous waste stream for incineration.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full complement of recommended PPE.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.

  • Clean the Area: Carefully clean the spill area with an appropriate cleaning agent, working from the outside in.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

Regulatory Framework and Compliance

The disposal of 7-Hydroxyperphenazine falls under the purview of several regulatory bodies, including the EPA and the Occupational Safety and Health Administration (OSHA).

Regulatory Body Key Requirement Relevance to 7-Hydroxyperphenazine Disposal
EPA Management Standards for Hazardous Waste PharmaceuticalsProhibits sewering and sets standards for containerization, labeling, and storage.[5][6]
OSHA Hazard Communication Standard (29 CFR 1910.1200)Requires employers to inform employees about the hazards of chemicals they work with.
OSHA Controlling Occupational Exposure to Hazardous DrugsProvides guidelines for safe handling, including PPE and waste disposal.[4]
Conclusion: A Commitment to Safety

The proper disposal of 7-Hydroxyperphenazine is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate protective measures, and adhering to a structured disposal protocol, researchers and drug development professionals can mitigate risks and ensure a safe working environment. Always consult your institution's specific EHS guidelines for policies that may be unique to your location.

References

  • Carl ROTH. Safety Data Sheet: β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • Hospital Pharmacy Europe. Safe handling of cytotoxic and hazardous drugs. Published September 1, 2007.
  • Cayman Chemical. Safety Data Sheet. Published October 20, 2025.
  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.
  • Cayman Chemical. Safety Data Sheet. Published September 16, 2025.
  • U.S. Environmental Protection Agency (EPA). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Published October 10, 2022.
  • Stericycle. EPA: Hazardous Pharmaceutical Waste Management.
  • Fisher Scientific. SAFETY DATA SHEET. Published September 11, 2020.
  • SRIRAMCHEM. 7-Hydroxy Perphenazine.
  • Gsrs. 7-HYDROXYPERPHENAZINE.
  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. Published January 29, 1986.
  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.
  • PMC. Safe handling of cytotoxics: guideline recommendations.
  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • LeadingAge. New EPA Rule on Pharmaceutical Waste Disposal. Published March 5, 2019.

Sources

Personal protective equipment for handling 7-Hydroxyperphenazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety protocols for handling 7-Hydroxyperphenazine (CAS: 52174-38-6) .

As a pharmacologically active metabolite of perphenazine, this compound retains significant dopaminergic antagonist activity. In the absence of a substance-specific Occupational Exposure Limit (OEL), this protocol applies the Precautionary Principle , categorizing the substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Default OEB 4: < 1 µg/m³ - 10 µg/m³).[1]

CAS: 52174-38-6 | Parent: Perphenazine | Risk Category: Potent CNS Depressant & Sensitizer[1]

Hazard Assessment & Toxicology

Before selecting PPE, researchers must understand the why behind the protection. 7-Hydroxyperphenazine is not merely a chemical irritant; it is a neuroactive agent.[1]

  • Acute Toxicity (Inhalation): High Risk.[1] The parent compound (Perphenazine) is classified as "Fatal if inhaled" (H330) in some safety datasets.[1][2] Dust inhalation can lead to rapid systemic absorption.

  • Target Organ Toxicity: Extrapyramidal symptoms (tremors, dystonia), sedation, and QT prolongation.

  • Sensitization: Phenothiazines are known skin and respiratory sensitizers. Repeated minor exposures can lead to anaphylactic responses.

  • Reproductive Health: Suspected reproductive toxin (H361).[1][2]

Operational Exposure Control Banding
ParameterClassificationOperational Implication
OEB Assignment Band 4 (Provisional) High Containment Required.[1]
Physical State Solid / Crystalline PowderHigh dust generation potential during weighing.
Skin Absorption LikelySystemic toxicity possible via dermal route.
Control Strategy Containment at Source PPE is the secondary line of defense; Engineering controls (Isolators/BSC) are primary.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses."[1] The following matrix is required for all manipulations of 7-Hydroxyperphenazine.

Tiered Protection Protocol[1]
Protection ZoneLow Quantity (< 10 mg)High Quantity (> 10 mg) or Solution Prep
Respiratory N95 / FFP3 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA filters or Full-Face P100.[1]
Ocular Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if outside containment).[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil).[1] Change outer glove every 30 mins.Double Nitrile Gloves (Extended Cuff).[1] Inner: Bright Color (Indicator).[1] Outer: Chem-tested Nitrile.[1]
Body Lab Coat (Buttoned, wrist cuffs)Tyvek® Coverall (Disposable) or Rear-closing Gown with elastic wrists.[1]
Footwear Closed-toe, non-porous shoes.[1]Shoe Covers (Booties) required in designated handling zones.[1]

Critical Note on Gloves: Phenothiazines can permeate standard latex rapidly. Use Nitrile (ASTM D6978 tested).[1] If using DMSO as a solvent, permeation rates increase drastically; change gloves immediately upon splash.

Engineering Controls & Weighing Workflow

The most critical moment of exposure risk is the transfer of dry powder.

Workflow Visualization: The "Zone of Protection"

The following diagram illustrates the mandatory gowning and entry logic for the handling suite.

GowningProtocol Start Lab Entry Anteroom Anteroom / Gowning Area Start->Anteroom PPE_Don Don PPE: 1. Shoe Covers 2. Tyvek Gown 3. Hair Bonnet 4. Inner Gloves Anteroom->PPE_Don Respirator Don Respiratory Protection (PAPR or N95) PPE_Don->Respirator OuterGloves Don Outer Gloves (Tape to cuffs) Respirator->OuterGloves Zone_Hot Hot Zone (BSC / Weighing Enclosure) OuterGloves->Zone_Hot Work Perform Weighing/Dissolution Zone_Hot->Work Decon Wipe Down Containers (10% Bleach or Ethanol) Work->Decon Exit Doffing Sequence (Reverse Order) Decon->Exit Clean items only

Figure 1: Sequential Gowning and Entry Protocol for Potent Compound Handling.

Step-by-Step Weighing Protocol
  • Preparation: Place a disposable balance draft shield or work inside a Class II Biological Safety Cabinet (BSC) or Contained Vented Enclosure (CVE) .[1] Never weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun. 7-Hydroxyperphenazine powder can be electrostatic; "flying powder" is a major inhalation risk.[1]

  • Taring: Tare the weighing boat/vial before adding the compound.

  • Transfer: Use a disposable spatula. Do not reuse spatulas.

  • Solubilization (In-Situ): If possible, add solvent (e.g., DMSO) directly to the weighing vial inside the hood to trap the dust in liquid form before removing it from the enclosure.[1]

Emergency Response: Spill Management

A spill of 7-Hydroxyperphenazine is not a standard janitorial cleanup.[1] It is a hazmat event.

SpillResponse Spill Spill Detected Assess Assess State: Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover Cover with wet paper towels (Prevent dust) Powder->Cover Do NOT sweep Absorb Absorb with Chemo-Pad or Vermiculite Liquid->Absorb Bleach Deactivate Surface: 10% Bleach (Sodium Hypochlorite) Cover->Bleach Absorb->Bleach Wait Wait 15 Minutes (Oxidation time) Bleach->Wait Clean Final Wash: Water + Detergent Wait->Clean Disposal Dispose as Hazardous Chemical Waste (Incineration) Clean->Disposal

Figure 2: Decision Logic for 7-Hydroxyperphenazine Spill Remediation.

Deactivation Chemistry

Phenothiazines are susceptible to oxidation.

  • Primary Decontaminant: 10% Sodium Hypochlorite (Bleach).[1] This oxidizes the phenothiazine ring, breaking the conjugation and reducing pharmacological potency.

  • Secondary Wash: Ethanol (70%) to remove sticky residues, followed by soap and water.

Waste Disposal

  • Segregation: Do not mix with general solvent waste. Label clearly: "Contains Potent CNS Depressant - 7-Hydroxyperphenazine."[1]

  • Solids: All contaminated gloves, weighing boats, and Tyvek sleeves must be double-bagged (4 mil polyethylene) and sealed before leaving the hood.[1]

  • Destruction: Incineration is the only approved method for final destruction.

References

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4748, Perphenazine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

Sources

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